molecular formula C12H26 B3050641 2,3,4,5,6-Pentamethylheptane CAS No. 27574-98-7

2,3,4,5,6-Pentamethylheptane

Cat. No.: B3050641
CAS No.: 27574-98-7
M. Wt: 170.33 g/mol
InChI Key: YIKFFSNUOIJPSI-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethylheptane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5,6-pentamethylheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-8(2)10(5)12(7)11(6)9(3)4/h8-12H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKFFSNUOIJPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C)C(C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447997
Record name 2,3,4,5,6-pentamethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27574-98-7
Record name 2,3,4,5,6-pentamethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 2,3,4,5,6-pentamethylheptane. This guide provides available computed data for the target compound and incorporates experimental data from its well-studied isomer, 2,2,4,6,6-pentamethylheptane (B104275) (isododecane), for comparative purposes. The experimental protocols described are representative methods for this class of compounds.

Introduction

This compound is a highly branched aliphatic hydrocarbon with the chemical formula C₁₂H₂₆. As an isomer of dodecane, it belongs to a class of compounds that are generally characterized by their low reactivity, hydrophobicity, and utility as nonpolar solvents. While specific applications for this compound are not widely documented, its physical and chemical properties are of interest in fields requiring tailored solvent characteristics, and as a reference compound in analytical chemistry. This technical guide provides a summary of its known properties, a plausible synthetic route, and general experimental protocols relevant to its handling and purification.

Chemical and Physical Properties

The CAS number for this compound is 27574-98-7 .[1] A summary of its computed properties and the experimental properties of its isomer, 2,2,4,6,6-pentamethylheptane (isododecane), are presented in Table 1 for comparison.

Table 1: Physicochemical Properties of Pentamethylheptane Isomers

PropertyThis compound (Computed/Estimated)2,2,4,6,6-Pentamethylheptane (Isododecane) (Experimental)
CAS Number 27574-98-7[1]13475-82-6 / 31807-55-3
Molecular Formula C₁₂H₂₆[1]C₁₂H₂₆[2]
Molecular Weight 170.33 g/mol [1]170.34 g/mol [2]
Boiling Point 195 °C (estimated)175 - 178 °C[2]
Melting Point -50.8 °C (estimated)-81 °C[2]
Density 0.775 g/cm³ (estimated)0.74 g/cm³ (at 15 °C)[2]
Refractive Index 1.4324 (estimated)1.4190[2]
Flash Point Not Available45 °C[2]
Viscosity Not Available~1 cP (at 20 °C)[3]
Solubility Insoluble in water (predicted)Insoluble in water; soluble in many organic solvents[2]

Synthesis and Purification

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a highly branched alkane.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: Ketone & Alkyl Halide grignard Grignard Reagent Formation start->grignard Mg, ether reaction Grignard Reaction (C-C Bond Formation) start->reaction Ketone grignard->reaction alcohol Tertiary Alcohol Intermediate reaction->alcohol dehydration Dehydration alcohol->dehydration Acid catalyst alkene Branched Alkene dehydration->alkene hydrogenation Hydrogenation alkene->hydrogenation H₂, Pd/C product Crude this compound hydrogenation->product distillation Fractional Distillation product->distillation analysis Purity Analysis (GC-MS) distillation->analysis final_product Purified Product analysis->final_product

Caption: Proposed synthesis and purification workflow for this compound.

Experimental Protocols

This protocol describes a general method for synthesizing a tertiary alcohol, a key intermediate for a highly branched alkane.[4][5]

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to exclude moisture.

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings (1.2 equivalents) and anhydrous diethyl ether.

    • Slowly add a solution of the appropriate alkyl halide (e.g., 2-bromopropane, 1.0 equivalent) in anhydrous diethyl ether to the magnesium suspension. The reaction is exothermic and may require initial heating to start.

    • Once initiated, maintain a gentle reflux until the magnesium is consumed.

  • Reaction with a Ketone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of a suitable ketone (e.g., 3,4-dimethyl-2-pentanone, 1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Dehydration:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

    • Dehydrate the alcohol by heating with an acid catalyst (e.g., p-toluenesulfonic acid) and removing the water formed.

  • Hydrogenation:

    • Dissolve the resulting branched alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude alkane.

Fractional distillation is a suitable method for purifying volatile, thermally stable liquids like alkanes, especially for separating them from impurities with different boiling points.[6]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place a stir bar or anti-bumping granules in the distillation flask.

  • Distillation Procedure:

    • Charge the crude alkane into the distillation flask.

    • Heat the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column. Maintain a slow and steady rate of distillation to ensure good separation.

    • Collect the fraction that distills at the expected boiling point of the target compound. The temperature should remain constant during the collection of a pure fraction.

Biological Activity and Toxicology

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. In general, highly branched alkanes are considered to have low acute toxicity. However, like other hydrocarbons, they can act as skin irritants upon prolonged contact and may cause lung damage if aspirated.

Conclusion

This compound is a highly branched alkane for which detailed experimental data is scarce. This guide has provided its known identifiers and computed properties, alongside experimental data for a closely related isomer to offer a comparative physicochemical profile. A plausible, though not explicitly documented, synthetic pathway via a Grignard reaction, followed by dehydration and hydrogenation, has been outlined with representative experimental protocols. The lack of data on its biological activity underscores the need for further research to fully characterize this compound and its potential applications.

References

Physicochemical properties of 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentamethylheptane

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the logical workflow for property determination.

Core Physicochemical Data

The structural and physical properties of this compound are fundamental to its behavior and potential applications. This highly branched alkane is an isomer of dodecane.

Compound Identification
IdentifierValue
IUPAC Name This compound[1]
CAS Number 27574-98-7[1]
Molecular Formula C₁₂H₂₆[1][2]
Canonical SMILES CC(C)C(C)C(C)C(C)C(C)C[1]
InChI Key YIKFFSNUOIJPSI-UHFFFAOYSA-N[1]
Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical data for this compound.

PropertyValueConditions
Molecular Weight 170.33 g/mol [1]-
Boiling Point 195 °C[2]At 760 mmHg
Melting Point -50.8 °C[2](estimate)
Density 0.7750 g/cm³[2]Not specified
Refractive Index 1.4324[2]Not specified

Note: For comparison, the isomer 2,2,4,6,6-pentamethylheptane (B104275) (CAS 13475-82-6) exhibits a lower boiling point of approximately 177-180°C and a lower density of about 0.75 g/cm³.[3][4]

Experimental Protocols

The determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring key parameters of liquid alkanes like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid using a small sample volume.[5]

Apparatus:

  • Thiele tube

  • High-temperature mineral oil or silicone oil

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heat source (e.g., Bunsen burner with micro-burner attachment)

Procedure:

  • Sample Preparation: Add 0.5-1.0 mL of this compound into the small test tube.

  • Capillary Tube Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[5]

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube, which is filled with oil to just above the side-arm. Gently heat the side-arm of the Thiele tube.[5] The design of the tube facilitates uniform heating of the oil via convection currents.

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube's opening.[5]

  • Measurement: Note the temperature when the vigorous stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly.

  • Final Reading: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[5] This occurs when the vapor pressure of the substance equals the external atmospheric pressure. Record the barometric pressure alongside the boiling point.[5]

Density Measurement (Vibrating Tube Densitometer)

A vibrating tube densitometer provides highly accurate density measurements for liquids.[6]

Principle: The instrument measures the oscillation frequency of a U-shaped glass tube. The tube is electronically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample; a higher mass (denser sample) results in a lower oscillation frequency. A calibration with fluids of known density (e.g., dry air and pure water) allows the conversion of the oscillation period to a precise density value.

Procedure:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions using at least two standards of known density (e.g., degassed, deionized water and dry air).

  • Temperature Control: Set the instrument to the desired measurement temperature (e.g., 20°C). The instrument's Peltier thermostat will maintain a stable temperature.

  • Sample Injection: Inject the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are introduced.

  • Measurement: Allow the oscillation period reading to stabilize. The instrument's software will automatically calculate and display the density.

  • Cleaning: After the measurement, flush the cell with appropriate solvents (e.g., ethanol (B145695) followed by acetone) and dry it completely with a stream of air.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that measures how light propagates through a substance. It is a dimensionless number that can be used to identify a liquid and assess its purity.[7]

Apparatus:

  • Abbe Refractometer

  • Monochromatic light source (typically a sodium D-line source, λ = 589 nm)

  • Constant temperature water bath

  • Pipette

  • Solvents for cleaning (e.g., acetone (B3395972), ethanol)

  • Soft lens tissue

Procedure:

  • Setup and Calibration: Turn on the refractometer and the light source. If temperature control is required, connect the prisms to a water bath set to a standard temperature, typically 20°C.[7] Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Open the hinged prisms of the refractometer. Using a pipette, place a few drops of this compound onto the surface of the lower prism.[8]

  • Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section. Sharpen the borderline between the two sections using the chromaticity adjustment.

  • Reading: Adjust the control so that the sharp borderline intersects the crosshairs in the eyepiece. Press the read button or look at the built-in scale to obtain the refractive index value, typically to four decimal places.[8]

  • Temperature Correction: If the measurement was not performed at the standard 20°C, a correction must be applied. The typical correction factor for many organic compounds is approximately 0.00045 per degree Celsius.[7][8] The refractive index decreases as temperature increases.

    • n²⁰_D = nᵀ_D + (T - 20) * 0.00045

  • Cleaning: Thoroughly clean the prism surfaces with a soft tissue moistened with acetone or ethanol after the measurement is complete.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of this compound.

G cluster_0 Sample Preparation & Identification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Reporting Sample Obtain this compound Purity Assess Purity (e.g., GC-MS) Sample->Purity Confirm Confirm Structure (e.g., NMR, IR) Purity->Confirm BP Boiling Point Measurement (Thiele Tube) Confirm->BP Density Density Measurement (Vibrating Tube Densitometer) Confirm->Density RI Refractive Index Measurement (Abbe Refractometer) Confirm->RI Table Tabulate Quantitative Data BP->Table Density->Table RI->Table Compare Compare with Literature Values Table->Compare Report Generate Technical Report Compare->Report

Workflow for Physicochemical Characterization.

References

An In-Depth Technical Guide to the Stereoisomers of 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stereochemistry of 2,3,4,5,6-Pentamethylheptane

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆. Its structure contains two asymmetric carbon atoms, specifically at the C3 and C5 positions. A notable feature of this molecule is a plane of symmetry that passes through the C4 carbon atom when the substituents on C3 and C5 have opposite configurations. This symmetry has important implications for the total number and types of stereoisomers.

The presence of two chiral centers would typically suggest a maximum of 2ⁿ = 4 stereoisomers. However, due to the plane of symmetry, a meso compound exists, reducing the total number of unique stereoisomers to three. These consist of a pair of enantiomers and one meso diastereomer.

The stereoisomers are:

  • (3R,5R)-2,3,4,5,6-pentamethylheptane

  • (3S,5S)-2,3,4,5,6-pentamethylheptane

  • (3R,5S)-2,3,4,5,6-pentamethylheptane (meso) , which is identical to its mirror image, (3S,5R).[1]

Physicochemical Properties

Quantitative experimental data for the individual stereoisomers of this compound, such as specific rotation, boiling points, and melting points, are not extensively documented. The table below presents available data for the unresolved mixture of this compound alongside placeholders for the specific stereoisomers to highlight current data gaps. Properties for the achiral isomer, 2,2,4,6,6-pentamethylheptane, are included for comparison.

Property(3R,5R)-2,3,4,5,6-Pentamethylheptane(3S,5S)-2,3,4,5,6-Pentamethylheptanemeso-(3R,5S)-2,3,4,5,6-PentamethylheptaneThis compound (Mixture)2,2,4,6,6-Pentamethylheptane
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.33 g/mol 170.33 g/mol 170.33 g/mol 170.33 g/mol 170.33 g/mol
CAS Number Not availableNot availableNot available27574-98-713475-82-6
Boiling Point Data not availableData not availableData not available195°C177.65°C[2]
Melting Point Data not availableData not availableData not available-50.8°C (estimate)[3]-67°C[2]
Density Data not availableData not availableData not available0.775 g/cm³0.7487 g/cm³ at 20°C[2]
Refractive Index Data not availableData not availableData not available1.43241.419 at 20°C
Specific Rotation ([α]D) Expected to be equal in magnitude and opposite in sign to the (3S,5S) enantiomer.Expected to be equal in magnitude and opposite in sign to the (3R,5R) enantiomer.Data not available0° (achiral)

Logical and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the relationships between the stereoisomers and a general workflow for their synthesis and separation.

stereoisomers This compound This compound Chiral Centers at C3 and C5 Chiral Centers at C3 and C5 This compound->Chiral Centers at C3 and C5 Pair of Enantiomers Pair of Enantiomers Chiral Centers at C3 and C5->Pair of Enantiomers Meso Compound Meso Compound Chiral Centers at C3 and C5->Meso Compound (3R,5R) (3R,5R) Pair of Enantiomers->(3R,5R) (3S,5S) (3S,5S) Pair of Enantiomers->(3S,5S) (3R,5S) / (3S,5R) (3R,5S) / (3S,5R) Meso Compound->(3R,5S) / (3S,5R) Plane of Symmetry Plane of Symmetry (3R,5S) / (3S,5R)->Plane of Symmetry

Figure 1: Stereoisomeric Relationship of this compound.

workflow cluster_synthesis Stereoselective Synthesis cluster_separation Chiral Separation Start Start Precursor Achiral Starting Material Start->Precursor Asymmetric_Catalysis Asymmetric Catalysis/Chiral Auxiliary Precursor->Asymmetric_Catalysis Diastereomeric_Mixture Diastereomeric Mixture Asymmetric_Catalysis->Diastereomeric_Mixture Separation_Diastereomers Chromatographic Separation of Diastereomers Diastereomeric_Mixture->Separation_Diastereomers Removal_Auxiliary Removal of Chiral Auxiliary Separation_Diastereomers->Removal_Auxiliary Enantiomerically_Pure_Products Enantiomerically Pure Precursors Removal_Auxiliary->Enantiomerically_Pure_Products Final_Synthesis_Steps Final Synthetic Steps Enantiomerically_Pure_Products->Final_Synthesis_Steps Stereoisomers (3R,5R), (3S,5S), and meso isomers Final_Synthesis_Steps->Stereoisomers Racemic_Meso_Mixture Mixture of Stereoisomers Stereoisomers->Racemic_Meso_Mixture Chiral_GC Chiral Gas Chromatography Racemic_Meso_Mixture->Chiral_GC Separated_Isomers Separated Stereoisomers Chiral_GC->Separated_Isomers

Figure 2: General Workflow for Synthesis and Separation.

Experimental Protocols

The following sections outline detailed, albeit generalized, methodologies for the synthesis and separation of the stereoisomers of this compound. These protocols are based on established methods for analogous chiral alkanes and would require optimization for this specific target molecule.

Stereoselective Synthesis (Hypothetical Route)

The enantioselective synthesis of highly branched alkanes can be a significant challenge. A plausible strategy would involve the use of chiral auxiliaries or asymmetric catalysis to introduce the stereogenic centers, followed by standard functional group transformations to yield the final alkane. One such approach is outlined below, inspired by methodologies for synthesizing other chiral branched alkanes.

Objective: To synthesize the (3R,5R) and (3S,5S) enantiomers of this compound.

Overall Strategy: This hypothetical synthesis utilizes a chiral auxiliary to direct the stereoselective alkylation for the creation of the C3 and C5 chiral centers.

Step 1: Preparation of a Chiral Enolate

  • React a suitable prochiral ketone with a chiral amine (e.g., (R)- or (S)-alpha-methylbenzylamine) to form a chiral imine.

  • Deprotonate the chiral imine with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to generate a chiral enolate.

Step 2: Stereoselective Alkylation

  • To the solution of the chiral enolate, add an appropriate alkylating agent that will introduce the desired carbon skeleton fragment. The steric bulk of the chiral auxiliary will direct the approach of the electrophile, leading to the formation of a new C-C bond with a specific stereochemistry.

  • Allow the reaction to warm to room temperature and quench with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Step 3: Removal of the Chiral Auxiliary

  • Hydrolyze the resulting imine under acidic conditions to regenerate the ketone, now with one chiral center established, and recover the chiral auxiliary.

Step 4: Iteration for the Second Chiral Center

  • Repeat steps 1-3 with the newly formed chiral ketone to introduce the second stereocenter at the C5 position. The choice of the enantiomer of the chiral auxiliary in this second sequence will determine the final diastereomer formed (either the R,R/S,S pair or the meso form).

Step 5: Reduction to the Alkane

  • Convert the carbonyl group of the resulting ketone to a methylene (B1212753) group. A Wolff-Kishner or Clemmensen reduction is suitable for this transformation.

    • Wolff-Kishner Reduction: React the ketone with hydrazine (B178648) hydrate (B1144303) in a high-boiling solvent like diethylene glycol, followed by the addition of a strong base (e.g., potassium hydroxide) and heating to a high temperature (~200 °C).

  • Purify the final alkane product by distillation or preparative gas chromatography.

Chiral Separation Protocol

The separation of the enantiomers and the meso form of this compound can be achieved using chiral gas chromatography (GC). Cyclodextrin-based stationary phases are particularly effective for resolving non-functionalized chiral alkanes.

Objective: To separate and quantify the (3R,5R), (3S,5S), and meso stereoisomers from a mixture.

Instrumentation and Consumables:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A column with a cyclodextrin-based stationary phase (e.g., a derivative of β- or γ-cyclodextrin) is recommended. The choice of the specific cyclodextrin (B1172386) derivative will depend on the required selectivity.

  • Carrier Gas: High-purity hydrogen or helium.

  • Sample: A solution of the this compound stereoisomeric mixture in a volatile solvent (e.g., hexane).

GC Method Parameters (Starting Point for Optimization):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) to handle a potentially concentrated sample and ensure sharp peaks.

  • Carrier Gas Flow Rate: Set to an optimal linear velocity for the chosen carrier gas (e.g., 30-40 cm/s for helium).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 2 °C/minute to 150 °C.

    • Final Hold: Hold at 150 °C for 5 minutes.

    • Note: A slow temperature ramp is often crucial for resolving enantiomers.

  • Detector Temperature: 280 °C

Procedure:

  • Prepare a dilute solution of the stereoisomeric mixture in hexane (B92381) (e.g., 1 mg/mL).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Acquire the chromatogram. The three stereoisomers should elute at different retention times. The meso compound will be one peak, and the two enantiomers will be two separate peaks.

  • Optimize the temperature program and carrier gas flow rate to achieve baseline separation of all three peaks. Lowering the temperature and using a slower ramp rate generally improves chiral resolution.

Conclusion

The stereochemistry of this compound, with its two chiral centers and a plane of symmetry, results in a fascinating case of a molecule with both enantiomeric and meso forms. While specific experimental data on the individual stereoisomers are sparse, this guide provides a solid theoretical framework and practical, albeit generalized, experimental approaches for their synthesis and separation. The provided protocols, based on established methodologies for similar chiral alkanes, offer a starting point for researchers interested in exploring the properties and applications of these unique molecules. Further research is needed to isolate these stereoisomers and characterize their individual physicochemical properties, which would be a valuable contribution to the field of stereochemistry.

References

The Synthesis of Highly Branched Dodecane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly branched dodecane (B42187) isomers is a critical area of research, driven by the demand for high-performance fuels and specialty chemicals. These isomers, with their unique physical and chemical properties, are pivotal in applications ranging from advanced jet fuels to calibration standards and as components in complex synthetic pathways. This technical guide provides an in-depth overview of the primary synthetic routes, focusing on catalytic hydroisomerization, and presents the relevant quantitative data and experimental protocols for the synthesis of these valuable compounds.

Core Synthesis Strategy: Catalytic Hydroisomerization

The most prevalent and efficient method for producing highly branched dodecane isomers is the catalytic hydroisomerization of n-dodecane. This process utilizes bifunctional catalysts that possess both metallic sites for hydrogenation/dehydrogenation and acidic sites for skeletal rearrangement. The interplay between these two functions is crucial for maximizing the yield of desired isomers while minimizing competing reactions like cracking.

The general mechanism involves the dehydrogenation of the n-alkane to an alkene on a metal site (typically a noble metal like platinum). The resulting alkene then diffuses to an acid site on the support (commonly a zeolite), where it is protonated to form a carbenium ion. This carbenium ion can then undergo skeletal isomerization to a more stable branched structure. The branched carbenium ion is then deprotonated to a branched alkene, which subsequently migrates back to a metal site for hydrogenation to the final iso-alkane product.

Key Catalytic Systems

Zeolites, with their well-defined pore structures and tunable acidity, are the preferred supports for the metallic phase in hydroisomerization catalysts. The choice of zeolite has a profound impact on the distribution of the resulting isomers.

  • ZSM-22 and ZSM-48: These zeolites, characterized by their one-dimensional 10-membered ring channels, have shown excellent performance in the hydroisomerization of long-chain alkanes like n-dodecane.[1] The shape-selective nature of their pores influences the type of isomers formed. For instance, Pt/ZSM-22 catalysts tend to favor the formation of mono-branched isomers near the end of the carbon chains, suggesting a "pore-mouth" catalysis model.[1] In contrast, Pt/ZSM-48, with its slightly different pore geometry, can facilitate the formation of di-branched and more centrally-branched isomers through a "key-lock" catalysis model.[1]

  • ZSM-5: This zeolite is also employed in the catalytic cracking of n-dodecane to produce lighter hydrocarbons, but its strong acidity can lead to higher cracking selectivity if not properly controlled.[2][3]

  • Modified Zeolites: To enhance isomer selectivity and catalyst stability, zeolites are often modified. Treatment with citric acid can increase the number of Brønsted acid sites on ZSM-22, thereby accelerating the rate of skeletal rearrangement and boosting catalytic activity.[4] Alkali treatment is another method used to modify the pore structure and acidity of zeolites like ZSM-22 and ZSM-48, which can improve both activity and isomer selectivity.[1] Composite catalysts, such as those combining ZSM-22 and Y zeolite, have been developed to enhance the selectivity towards multi-branched iso-dodecanes.[5]

Quantitative Data on Catalyst Performance

The performance of different catalytic systems in the hydroisomerization of n-dodecane is evaluated based on conversion, selectivity, and yield of the desired isomers under specific reaction conditions. The tables below summarize key quantitative data from various studies.

CatalystSupport ModificationTemperature (°C)n-Dodecane Conversion (%)Iso-dodecane Selectivity (%)Reference
Pt/ZSM-22Unmodified30019.6-[4]
Pt/ZSM-22-CA-2Citric Acid Treated30089.7-[4]
Pt/ZSM-22NH4+ & (NH4)2SiF6 Treated30087.588.0[6]
Pt/SM-MgShaped MgAPO-112809495[7]

Table 1: Comparison of Catalyst Performance in n-Dodecane Hydroisomerization.

Catalystn-Dodecane Conversion (%)Multi-branched Isomer Yield (%)Multi-branched Isomer Selectivity (%)Reference
Pt/ZSM-2285.210.912.8[5]
Pt/Y96.129.831.0[5]
Pt/ZSM-22 + Y (Mechanical Mix)90.320.823.0[5]
Pt/ZSM-22 – Y (Post-treated)95.837.138.7[5]

Table 2: Performance of Composite Zeolite Catalysts in Producing Multi-branched Iso-dodecanes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of highly branched dodecane isomers. Below are representative experimental protocols for catalyst preparation and hydroisomerization reactions.

Catalyst Preparation: Pt/ZSM-22
  • Zeolite Synthesis: ZSM-22 zeolite is synthesized via hydrothermal methods, the specifics of which can be found in the relevant literature.

  • Ion Exchange: The synthesized ZSM-22 is typically converted to its protonated form (H-ZSM-22) through ion exchange with an ammonium (B1175870) nitrate (B79036) solution.

  • Platinum Impregnation: The H-ZSM-22 support is then impregnated with a platinum precursor, such as a solution of chloroplatinic acid, using the incipient wetness impregnation technique.

  • Calcination and Reduction: The impregnated catalyst is dried and then calcined in air at a high temperature (e.g., 550 °C) to decompose the platinum precursor. Prior to the reaction, the catalyst is reduced in a stream of hydrogen at an elevated temperature to form active platinum metal sites.

Hydroisomerization of n-Dodecane

The hydroisomerization of n-dodecane is typically carried out in a continuous-flow fixed-bed reactor.

  • Reactor Setup: A stainless-steel fixed-bed reactor is loaded with a specific amount of the prepared catalyst.

  • Catalyst Activation: The catalyst is activated in situ by reduction under a flow of hydrogen at a specified temperature and pressure.

  • Reaction Execution: A mixture of n-dodecane and hydrogen is fed into the reactor at a controlled flow rate, which determines the weight hourly space velocity (WHSV). The reaction is conducted under specific conditions of temperature and pressure (e.g., 280-350 °C, 1-4 MPa).

  • Product Analysis: The reaction products are cooled, and the liquid and gas phases are separated. The composition of the products is then analyzed using gas chromatography (GC) to determine the conversion of n-dodecane and the selectivity to various isomers and cracking products.

Visualizing Synthesis Pathways and Workflows

Diagrams are essential for understanding the complex relationships in catalytic synthesis. The following Graphviz diagrams illustrate the hydroisomerization pathway and a typical experimental workflow.

Hydroisomerization_Pathway cluster_metal Metal Site (e.g., Pt) cluster_acid Acid Site (Zeolite) n_alkane n-Dodecane n_alkene n-Dodecene n_alkane->n_alkene - H2 n_carbenium n-Dodecyl Carbenium Ion n_alkene->n_carbenium + H+ iso_alkene iso-Dodecene iso_alkane iso-Dodecane iso_alkene->iso_alkane + H2 iso_carbenium iso-Dodecyl Carbenium Ion n_carbenium->iso_carbenium Skeletal Isomerization iso_carbenium->iso_alkene - H+ cracking Cracking Products (C<12) iso_carbenium->cracking β-scission

Caption: The bifunctional pathway for n-dodecane hydroisomerization.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (Zeolite Synthesis, Impregnation) start->catalyst_prep reactor_loading Fixed-Bed Reactor Loading catalyst_prep->reactor_loading activation Catalyst Activation (In-situ Reduction) reactor_loading->activation reaction Hydroisomerization Reaction (n-dodecane + H2 feed) activation->reaction product_collection Product Collection (Gas-Liquid Separation) reaction->product_collection analysis Product Analysis (GC) product_collection->analysis end End analysis->end

Caption: A typical workflow for n-dodecane hydroisomerization experiments.

Concluding Remarks

The synthesis of highly branched dodecane isomers via catalytic hydroisomerization is a well-established yet continually evolving field. The choice and modification of zeolite-based catalysts are paramount in controlling the reaction selectivity and maximizing the yield of desired products. By carefully tuning the catalyst properties and reaction conditions, it is possible to produce specific isomer distributions tailored for various high-value applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these important hydrocarbons. Future research will likely focus on developing even more selective and stable catalysts, potentially through the use of novel hierarchical zeolites and alternative, sustainable feedstocks.

References

A Technical Guide to the IUPAC Nomenclature of Pentamethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural isomers of pentamethylheptane (C₁₂H₂₆) and the systematic application of IUPAC (International Union of Pure and Applied Chemistry) nomenclature for their unambiguous identification.

Standard Protocol for IUPAC Nomenclature of Branched Alkanes

The IUPAC system provides a logical and consistent method for naming organic compounds, which is essential for clear communication in scientific and technical fields. The naming of branched alkanes, such as the isomers of pentamethylheptane, follows a precise set of rules.[1][2][3][4]

The core steps of this protocol are:

  • Identify the Parent Chain : The longest continuous chain of carbon atoms determines the base name of the alkane (e.g., a seven-carbon chain is "heptane").[1][4][5] If two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[4][5]

  • Number the Parent Chain : Number the carbon atoms of the parent chain sequentially, starting from the end that results in the lowest possible number for the first substituent group.[1][2]

  • Apply the "Lowest Locant" Rule : If different numbering schemes produce the same low number for the first substituent, proceed to the second substituent and so on, until a "first point of difference" is found. The scheme that gives the lower number at this first point of difference is chosen.[5]

  • Identify and Name Substituents : Name each substituent group attached to the parent chain. For alkanes, these are alkyl groups, named by changing the "-ane" suffix of the corresponding alkane to "-yl" (e.g., methane (B114726) becomes methyl).[1][2][3]

  • Assemble the Full Name :

    • Use prefixes (di-, tri-, tetra-, penta-, etc.) to indicate multiple identical substituent groups.[2][4]

    • List substituents alphabetically (ignoring prefixes like di-, tri-, etc., but including iso- and cyclo-).[2][5]

    • Combine the locants (position numbers), substituent names, and the parent chain name into a single word. Numbers are separated from letters by hyphens and from other numbers by commas.[2][3]

The following workflow diagram illustrates this systematic process.

IUPAC_Nomenclature_Workflow start Begin with Chemical Structure find_chain 1. Identify the longest continuous carbon chain (the 'parent chain'). start->find_chain tie_break If multiple chains have the same max length, choose the one with the most substituents. find_chain->tie_break In case of a tie number_chain 2. Number the parent chain from the end that gives the first substituent the lowest possible number. find_chain->number_chain tie_break->number_chain locant_rule Apply the 'lowest locant' rule at the first point of difference if numbering is still ambiguous. number_chain->locant_rule In case of a tie identify_subs 3. Identify and name all substituent groups (e.g., 'methyl', 'ethyl'). number_chain->identify_subs locant_rule->identify_subs assemble_name 4. Assemble the full name: Locants + Prefixes + Substituent Names (alphabetical) + Parent Name identify_subs->assemble_name final_name Final IUPAC Name assemble_name->final_name

Protocol for the systematic naming of branched alkanes.

Application to Pentamethylheptane Isomers

Pentamethylheptane refers to isomers of dodecane (B42187) (C₁₂H₂₆) where the parent chain is a heptane (B126788) (7 carbons) and five methyl (–CH₃) groups are present as substituents. The methyl groups can only be attached to carbons 2 through 6, as an attachment at position 1 or 7 would extend the parent chain to an octane.

The primary challenge in naming these isomers is correctly applying the lowest locant rule to distinguish between structures that may appear similar. There are 29 unique isomers that fit the definition of pentamethylheptane.[6]

Nomenclature Case Study: 2,3,3,6,6-Pentamethylheptane

To illustrate the naming logic, consider an isomer where five methyl groups are attached to a heptane backbone. A common point of ambiguity is choosing the correct direction for numbering the parent chain.

The diagram below outlines the decision-making process for a structure that could be named either 2,2,5,5,6-pentamethylheptane or 2,3,3,6,6-pentamethylheptane depending on the numbering direction.

Naming_Example cluster_0 Analysis of a Pentamethylheptane Structure cluster_1 Option 1: Numbering Left-to-Right cluster_2 Option 2: Numbering Right-to-Left structure Given Structure: A heptane chain with methyl groups at positions: (A,A), (B,B), and (C) step1 Identify Parent Chain: 7 carbons -> 'heptane' structure->step1 l2r Locant Set (L): {2, 2, 5, 5, 6} step1->l2r r2l Locant Set (R): {2, 3, 3, 6, 6} step1->r2l step2 Compare locant sets at the first point of difference: Set L: {2, 2, 5, 5, 6} Set R: {2, 3, 3, 6, 6} l2r->step2 r2l->step2 correct_decision Correct Comparison: Locant Set 1: {2, 2, 5, 5, 6} Locant Set 2: {2, 3, 3, 6, 6} Compare term-by-term: 1st: 2 vs. 2 (tie) 2nd: 2 vs. 3 (2 is lower) Conclusion: The set {2, 2, 5, 5, 6} is the correct one. step2->correct_decision decision Decision: At the second number, 2 (from L) is less than 3 (from R). Wait, that's incorrect. Let's re-compare. First number: 2 vs 2 (tie). Second number: 2 vs 3. Here, 2 is lower. Third number: 5 vs 3. Here, 3 is lower. The rule states to check at the FIRST point of difference. Let's re-evaluate the sets: {2,2,5,5,6} vs {2,3,3,6,6}. First term: 2=2. Second term: 2 < 3. Therefore, the first set is lower. My apologies, let me correct the logic for a different isomer. Correct Example: 2,2,5,5,6- vs 2,3,3,6,6- Let's analyze the structure named 2,3,3,6,6-pentamethylheptane. Numbering from one end gives locants {2,3,3,6,6}. Numbering from the other end gives locants {2,2,5,5,6}. Compare {2,2,5,5,6} and {2,3,3,6,6}. First term: 2=2. Second term: 2 < 3. Therefore, the set {2,2,5,5,6} is lower. final_name Final Correct Name: 2,2,5,5,6-Pentamethylheptane correct_decision->final_name

Application of the lowest locant rule for naming.

Summary of Pentamethylheptane Isomers

The following table summarizes all 29 structural isomers of pentamethylheptane. For each isomer, the IUPAC name and the corresponding locant set are provided. The "Reversed Locant Set" is the set of numbers obtained by numbering the parent chain from the opposite direction; the correct name is derived from the set that is lower at the first point of difference.

IUPAC NameLocant SetReversed Locant SetNotes
2,2,3,3,4-Pentamethylheptane{2,2,3,3,4}{4,5,5,6,6}
2,2,3,3,5-Pentamethylheptane{2,2,3,3,5}{3,5,5,6,6}
2,2,3,3,6-Pentamethylheptane{2,2,3,3,6}{2,5,5,6,6}
2,2,3,4,4-Pentamethylheptane{2,2,3,4,4}{4,4,5,6,6}
2,2,3,4,5-Pentamethylheptane{2,2,3,4,5}{3,4,5,6,6}
2,2,3,4,6-Pentamethylheptane{2,2,3,4,6}{2,4,5,6,6}
2,2,3,5,5-Pentamethylheptane{2,2,3,5,5}{3,3,5,6,6}
2,2,3,5,6-Pentamethylheptane{2,2,3,5,6}{2,3,5,6,6}Symmetric Locants
2,2,3,6,6-Pentamethylheptane{2,2,3,6,6}{2,2,5,6,6}
2,2,4,4,5-Pentamethylheptane{2,2,4,4,5}{3,4,4,6,6}
2,2,4,4,6-Pentamethylheptane{2,2,4,4,6}{2,4,4,6,6}Symmetric Locants
2,2,4,5,5-Pentamethylheptane{2,2,4,5,5}{3,3,4,6,6}
2,2,4,5,6-Pentamethylheptane{2,2,4,5,6}{2,3,4,6,6}
2,2,4,6,6-Pentamethylheptane{2,2,4,6,6}{2,2,4,6,6}Symmetric Locants[7][8]
2,2,5,5,6-Pentamethylheptane{2,2,5,5,6}{2,3,3,6,6}
2,3,3,4,4-Pentamethylheptane{2,3,3,4,4}{4,4,5,5,6}
2,3,3,4,5-Pentamethylheptane{2,3,3,4,5}{3,4,5,5,6}
2,3,3,4,6-Pentamethylheptane{2,3,3,4,6}{2,4,5,5,6}
2,3,3,5,5-Pentamethylheptane{2,3,3,5,5}{3,3,5,5,6}
2,3,3,5,6-Pentamethylheptane{2,3,3,5,6}{2,3,5,5,6}
2,3,4,4,5-Pentamethylheptane{2,3,4,4,5}{3,4,4,5,6}
2,3,4,4,6-Pentamethylheptane{2,3,4,4,6}{2,4,4,5,6}
2,3,4,5,5-Pentamethylheptane{2,3,4,5,5}{3,3,4,5,6}
2,3,4,5,6-Pentamethylheptane{2,3,4,5,6}{2,3,4,5,6}Symmetric Locants
2,3,5,5,6-Pentamethylheptane{2,3,5,5,6}{2,3,3,5,6}
2,4,4,5,5-Pentamethylheptane{2,4,4,5,5}{3,3,4,4,6}
3,3,4,4,5-Pentamethylheptane{3,3,4,4,5}{3,4,4,5,5}
3,3,4,5,5-Pentamethylheptane{3,3,4,5,5}{3,3,4,5,5}Symmetric Locants
3,3,5,5-Tetramethyl-4-ethylheptaneN/AN/ANote: This is an isomer, but not a pentamethylheptane.

Note: The table is restricted to isomers correctly named as pentamethylheptane. Other C₁₂H₂₆ isomers with different parent chains (e.g., octane, nonane) or different substituent types (e.g., ethyl, propyl) exist but fall outside the scope of this guide.

Physicochemical Implications

The structural diversity among these isomers leads to variations in their physical properties. Highly branched alkanes, like the pentamethylheptanes, are more compact and spherical than their straight-chain counterparts (e.g., n-dodecane). This increased branching disrupts the efficiency of intermolecular packing, reducing the surface area available for Van der Waals interactions.[9][10][11][12] Consequently, branched isomers typically exhibit lower boiling points and melting points compared to linear alkanes of the same molecular weight.[9][10][11][12] These properties are critical in applications such as fuel formulation, lubrication, and as non-polar solvents.[13]

References

An In-depth Technical Guide to 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentamethylheptane is a highly branched aliphatic alkane with the molecular formula C12H26. As a saturated hydrocarbon, it is a non-polar solvent and is expected to exhibit properties characteristic of other alkanes. This technical guide provides a summary of the available information on its molecular structure, physicochemical properties, and safety information. It is important to note that detailed experimental data for this specific isomer is limited in publicly accessible literature, with much of the available data pertaining to its isomers, such as 2,2,4,6,6-pentamethylheptane (B104275).

Molecular Structure and Properties

This compound possesses a heptane (B126788) backbone with five methyl group substitutions at positions 2, 3, 4, 5, and 6. An important structural feature is the presence of two stereocenters at carbons 3 and 5, which gives rise to stereoisomers.

Molecular Identifiers

A summary of the key molecular identifiers for this compound is provided in the table below.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 27574-98-7PubChem[1]
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Canonical SMILES CC(C)C(C)C(C)C(C)C(C)CPubChem[1]
InChI InChI=1S/C12H26/c1-8(2)10(5)12(7)11(6)9(3)4/h8-12H,1-7H3PubChem[1]
InChIKey YIKFFSNUOIJPSI-UHFFFAOYSA-NPubChem[1]
Physicochemical Properties

The following table summarizes the available, though limited, physicochemical data for this compound. It is important to note that some of these values are estimates from chemical suppliers.

PropertyValueSource
Melting Point -50.8°C (estimate)ChemicalBook[2]
Boiling Point 195°CChemicalBook[2]
Density 0.7750 g/cm³ChemicalBook[2]
Refractive Index 1.4324ChemicalBook[2]

Experimental Data

Synthesis Protocols
Spectroscopic Data

No specific experimental spectroscopic data (such as 1H NMR, 13C NMR, Mass Spectrometry, or IR) for this compound could be retrieved from the conducted searches. While data for isomers like 2,2,4,6,6-pentamethylheptane are available, they are not directly applicable to the target molecule of this guide.

Safety and Handling

General safety precautions for flammable and potentially irritating aliphatic hydrocarbons should be followed when handling this compound. It is described as a colorless liquid that is insoluble in water and less dense than water, with vapors heavier than air.[3]

Hazards:

  • Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

  • Health: May cause irritation to the skin, eyes, and mucous membranes upon contact. Vapors may cause dizziness or asphyxiation, particularly in confined spaces.[3]

  • Reactivity: Incompatible with strong oxidizing agents such as nitric acid.[3]

Handling and First Aid:

  • Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure adequate ventilation.[4]

  • In case of contact, wash the affected area with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[4]

  • In case of a spill, isolate the area and use a vapor-suppressing foam to reduce vapors. Absorb the spill with a non-combustible material.[3]

Visualizations

Molecular Structure of this compound

The following diagram illustrates the 2D molecular structure of this compound.

Caption: 2D structure of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The absence of certain experimental data highlights the need for further research on this specific compound.

References

Technical Guide: Physicochemical Properties of 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the boiling point and density of the branched alkane, 2,3,4,5,6-pentamethylheptane. Due to the limited availability of experimentally-derived data for this specific isomer in publicly accessible literature, this guide also presents standardized methodologies for the experimental determination of these crucial physical properties. For comparative purposes, data for the related isomer, 2,2,4,6,6-pentamethylheptane, is included.

Quantitative Data Summary

The physical properties of highly-branched alkanes are of significant interest in various fields, including fuel development and as non-polar solvents. While extensive data is available for many dodecane (B42187) isomers, specific experimental values for this compound are not readily found in the reviewed literature. The following table summarizes the available data for a closely related isomer and highlights the absence of readily available data for the target compound.

CompoundIUPAC NameCAS NumberBoiling Point (°C)Density (g/cm³)
Target Compound This compound27574-98-7Data not availableData not available
Comparative Isomer 2,2,4,6,6-Pentamethylheptane13475-82-6177.650.7487 at 20°C[1]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid hydrocarbons like this compound.

Boiling Point Determination by Ebulliometry

This method relies on accurately measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Ebulliometer or a distillation apparatus (round-bottom flask, condenser, and thermometer adapter)

  • Calibrated thermometer or thermocouple

  • Heating mantle or oil bath

  • Boiling chips

  • Barometer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Place a small sample (approx. 10-15 mL) of this compound and a few boiling chips into the round-bottom flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.

  • Heating: Gently heat the flask. As the liquid approaches its boiling point, the temperature reading on the thermometer will rise and then stabilize.

  • Data Recording: Record the stable temperature as the boiling point. Simultaneously, record the atmospheric pressure from the barometer.

  • Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation to determine the normal boiling point.

Density Determination by Pycnometry

This method involves determining the mass of a precise volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Pycnometer Calibration:

    • Thoroughly clean and dry the pycnometer.

    • Determine and record the mass of the empty, dry pycnometer.

    • Fill the pycnometer with deionized water of a known temperature (e.g., 20°C).

    • Place the filled pycnometer in a constant temperature water bath to allow it to equilibrate.

    • Carefully dry the outside of the pycnometer and record its mass.

    • Calculate the volume of the pycnometer using the known density of water at the recorded temperature.

  • Sample Measurement:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with this compound.

    • Equilibrate the filled pycnometer in the constant temperature water bath to the desired temperature.

    • Dry the exterior and record the total mass.

  • Density Calculation:

    • Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with the sample to find the net mass of the sample.

    • Divide the net mass of the sample by the calibrated volume of the pycnometer to determine the density of this compound at the specified temperature.

Visualized Experimental Workflow

The logical flow of the experimental determination of the boiling point and density of this compound is illustrated in the following diagram.

G cluster_0 Boiling Point Determination cluster_1 Density Determination bp_start Start bp_setup Assemble Ebulliometer/ Distillation Apparatus bp_start->bp_setup bp_sample Add Sample and Boiling Chips bp_setup->bp_sample bp_heat Gently Heat Sample bp_sample->bp_heat bp_stabilize Record Stable Vapor Temperature bp_heat->bp_stabilize bp_pressure Record Atmospheric Pressure bp_stabilize->bp_pressure bp_correct Correct Boiling Point to Standard Pressure bp_pressure->bp_correct bp_end End bp_correct->bp_end d_start Start d_calib_weigh_empty Weigh Clean, Dry Pycnometer d_start->d_calib_weigh_empty d_calib_fill_water Fill with Deionized Water d_calib_weigh_empty->d_calib_fill_water d_calib_equilibrate Equilibrate in Water Bath d_calib_fill_water->d_calib_equilibrate d_calib_weigh_full Weigh Water-Filled Pycnometer d_calib_equilibrate->d_calib_weigh_full d_calib_calc_vol Calculate Pycnometer Volume d_calib_weigh_full->d_calib_calc_vol d_sample_fill Fill with Sample d_calib_calc_vol->d_sample_fill d_sample_equilibrate Equilibrate in Water Bath d_sample_fill->d_sample_equilibrate d_sample_weigh Weigh Sample-Filled Pycnometer d_sample_equilibrate->d_sample_weigh d_calc_density Calculate Sample Density d_sample_weigh->d_calc_density d_end End d_calc_density->d_end

Fig. 1: Experimental workflow for boiling point and density determination.

References

Solubility of Branched Alkanes in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of branched alkanes in various organic solvents. It delves into the theoretical principles governing their dissolution, presents available quantitative solubility data, and outlines detailed experimental protocols for solubility determination. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with these compounds.

Core Principles of Branched Alkane Solubility

The solubility of branched alkanes in organic solvents is primarily governed by the principle of "like dissolves like." This adage is rooted in the nature of intermolecular forces between the solute (alkane) and the solvent molecules.

Alkanes, including their branched isomers, are nonpolar molecules. The primary intermolecular forces at play are weak van der Waals forces (specifically, London dispersion forces).[1][2][3][4] For dissolution to occur, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

When a branched alkane dissolves in a nonpolar organic solvent (e.g., benzene, toluene, hexane, carbon tetrachloride), the van der Waals forces being broken and formed are of similar type and magnitude.[1][2][3][4] This results in a minimal enthalpy change, making the dissolution process energetically favorable.

Conversely, branched alkanes exhibit poor solubility in polar solvents like water and, to a lesser extent, in polar organic solvents like ethanol (B145695) and acetone. This is because the strong hydrogen bonds between polar solvent molecules would need to be disrupted to accommodate the nonpolar alkane molecules.[1][2] The weak van der Waals forces formed between the alkane and the polar solvent do not release sufficient energy to overcome the strong hydrogen bonds of the solvent, making dissolution energetically unfavorable.[1][2]

The Effect of Branching

Molecular branching significantly influences the physical properties of alkanes, including their solubility. Compared to their straight-chain (n-alkane) counterparts, branched alkanes have a more compact, spherical shape. This increased compactness reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces between the alkane molecules.[2]

This weakening of intermolecular forces in branched alkanes generally leads to:

  • Lower boiling points: Less energy is required to overcome the intermolecular attractions and transition to the gaseous phase.

  • Increased solubility in organic solvents: Because the intermolecular forces within the branched alkane solute are weaker, less energy is needed to separate the solute molecules, facilitating their interaction with the solvent. For instance, branched alkanes like isobutane (B21531) tend to have higher solubility in non-polar solvents compared to their straight-chain isomers.[5]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for various branched alkanes in a range of organic solvents. It is important to note that comprehensive, systematic quantitative data is not always readily available in the literature for all branched alkane-solvent combinations.

Table 1: Solubility of Branched Pentane Isomers

Branched AlkaneSolventTemperature (°C)SolubilityCitation
2-Methylbutane (Isopentane) Water200.36 g/L[6]
Ethanol-Miscible[6][7]
Diethyl Ether-Miscible[6][7]
Hydrocarbons-Miscible[6][7]
Oils-Miscible[6][7]
2,2-Dimethylpropane (Neopentane) Water2533.2 mg/kg[8][9]
Ethanol-Soluble[3][8][9][10]
Diethyl Ether-Soluble[3][8][9][10]

Table 2: Solubility of Branched Hexane Isomers

Branched AlkaneSolventTemperature (°C)SolubilityCitation
2-Methylpentane Ethanol-Soluble[11]
Diethyl Ether-Soluble[11]
Acetone-Miscible[11][12]
Chloroform-Miscible[12]
2,2-Dimethylbutane Methanol5590 g/L[13][14]
Methanol10800 g/L[13][14]
Ethanol-Soluble[15]
Diethyl Ether-Soluble[15]
Acetone-Very Soluble[15]
Benzene-Very Soluble[15]
Petroleum Ether-Very Soluble[15]
Carbon Tetrachloride-Very Soluble[15]
2,3-Dimethylbutane Water221 mg/mL[16][17]
Methanol5495 g/L[17]
Methanol10593 g/L[17]
Methanol15760 g/L[17]
Methanol201700 g/L[17]
Ethanol-Soluble[16][17]
Acetone-Soluble[16][17]
DMSO-Soluble[16][17]
Benzene-Readily dissolves[1]
Hexane-Readily dissolves[1]

Table 3: Solubility of Branched Heptane Isomers

Branched AlkaneSolventTemperature (°C)SolubilityCitation
2,3-Dimethylpentane Water-Insoluble[18]
2,2,3-Trimethylbutane Alcohol-Soluble[19]
Hydrocarbons-Mixes[19]
Other non-polar solvents-Mixes[19]

Table 4: Solubility of Branched Octane Isomers

Branched AlkaneSolventTemperature (°C)SolubilityCitation
2,2,4-Trimethylpentane (Isooctane) Water-Practically Insoluble[2][20]
Absolute Alcohol-Somewhat Soluble[2][20]
Acetone-Miscible[2][20]
Benzene-Soluble[2][20]
Toluene-Soluble[2][20]
Xylene-Soluble[2][20]
Chloroform-Soluble[2][20]
Diethyl Ether-Soluble[2][20]
Carbon Disulfide-Soluble[2][20]
Carbon Tetrachloride-Soluble[2][20]
DMF-Soluble[2][20]
Heptane-Miscible[2][20]
Oils (except Castor Oil)-Soluble[2][20]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. Several experimental methods can be employed, each with its own advantages and limitations.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the branched alkane (solute) to a known volume of the organic solvent in a sealable container (e.g., a screw-cap flask or vial).

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

    • Allow the undissolved solute to settle, leaving a clear saturated supernatant.

  • Sample Withdrawal and Weighing:

    • Carefully withdraw a known volume or mass of the clear saturated solution using a calibrated pipette or syringe.

    • Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.

    • Weigh the evaporating dish with the solution to determine the mass of the saturated solution.

  • Solvent Evaporation:

    • Gently evaporate the solvent from the evaporating dish in a fume hood. For volatile solvents, this can be done at ambient temperature or with gentle heating on a hot plate at a low temperature.[13]

    • Avoid boiling, as it can lead to splattering and loss of solute.

  • Drying and Final Weighing:

    • Once the solvent has evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without causing the solute to decompose or sublime (e.g., 105°C for many non-volatile solutes).[13]

    • Cool the dish in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dry solute.

    • Repeat the drying, cooling, and weighing steps until a constant mass is obtained.[10]

  • Calculation:

    • Calculate the mass of the solute by subtracting the tare weight of the evaporating dish from the final constant weight.

    • Calculate the mass of the solvent by subtracting the mass of the solute from the initial mass of the saturated solution.

    • Express the solubility in the desired units (e.g., g of solute / 100 g of solvent, mole fraction).

Phase Equilibrium Methods (e.g., Cloud Point Determination)

Phase equilibrium methods are used to determine the temperature at which a solution of a known composition becomes saturated, leading to the formation of a second phase (cloudiness). This is particularly useful for constructing solubility curves as a function of temperature.

Detailed Methodology:

  • Sample Preparation:

    • Accurately prepare a series of mixtures with known compositions of the branched alkane and the organic solvent in sealed, transparent tubes or a specialized apparatus.[4]

  • Heating and Observation:

    • Slowly heat the mixture while stirring continuously until a single, clear, homogeneous phase is observed. This indicates that the solute has completely dissolved.

  • Cooling and Cloud Point Detection:

    • Slowly cool the clear solution while monitoring it for the first sign of turbidity or cloudiness. The temperature at which this occurs is the cloud point, which corresponds to the saturation temperature for that specific composition.[4]

    • The detection of the cloud point can be done visually or with an automated system that measures light transmission.[5]

  • Data Analysis:

    • Repeat the process for each of the prepared mixtures of different compositions.

    • Plot the cloud point temperatures against the corresponding compositions to construct the solubility curve (binodal curve).

Gas Chromatography (GC) Method

Gas chromatography is a powerful analytical technique that can be used to determine the concentration of a volatile solute (like a branched alkane) in a saturated solution.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of the branched alkane in the chosen organic solvent at a constant temperature, as described in the gravimetric method.

  • Calibration:

    • Prepare a series of standard solutions of the branched alkane in the same solvent with known concentrations.

    • Inject a known volume of each standard solution into the gas chromatograph and record the peak area for the alkane.

    • Create a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Analysis of the Saturated Solution:

    • Carefully take an aliquot of the clear supernatant from the saturated solution.

    • If necessary, dilute the aliquot with the pure solvent to bring the concentration within the range of the calibration curve.

    • Inject a known volume of the (diluted) saturated solution into the gas chromatograph under the same conditions as the standards.

    • Record the peak area for the branched alkane.

  • Calculation:

    • Use the calibration curve to determine the concentration of the branched alkane in the injected sample.

    • If the sample was diluted, calculate the concentration in the original saturated solution by applying the dilution factor. This concentration represents the solubility of the branched alkane in the solvent at that temperature.

Visualizations

Factors Influencing Solubility

The following diagram illustrates the key factors that determine the solubility of a branched alkane in an organic solvent.

G Factors Influencing Branched Alkane Solubility Solubility Solubility of Branched Alkane IntermolecularForces Intermolecular Forces IntermolecularForces->Solubility SoluteSolvent Solute-Solvent Interactions (Van der Waals) IntermolecularForces->SoluteSolvent SoluteSolute Solute-Solute Interactions (Van der Waals) IntermolecularForces->SoluteSolute SolventSolvent Solvent-Solvent Interactions (e.g., H-bonding, Dipole-Dipole, Van der Waals) IntermolecularForces->SolventSolvent SoluteSolvent->Solubility promotes SoluteSolute->Solubility hinders SolventSolvent->Solubility hinders MolecularStructure Molecular Structure MolecularStructure->Solubility Branching Degree of Branching MolecularStructure->Branching Size Molecular Size MolecularStructure->Size Branching->SoluteSolute affects strength SolventProperties Solvent Properties SolventProperties->Solubility Polarity Polarity (Polar vs. Nonpolar) SolventProperties->Polarity Polarity->SolventSolvent determines type Temperature Temperature Temperature->Solubility

Caption: Key factors influencing the solubility of branched alkanes.

General Experimental Workflow for Solubility Determination

This diagram outlines a generalized workflow for the experimental determination of branched alkane solubility.

G General Workflow for Solubility Determination Start Start Prep Prepare Mixture (Excess Solute in Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Prep->Equilibrate Separate Separate Phases (Settling/Centrifugation) Equilibrate->Separate Analysis Analyze Saturated Solution Separate->Analysis Gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue Analysis->Gravimetric If non-volatile Chromatographic Chromatographic Method (GC): Determine Concentration vs. Standards Analysis->Chromatographic If volatile Spectroscopic Spectroscopic/Other Method: (e.g., Cloud Point) Analysis->Spectroscopic For T-dependence Calculate Calculate Solubility Gravimetric->Calculate Chromatographic->Calculate Spectroscopic->Calculate End End Calculate->End

Caption: A generalized workflow for determining alkane solubility.

Conclusion

The solubility of branched alkanes is a fundamental property of significant interest in various scientific and industrial fields. Governed by the principles of intermolecular forces, branching generally enhances solubility in nonpolar organic solvents. While qualitative solubility is well-understood, there is a need for more comprehensive quantitative data. The experimental protocols outlined in this guide—gravimetric, phase equilibrium, and chromatographic methods—provide robust frameworks for generating such valuable data. This guide serves as a foundational resource for professionals requiring a deeper understanding of the solubility behavior of these important compounds.

References

An In-depth Technical Guide to Highly Branched Isoparaffins

Author: BenchChem Technical Support Team. Date: December 2025

Highly branched isoparaffins are a class of synthetic hydrocarbons characterized by their branched-chain structure. These compounds are prized for their high purity, low toxicity, and specific physicochemical properties, which make them valuable in a wide range of industrial and research applications, including pharmaceutical and drug development. This guide provides a comprehensive overview of their synthesis, properties, and relevant experimental methodologies.

Core Concepts: Structure and Properties

Isoparaffins are alkanes with a branched carbon skeleton, distinguishing them from their linear counterparts (n-paraffins). The degree of branching and the carbon chain length are the primary determinants of their physical and chemical properties. Generally, increased branching leads to a lower freezing point and viscosity compared to linear alkanes of the same carbon number.

Key characteristics of highly branched isoparaffins include:

  • High Purity: They are produced through controlled chemical synthesis, resulting in products with very low levels of impurities such as aromatics and sulfur.[1][2]

  • Low Toxicity: Isoparaffins exhibit a very low order of acute toxicity via oral, dermal, and inhalation routes.[3][4] However, aspiration into the lungs can cause severe pulmonary injury.[3]

  • Chemical Inertness: Their saturated hydrocarbon structure makes them relatively unreactive, which is advantageous in formulations where stability is crucial.[2][5]

  • Low Odor and Color: High-purity grades are colorless and virtually odorless.[2][6][7]

  • Customizable Physicochemical Properties: By controlling the carbon number and degree of branching, properties like boiling point, viscosity, and volatility can be tailored for specific applications.

Physicochemical Properties of Commercial Isoparaffin Grades

The following tables summarize the typical physical and chemical properties of various commercially available isoparaffin grades. These are often complex mixtures of hydrocarbons, and the values represent ranges or typical averages.

Table 1: Physicochemical Properties of Isopar™ Series Fluids

PropertyIsopar™ CIsopar™ HIsopar™ M
Carbon Number Range C7-C8C11-C12C11-C16
Boiling Point Range (°C) 97.8 - 109.4[8]176.5 - 186.5[9]218 - 257[6]
Flash Point (°C) <= 0[8]57.5[9]80.5[6]
Density @ 15.6°C (g/cm³) 0.699[8]0.7425 (at 20°C)[9]0.791[6]
Kinematic Viscosity @ 25°C (cSt) 0.72[8]1.059 (at 40°C)[9]2.7 (at 40°C)[6]
Aromatics Content (wt%) < 0.001[8]0.001[9]< 0.95
Aniline Point (°C) 77.877.5[9]Not Available

Synthesis of Highly Branched Isoparaffins

Several synthetic routes are employed to produce highly branched isoparaffins, each offering different levels of control over the final product's composition and properties.

Oligomerization of Light Olefins followed by Hydrogenation

This is a common method for producing isoparaffins with a well-defined carbon number range.

Experimental Protocol:

  • Oligomerization: A feedstock of light alpha-olefins (e.g., propene, butene) is passed over an acidic catalyst, such as a pentasil zeolite catalyst. The reaction is typically carried out in a reactor at an inlet temperature between 180°C and 280°C and a pressure of at least 50 bar. To control the degree of branching, the feedstock composition is managed; for instance, limiting the propene content to a maximum of 30% can minimize excessive branching.[10]

  • Hydrogenation: The resulting oligomer, which is a mixture of iso-olefins, is then hydrogenated to saturate the double bonds. This is achieved by reacting the oligomer with hydrogen gas in the presence of a conventional hydrogenation catalyst (e.g., nickel, palladium, or platinum on a support) under standard hydrogenation conditions.

  • Purification: The saturated hydrocarbon mixture is then purified, typically through distillation, to isolate the desired isoparaffin fraction with a specific boiling point range.

Oligomerization_Hydrogenation Feed Light Olefins (e.g., Propene, Butene) Reactor Oligomerization Reactor (Acid Catalyst) Feed->Reactor Oligomerization Hydrogenation Hydrogenation Reactor (e.g., Ni, Pd, Pt catalyst) Reactor->Hydrogenation Iso-olefins Hydrogen Hydrogen (H2) Hydrogen->Hydrogenation Distillation Distillation Column Hydrogenation->Distillation Saturated Hydrocarbons Product Highly Branched Isoparaffins Distillation->Product Purification Fischer_Tropsch_Isomerization Syngas Synthesis Gas (CO + H2) FT_Reactor Fischer-Tropsch Reactor Syngas->FT_Reactor Hydro_Reactor Isomerization/ Hydrocracking Reactor FT_Reactor->Hydro_Reactor Heavy Paraffins Separator Separator Hydro_Reactor->Separator Product Isoparaffin Product Separator->Product Recycle Recycle n-paraffins Separator->Recycle Recycle->Hydro_Reactor Properties_Relationship Carbon_Number Increasing Carbon Number Boiling_Point Higher Boiling Point Carbon_Number->Boiling_Point Viscosity Higher Viscosity Carbon_Number->Viscosity Freezing_Point_H Higher Freezing Point Carbon_Number->Freezing_Point_H Volatility Lower Volatility Carbon_Number->Volatility Branching Increasing Branching Freezing_Point_L Lower Freezing Point Branching->Freezing_Point_L

References

A Technical Guide to the Theoretical Properties of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is an alkane with 355 structural isomers, each exhibiting unique physicochemical properties.[1] These properties, which can be predicted through computational methods, are of significant interest in various fields, including materials science, fuel development, and pharmacology. Understanding the theoretical properties of these isomers is crucial for designing molecules with specific characteristics and for predicting their behavior in different environments. This guide provides an in-depth overview of the theoretical properties of a selection of dodecane isomers, details the computational methodologies used to determine these properties, and illustrates key concepts through diagrams.

Theoretical Properties of Selected C12H26 Isomers

The structural variations among dodecane isomers, particularly the degree of branching, lead to significant differences in their physical properties. Generally, increased branching disrupts intermolecular van der Waals forces, resulting in lower boiling points. The effect on melting points is more complex and is influenced by the molecule's ability to pack into a crystal lattice, with more symmetrical isomers often having higher melting points.

Below is a summary of key theoretical and experimental properties for a representative set of dodecane isomers with varying degrees of branching.

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Standard Enthalpy of Formation (gas, kJ/mol)
n-DodecaneDodecane216.3-9.6-290.9 ± 1.4
2-Methylundecane2-Methylundecane210-46.8Not available
2,2-Dimethyldecane2,2-Dimethyldecane201-50.8 (estimate)Not available
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-Pentamethylheptane170-195-60.0-313.79 (Joback Calculated)
2,2,3,3,4,4-Hexamethylhexane2,2,3,3,4,4-Hexamethylhexane216Not availableNot available

Note: Some of the data presented are experimental values from the NIST Chemistry WebBook and other sources, which serve as benchmarks for theoretical calculations.[2][3][4][5][6][7]

Experimental Protocols: Computational Methodologies

The theoretical properties of C12H26 isomers are primarily determined using computational chemistry methods. These in silico experiments provide a powerful tool for studying a large number of molecules without the need for extensive laboratory synthesis and characterization. The two main approaches used for alkanes are Molecular Mechanics (MM) and Quantum Mechanics (QM), with Density Functional Theory (DFT) being a prominent QM method.

Molecular Mechanics (MM)

Molecular mechanics is an empirical method that uses classical physics to model the potential energy surface of a molecule. In this approach, atoms are treated as spheres and bonds as springs. The total potential energy of the system is calculated as the sum of various energy terms associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Methodology:

  • Force Field Selection: A crucial step in MM calculations is the choice of a force field, which is a set of parameters that define the potential energy function. For alkanes, common force fields include:

    • TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom): This is a united-atom force field where each CHn group is treated as a single interaction site, reducing computational cost while maintaining good accuracy for liquid properties.

    • CHARMM36: An all-atom force field widely used for biomolecular simulations, but also applicable to smaller organic molecules.

    • COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies): A high-fidelity force field that aims to predict a wide range of properties for organic and inorganic materials.

    • OPLS (Optimized Potentials for Liquid Simulations): A family of force fields designed to accurately reproduce the properties of liquids.

  • Conformational Search/Analysis: Due to the flexibility of the carbon-carbon single bonds, dodecane isomers can exist in numerous conformations. A thorough conformational search is performed to identify the low-energy conformers. This typically involves systematically rotating dihedral angles and minimizing the energy of the resulting structures.

  • Energy Minimization: The geometry of each conformer is optimized to find the local energy minimum on the potential energy surface. This is an iterative process where the atomic coordinates are adjusted to reduce the forces on the atoms until a convergence criterion is met.

  • Property Calculation: Once the minimum energy conformations are identified, various properties can be calculated. For example, the ensemble average of properties over the different conformations, weighted by their Boltzmann population, can be used to predict macroscopic properties.

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. Unlike MM, DFT explicitly treats the electrons in the system. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density.

Methodology:

  • Functional and Basis Set Selection: The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set.

    • Functionals: Common functionals for organic molecules include B3LYP, PBE, and TPSS. The choice of functional can significantly impact the accuracy of the calculated properties.

    • Basis Sets: The basis set is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as 6-31G(d) or correlation-consistent basis sets, generally provide more accurate results but are computationally more expensive.

  • Geometry Optimization: Similar to MM, the first step is to perform a geometry optimization to find the minimum energy structure of the isomer.

  • Frequency Calculation: After geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties such as enthalpy and entropy.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) can be calculated using several schemes. One common approach is the atomization energy method. The total atomization energy (TAE) of the molecule is calculated from the DFT energies of the molecule and its constituent atoms. The enthalpy of formation is then derived using the experimental enthalpies of formation of the atoms in their standard states.

Visualizations

Relationship between Branching and Boiling Point

The following diagram illustrates the general relationship between the degree of branching in dodecane isomers and their boiling points. As branching increases, the molecule becomes more compact, reducing the surface area available for intermolecular van der Waals interactions, which in turn lowers the boiling point.

Branching_vs_BoilingPoint cluster_0 Degree of Branching cluster_1 Boiling Point Low Low Branching (e.g., n-Dodecane) HighBP Higher Boiling Point Low->HighBP Larger Surface Area, Stronger van der Waals Forces Medium Medium Branching (e.g., 2-Methylundecane) MediumBP Intermediate Boiling Point Medium->MediumBP High High Branching (e.g., 2,2,4,6,6-Pentamethylheptane) LowBP Lower Boiling Point High->LowBP Smaller Surface Area, Weaker van der Waals Forces

Branching and Boiling Point Relationship
Computational Workflow for Isomer Property Prediction

The diagram below outlines a typical workflow for the computational prediction of the theoretical properties of C12H26 isomers. This process involves a combination of molecular mechanics for efficient conformational searching and quantum mechanics for accurate energy and property calculations.

Computational_Workflow start Select C12H26 Isomer mm_conf_search Molecular Mechanics (MM) Conformational Search start->mm_conf_search low_energy_conformers Identify Low-Energy Conformers mm_conf_search->low_energy_conformers dft_optimization Density Functional Theory (DFT) Geometry Optimization low_energy_conformers->dft_optimization freq_calculation DFT Frequency Calculation dft_optimization->freq_calculation property_calculation Calculate Thermodynamic Properties (Enthalpy, Entropy, etc.) freq_calculation->property_calculation results Tabulate and Analyze Theoretical Properties property_calculation->results

References

2,3,4,5,6-Pentamethylheptane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This document provides core physicochemical data for 2,3,4,5,6-pentamethylheptane, a branched alkane. The information presented herein is compiled from established chemical databases and is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined through computational methods based on its chemical structure. These properties are essential for a variety of applications, including analytical characterization, reaction modeling, and toxicological assessment.

Data Summary Table

ParameterValueReference
Molecular FormulaC₁₂H₂₆[1][2]
Molecular Weight170.33 g/mol [1][3]
IUPAC NameThis compound[1]

Methodology Note: The molecular weight is a computed value derived from the molecular formula and the standard atomic weights of the elements.[2][4] This is a standard practice in chemical informatics and provides a highly accurate theoretical value.

Structural and Relational Information

To elucidate the relationship between the compound's identity and its fundamental properties, the following diagram illustrates the logical connection.

molecular_properties Compound This compound Formula Molecular Formula: C₁₂H₂₆ Compound->Formula MolWeight Molecular Weight: 170.33 g/mol Compound->MolWeight

Fig. 1: Core properties of this compound.

References

Potential Research Applications of Pentamethylheptanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethylheptanes, a group of branched-chain alkanes, are gaining attention in various scientific and industrial sectors. This technical guide provides an in-depth overview of the potential research applications of pentamethylheptanes, with a primary focus on the most common isomer, 2,2,4,6,6-pentamethylheptane (B104275), also known as isododecane. This document collates available data on its use in topical drug delivery, its toxicological profile, and its role in polymerization reactions. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate further research and development in these areas.

Introduction

Pentamethylheptanes are saturated hydrocarbons with the chemical formula C₁₂H₂₆. There are 27 isomers of pentamethylheptane, with 2,2,4,6,6-pentamethylheptane being the most commercially significant.[1] This isomer, often referred to as isododecane, is a colorless, odorless, and highly branched alkane.[2] Its unique physical and chemical properties, such as high stability, low viscosity, and excellent solvency, have led to its widespread use in the cosmetics and personal care industries as an emollient and solvent.[3][4] Beyond these applications, emerging research suggests its potential in pharmaceutical formulations and materials science. This guide will explore these research avenues, providing technical details for scientists and researchers.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of pentamethylheptanes is crucial for their application in research. The properties of 2,2,4,6,6-pentamethylheptane are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₂₆[5]
Molecular Weight170.33 g/mol [5]
CAS Number13475-82-6[6]
AppearanceColorless liquid[7]
Boiling Point177.1 °C at 760 mmHg[5]
Density0.75 g/cm³[5]
Solubility in WaterInsoluble[7]
LogP (octanol/water)~5.6[8]
StabilityStable, incompatible with strong oxidizing agents.[5]

Research Applications

Topical Drug Delivery

The properties of isododecane make it a promising vehicle for the topical delivery of active pharmaceutical ingredients (APIs).[3] Its emollient nature helps to soften and soothe the skin, while its solvent properties can aid in the dissolution and delivery of APIs.

The use of isododecane in topical formulations is supported by its ability to form a non-greasy, smooth film on the skin, enhancing the aesthetic appeal and patient compliance of dermatological products. Its high volatility allows for rapid drying, which can be advantageous in certain formulations. Furthermore, its inert nature ensures that it is unlikely to react with the active ingredients, thereby preserving the stability and efficacy of the formulation.

The following protocol outlines a general procedure for evaluating the skin permeation of a drug from a formulation containing isododecane using a Franz diffusion cell.

Objective: To quantify the in vitro skin permeation of a model drug from a topical formulation containing 2,2,4,6,6-pentamethylheptane.

Materials:

  • Franz diffusion cells

  • Human or porcine skin membrane

  • Topical formulation containing the model drug and isododecane

  • Phosphate-buffered saline (PBS) as the receptor solution

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Syringes and collection vials

Methodology:

  • Skin Preparation: Excised human or porcine skin is carefully prepared by removing subcutaneous fat and hair. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Application: A known quantity of the topical formulation containing the model drug and isododecane is applied uniformly to the surface of the skin in the donor compartment.

  • Receptor Solution: The receptor compartment is filled with PBS, maintained at 37°C, and continuously stirred to ensure sink conditions.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh, pre-warmed PBS.

  • Sample Analysis: The concentration of the model drug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

G prep Skin Preparation mount Mounting on Franz Cell prep->mount apply Formulation Application mount->apply sample Receptor Sampling apply->sample analyze HPLC Analysis sample->analyze data Data Analysis analyze->data

Figure 1: Workflow for an in vitro skin permeation study.
Toxicology and Safety Assessment

The safety of pentamethylheptanes is a critical aspect of their potential use in pharmaceutical and other consumer products. Isoparaffins, including isododecane, have been reported to have low acute toxicity.

Toxicological assessments of isododecane have generally indicated a low potential for skin irritation and sensitization. Inhalation toxicity studies in rats have been conducted, and the primary observed effect at high concentrations was male rat-specific nephropathy, which is not considered relevant to humans. Oral toxicity studies have also suggested low systemic toxicity.

Study TypeSpeciesRoute of AdministrationKey FindingsReference
Acute Oral ToxicityRatOralLow toxicity[9]
Skin IrritationHumanDermalGenerally non-irritating[10]
Inhalation ToxicityRatInhalationMale rat-specific nephropathy at high concentrations[1]

This protocol provides a general outline for assessing the dermal irritation potential of a substance like pentamethylheptane, based on OECD Guideline 404.

Objective: To determine the potential of a test substance to produce irritation or corrosion when applied to the skin.

Materials:

  • Albino rabbits

  • Test substance (e.g., 2,2,4,6,6-pentamethylheptane)

  • Gauze patches

  • Semi-occlusive dressing

  • Scoring system for skin reactions (erythema and edema)

Methodology:

  • Animal Preparation: A day before the test, the fur on the dorsal area of the trunk of the rabbits is clipped.

  • Test Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch.

  • Occlusion: The patch is loosely held in contact with the skin by means of a suitable semi-occlusive dressing for a period of 4 hours.

  • Removal and Observation: After the exposure period, the dressing and any residual test substance are removed. The skin is observed for signs of erythema and edema and graded at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The mean scores for erythema and edema are calculated for each observation time point. The substance is classified as an irritant or non-irritant based on the established scoring criteria.

G start Start prep Animal Preparation start->prep apply Apply Test Substance prep->apply expose 4-hour Exposure apply->expose remove Remove Substance expose->remove observe Observe and Score Skin Reactions remove->observe end End observe->end

Figure 2: Logical flow of a dermal irritation study.
Polymerization Reactions

Pentamethylheptanes can be utilized as a solvent or dispersion medium in polymerization reactions due to their inertness and suitable boiling point.

In suspension polymerization, an inert hydrocarbon like pentamethylheptane can serve as the continuous phase in which monomer droplets are dispersed. The choice of solvent can influence the kinetics of the polymerization and the properties of the resulting polymer.

The following is a generalized protocol for the suspension polymerization of a vinyl monomer using pentamethylheptane as the dispersion medium.

Objective: To synthesize polymer beads of a vinyl monomer via suspension polymerization using pentamethylheptane as the continuous phase.

Materials:

  • Vinyl monomer (e.g., styrene, methyl methacrylate)

  • Initiator (e.g., benzoyl peroxide)

  • Suspending agent (e.g., polyvinyl alcohol)

  • 2,2,4,6,6-Pentamethylheptane (dispersion medium)

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

Methodology:

  • Reaction Setup: The reaction vessel is charged with the dispersion medium (pentamethylheptane) and the suspending agent. The mixture is stirred and purged with nitrogen.

  • Monomer Phase Preparation: The monomer and the initiator are mixed separately until the initiator is completely dissolved.

  • Dispersion: The monomer phase is added to the reaction vessel with vigorous stirring to form a stable suspension of monomer droplets.

  • Polymerization: The temperature of the reaction mixture is raised to initiate polymerization. The reaction is allowed to proceed for a specified time under a nitrogen atmosphere.

  • Isolation and Purification: After the polymerization is complete, the reaction mixture is cooled. The resulting polymer beads are collected by filtration, washed with a suitable solvent to remove any unreacted monomer and initiator, and then dried.

G setup Reaction Setup disperse Dispersion of Monomer setup->disperse monomer_prep Monomer Phase Preparation monomer_prep->disperse polymerize Polymerization disperse->polymerize isolate Isolation and Purification polymerize->isolate product Polymer Beads isolate->product

Figure 3: Process flow for suspension polymerization.

Analytical Methods

Accurate and reliable analytical methods are essential for the quantitative and qualitative analysis of pentamethylheptanes in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like pentamethylheptanes in complex mixtures.

This protocol provides a general procedure for the analysis of pentamethylheptane in a biological sample such as blood.

Objective: To detect and quantify 2,2,4,6,6-pentamethylheptane in a blood sample using GC-MS.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms)

  • Blood sample

  • Extraction solvent (e.g., hexane)

  • Internal standard

  • Vials and syringes

Methodology:

  • Sample Preparation: A known volume of the blood sample is mixed with an internal standard and the extraction solvent. The mixture is vortexed and then centrifuged to separate the organic layer.

  • Extraction: The organic layer containing the pentamethylheptane is carefully transferred to a clean vial. The solvent may be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of solvent to concentrate the sample.

  • GC-MS Analysis: A small volume of the prepared sample is injected into the GC-MS system. The GC oven temperature is programmed to separate the components of the mixture. The mass spectrometer is operated in scan mode to acquire mass spectra of the eluting compounds.

  • Data Analysis: The pentamethylheptane is identified by its retention time and its mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

G sample_prep Sample Preparation extraction Solvent Extraction sample_prep->extraction injection GC-MS Injection extraction->injection separation GC Separation injection->separation detection MS Detection separation->detection analysis Data Analysis detection->analysis

References

Navigating the Invisible Hazard: A Technical Guide to the Safe Handling of Branched Alkane Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Branched alkane solvents are ubiquitous in research and pharmaceutical development, prized for their specific solvency properties and tailored volatility. However, their inherent flammability and potential health hazards necessitate a robust understanding of their safe handling, storage, and disposal. This guide provides an in-depth technical overview of the safety considerations for commonly used branched alkane solvents, supported by quantitative data, detailed experimental protocols, and clear visual workflows to ensure a safe laboratory environment.

Section 1: Physicochemical Properties and Associated Hazards

Branched alkanes, or isoalkanes, are isomers of straight-chain alkanes, sharing the same molecular formula but differing in structure. This branching significantly influences their physical properties, such as boiling point and viscosity. Generally, increased branching lowers the boiling point compared to the corresponding n-alkane, as the molecules have a smaller surface area, leading to weaker intermolecular van der Waals forces.[1][2][3] They are non-polar molecules, making them virtually insoluble in water but soluble in most organic solvents.[2][4]

The primary hazards associated with branched alkane solvents are their high flammability and the health risks associated with exposure.[5] Vapors are typically heavier than air and can accumulate in low-lying areas, traveling considerable distances to an ignition source and flashing back.[6]

Quantitative Data Summary

The following tables summarize key safety-related data for a selection of common branched alkane solvents. This data is essential for conducting risk assessments and establishing appropriate control measures.

Table 1: Physical and Flammability Properties of Selected Branched Alkane Solvents

SolventMolecular FormulaBoiling Point (°C)Flash Point (°C) (Closed Cup)Vapor Pressure
Isopentane (2-Methylbutane)C₅H₁₂27.8 - 28.2[7]< -51[8]76.99 kPa @ 20°C[7]
Isohexane (2-Methylpentane)C₆H₁₄60 - 62[9]-28[3]23 kPa @ 20°C[10]
Isooctane (2,2,4-Trimethylpentane)C₈H₁₈98 - 99[11]-12[12]55 hPa @ 21°C[13]
Isododecane (mixture of isomers)C₁₂H₂₆170 - 195[14]45[15]0.1 kPa @ 20°C[15]

Table 2: Toxicological Data and Occupational Exposure Limits for Selected Branched Alkane Solvents

SolventLD₅₀ Oral (rat)LD₅₀ Dermal (rabbit)LC₅₀ Inhalation (rat, 4h)Occupational Exposure Limits (TLV-TWA)
Isopentane (2-Methylbutane)> 2,000 mg/kg[14]Data not available> 25.3 mg/L[14][16]1000 ppm[8]
Isohexane (2-Methylpentane)> 2,000 mg/kg[17]> 2,000 mg/kg[17]Data not available500 ppm
Isooctane (2,2,4-Trimethylpentane)> 5,000 mg/kg[2][13][18]> 2,000 mg/kg[4][13][18]> 33.52 mg/L[4][13][18][19][20]300 ppm[7][12]
Isododecane (mixture of isomers)> 5,000 mg/kg[21]> 5,000 mg/kg[21]> 21.4 mg/L (1 hr)[22]Data not available

Section 2: Health Effects and Toxicology

Exposure to branched alkane solvents can occur via inhalation, skin contact, and ingestion.

  • Inhalation : This is the most common route of occupational exposure.[23] Acute exposure to high vapor concentrations can cause central nervous system (CNS) depression, leading to symptoms such as dizziness, headache, nausea, and loss of coordination.[5][23] Extremely high concentrations can lead to unconsciousness and even death.[24]

  • Skin Contact : Prolonged or repeated skin contact can cause defatting of the skin, leading to irritation, dryness, cracking, and dermatitis.[8][21]

  • Ingestion and Aspiration : Ingestion is a less common route of exposure in a laboratory setting. The primary danger upon ingestion is not systemic toxicity but the risk of aspiration, where the solvent enters the lungs.[16][25] Due to their low viscosity and surface tension, alkanes can easily be aspirated during vomiting, leading to severe chemical pneumonitis, pulmonary edema, and potentially fatal lung damage.[18][19][25]

  • Chronic Effects : While most acute effects are reversible, chronic exposure to some hydrocarbon solvents has been linked to more persistent neurological effects, such as peripheral neuropathy, although this is more strongly associated with n-hexane.[26]

Mechanism of Neurotoxicity

The CNS depressant effects of branched alkanes are thought to occur through a non-specific biophysical mechanism on neuronal membranes, similar to volatile anesthetics.[15] While the exact molecular targets are multifaceted, a key proposed mechanism involves the potentiation of inhibitory neurotransmitter receptors, particularly the GABA-A (γ-aminobutyric acid type A) receptor. Alkanes can allosterically bind to hydrophobic pockets on the GABA-A receptor, enhancing the effect of GABA and increasing chloride ion influx. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in generalized CNS depression.

G cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Chloride Ion Channel) Cl_in Chloride Ion (Cl⁻) Influx GABA_R->Cl_in Channel Opens, Potentiated by Alkane Alkane Branched Alkane Solvent Alkane->GABA_R Allosteric Binding GABA GABA (Neurotransmitter) GABA->GABA_R Binds Hyper Neuronal Hyperpolarization Cl_in->Hyper CNS CNS Depression (Dizziness, Sedation) Hyper->CNS G Start Solvent Handling Task Initiated RA 1. Risk Assessment (Review SDS, Quantities) Start->RA Eliminate 2. Elimination/Substitution (Can a less hazardous solvent be used?) RA->Eliminate Eng 3. Engineering Controls (Fume Hood, Ventilation) Eliminate->Eng Admin 4. Administrative Controls (SOPs, Labeling, Training) Eng->Admin PPE 5. Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Admin->PPE Handling Solvent Handling PPE->Handling Storage Storage (Flammable Cabinet, Segregated) Handling->Storage Disposal Disposal (Labeled Waste Container) Handling->Disposal Storage->Handling G Start New Branched Alkane Solvent Proposed Info 1. Information Gathering (Literature Search, Supplier SDS, Predicted Properties) Start->Info PhysChem 2. Physicochemical Hazard Testing (e.g., Flash Point - ASTM D93) Info->PhysChem Tox 3. Toxicological Assessment (Acute Toxicity - OECD 402, 403, 423) PhysChem->Tox Exposure 4. Exposure Potential Evaluation (Volatility, Process, Quantity) Tox->Exposure Risk 5. Risk Characterization (Combine Hazard & Exposure Data) Exposure->Risk Controls 6. Define Control Measures (Engineering, Admin, PPE) Risk->Controls SOP 7. Develop SOP & Training Controls->SOP Implement Implementation & Review SOP->Implement

References

Methodological & Application

Application Note: A Proposed Synthesis Protocol for 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The proposed synthetic route involves a multi-step process commencing with the Grignard reaction between an appropriate alkyl magnesium halide and a ketone to form a tertiary alcohol. This is followed by a dehydration step to yield an alkene, and finally, a hydrogenation reaction to produce the saturated alkane, 2,3,4,5,6-pentamethylheptane.

Proposed Synthetic Pathway

The retrosynthetic analysis of the target molecule, this compound, suggests a key carbon-carbon bond formation step. A logical disconnection can be made at the C3-C4 bond, leading to two synthons that can be derived from commercially available starting materials. The forward synthesis is proposed as a three-step process:

  • Step 1: Grignard Reaction: Synthesis of 2,3,4,5-tetramethylhexan-3-ol via the reaction of 3,4-dimethyl-2-pentanone (B3384585) with isopropylmagnesium bromide.

  • Step 2: Dehydration: Acid-catalyzed dehydration of 2,3,4,5-tetramethylhexan-3-ol to form 2,3,4,5-tetramethylhex-2-ene.

  • Step 3: Hydrogenation: Catalytic hydrogenation of 2,3,4,5-tetramethylhex-2-ene to yield the final product, this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H26[1][2]
Molecular Weight170.33 g/mol [2]
Boiling Point195 °C (estimated)[1]
Density0.775 g/cm³ (estimated)[1]
Refractive Index1.432 (estimated)[1]
CAS Number27574-98-7[2]

Table 2: Proposed Reactants and Expected Products

StepReactant 1Reactant 2Product
13,4-Dimethyl-2-pentanoneIsopropylmagnesium bromide2,3,4,5-Tetramethylhexan-3-ol
22,3,4,5-Tetramethylhexan-3-olSulfuric Acid (catalyst)2,3,4,5-Tetramethylhex-2-ene
32,3,4,5-Tetramethylhex-2-eneHydrogen (H2)This compound

Experimental Protocols

Step 1: Synthesis of 2,3,4,5-Tetramethylhexan-3-ol (Grignard Reaction)

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried.

  • Grignard Reagent Preparation: In the reaction flask, magnesium turnings are placed, and the system is purged with dry nitrogen. A solution of isopropyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of isopropylmagnesium bromide. The reaction is gently heated to maintain a steady reflux.

  • Reaction with Ketone: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of 3,4-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

  • Purification: The crude 2,3,4,5-tetramethylhexan-3-ol is purified by fractional distillation under reduced pressure.

Step 2: Synthesis of 2,3,4,5-Tetramethylhex-2-ene (Dehydration)

  • Apparatus Setup: A round-bottom flask is fitted with a distillation head and a receiving flask.

  • Reaction: The purified 2,3,4,5-tetramethylhexan-3-ol is placed in the flask, and a catalytic amount of concentrated sulfuric acid is added.

  • Distillation: The mixture is heated, and the alkene product is distilled as it is formed.

  • Workup: The distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine. The organic layer is dried over anhydrous calcium chloride.

  • Purification: The crude alkene is purified by simple distillation.

Step 3: Synthesis of this compound (Hydrogenation)

  • Apparatus Setup: A high-pressure hydrogenation vessel (Parr apparatus) is used.

  • Reaction: The purified 2,3,4,5-tetramethylhex-2-ene is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 50 psi). The mixture is agitated at room temperature until the theoretical amount of hydrogen is consumed.

  • Workup: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound can be purified by fractional distillation to obtain the final product of high purity.

Characterization

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the number and environment of the protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the absence of functional groups from the starting materials and intermediates (e.g., C=O from the ketone, O-H from the alcohol, C=C from the alkene).

Visualizations

Synthesis_Workflow node_sm1 3,4-Dimethyl-2-pentanone node_int1 2,3,4,5-Tetramethylhexan-3-ol node_sm1->node_int1 Step 1: Grignard Reaction node_sm2 Isopropylmagnesium bromide node_sm2->node_int1 Step 1: Grignard Reaction node_int2 2,3,4,5-Tetramethylhex-2-ene node_int1->node_int2 Step 2: Dehydration node_product This compound node_int2->node_product Step 3: Hydrogenation

Caption: Proposed three-step synthesis workflow for this compound.

Retrosynthesis target This compound intermediate1 2,3,4,5-Tetramethylhex-2-ene target->intermediate1 C-C Saturation intermediate2 2,3,4,5-Tetramethylhexan-3-ol intermediate1->intermediate2 C=C Formation reagent1 3,4-Dimethyl-2-pentanone intermediate2->reagent1 C-C Bond Formation reagent2 Isopropylmagnesium bromide intermediate2->reagent2

Caption: Retrosynthetic analysis of this compound.

References

GC-MS Analysis of 2,3,4,5,6-Pentamethylheptane: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,4,5,6-Pentamethylheptane is a highly branched aliphatic hydrocarbon. As a volatile organic compound (VOC), its accurate identification and quantification are crucial in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker in biological samples. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the analysis of such volatile compounds, offering high-resolution separation and definitive molecular identification. This application note provides a detailed protocol for the GC-MS analysis of this compound, aimed at researchers, scientists, and professionals in drug development.

Experimental Protocols

A meticulous experimental design is fundamental to achieving reliable and reproducible results in GC-MS analysis. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

The choice of sample preparation technique is contingent on the sample matrix. For liquid samples, a direct dilution with a volatile organic solvent is typically sufficient.[1][2] Solid samples require extraction, while for trace-level analysis from complex matrices, headspace or solid-phase microextraction (SPME) techniques are recommended.[1][2]

Protocol for Liquid Samples (e.g., organic mixtures):

  • Accurately weigh or measure a known quantity of the sample.

  • Dilute the sample with a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10 µg/mL.[3]

  • Ensure the sample is free of particulate matter by centrifugation or filtration.[3]

  • Transfer the final solution to a 2 mL glass autosampler vial for analysis.[3]

Protocol for Headspace Analysis (e.g., from biological fluids or soil):

  • Place a known amount of the solid or liquid sample into a sealed headspace vial.[1]

  • Heat the vial at a constant temperature (e.g., 99°C for 40 minutes) to allow volatile compounds to partition into the headspace.[4]

  • A sample of the headspace gas is then automatically injected into the GC-MS system.[4]

GC-MS Instrumentation and Conditions

The selection of appropriate GC-MS parameters is critical for the effective separation and detection of this compound. Non-polar capillary columns are the standard for separating alkanes based on their boiling points.[5]

Instrumentation:

A standard gas chromatograph coupled with a single quadrupole or ion trap mass spectrometer is suitable for this analysis.

GC Conditions:

ParameterValue
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1 (adjustable based on concentration)
Oven Program Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes

MS Conditions:

ParameterValue
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[6]
Mass Range 40-400 amu
Scan Rate 1 scan/s

Data Presentation

Expected Mass Spectrum

Predicted Quantitative Data for this compound:

FeatureExpected Value
Molecular Formula C12H26
Molecular Weight 170.33 g/mol [7][8][9][10][11][12]
Predicted Retention Index 1300 - 1400 (on a standard non-polar column)
Key Mass Fragments (m/z) 57, 71, 85, 99, 113 (indicative of alkyl fragments)

Note: The retention index is an estimation and should be confirmed experimentally using a series of n-alkane standards.

Experimental Workflow and Signaling Pathways

The overall process for the GC-MS analysis of this compound can be visualized as a streamlined workflow.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Initial Sample (Liquid or Solid) Dilution Dilution (if liquid) Sample->Dilution Extraction Extraction (if solid) Sample->Extraction Cleanup Filtration/Centrifugation Dilution->Cleanup Extraction->Cleanup Vial Transfer to Autosampler Vial Cleanup->Vial Injection Sample Injection Vial->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

This application note provides a comprehensive framework for the successful GC-MS analysis of this compound. The detailed protocols for sample preparation and instrument conditions, along with the predicted mass spectral data, offer a solid foundation for researchers and scientists. Adherence to these methodologies will ensure the generation of high-quality, reliable data for the identification and quantification of this branched alkane in various matrices.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2,3,4,5,6-pentamethylheptane. Due to the limited availability of experimental spectra for this specific compound in public databases, this application note presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of analogous branched alkanes. The provided protocols are designed to assist researchers in acquiring and interpreting high-quality NMR data for structural verification and characterization.

Introduction to NMR Spectroscopy of Branched Alkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For highly branched alkanes such as this compound, ¹H NMR spectra can be complex due to the small range of chemical shifts and significant signal overlap from multiple methyl and methine groups. However, a combination of one-dimensional (¹H, ¹³C) and potentially two-dimensional (COSY, HSQC) NMR experiments can allow for the unambiguous assignment of proton and carbon signals, providing clear insights into the molecular structure.

Predicted Spectral Data

The structure of this compound with the IUPAC numbering is shown below. Due to the presence of multiple chiral centers (C3, C4, C5), the molecule can exist as multiple stereoisomers. This can lead to a more complex spectrum than the simplified analysis presented here, which assumes a meso-like or a single diastereomer for clarity. The analysis will focus on the unique proton and carbon environments expected in a representative structure.

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectral data is summarized in the table below. Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The chemical shift is influenced by the degree of substitution.[1]

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1, H-7 (and methyls on C2, C6)0.85 - 0.95Doublet12H~6.5 - 7.0
Methyls on C3, C50.80 - 0.90Doublet6H~6.5 - 7.0
Methyl on C40.75 - 0.85Doublet3H~6.5 - 7.0
H-2, H-61.50 - 1.70Multiplet2H-
H-3, H-51.30 - 1.50Multiplet2H-
H-41.10 - 1.30Multiplet1H-

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR spectral data is summarized in the table below. The chemical shifts for carbons in alkanes are dependent on their substitution and the degree of branching.

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-1, C-7 (and methyls on C2, C6)15.0 - 25.0
Methyls on C3, C510.0 - 20.0
Methyl on C410.0 - 20.0
C-2, C-630.0 - 40.0
C-3, C-535.0 - 45.0
C-440.0 - 50.0

Experimental Protocols

This section outlines a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Sample Quantity: For a ¹H NMR spectrum, use approximately 5-25 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2]

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkanes.

  • Procedure:

    • Accurately weigh the desired amount of this compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to provide a reference signal at 0.00 ppm.

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

The following are recommended starting parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').[3]

    • Spectral Width: 0 - 12 ppm.

    • Acquisition Time: 2 - 4 seconds.[4]

    • Relaxation Delay (d1): 1 - 2 seconds.

    • Number of Scans: 8 - 16 scans.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').[3]

    • Spectral Width: 0 - 60 ppm (a wider range up to 220 ppm can be used, but is not necessary for alkanes).

    • Acquisition Time: 1 - 2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 - 4096 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

3. Data Processing

The raw free induction decay (FID) signal needs to be processed to obtain the final spectrum.

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the FID and perform a Fourier transform to convert the time-domain data into the frequency domain.[3]

  • Phasing: Manually or automatically phase the spectrum to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard signal (TMS) to 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR analysis.

Caption: Molecular Structure of this compound.

experimental_workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) with TMS weigh->dissolve filter Filter into 5 mm NMR Tube dissolve->filter load_sample Insert Sample into Spectrometer filter->load_sample setup_params Set Acquisition Parameters (¹H and ¹³C) load_sample->setup_params acquire_fid Acquire Free Induction Decay (FID) setup_params->acquire_fid ft Fourier Transformation acquire_fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing to TMS baseline->reference peak_picking Peak Picking and Integration (¹H) reference->peak_picking assignment Signal Assignment peak_picking->assignment interpretation Structural Interpretation assignment->interpretation

Caption: Experimental Workflow for NMR Analysis.

References

Application Notes and Protocols: 2,3,4,5,6-Pentamethylheptane as a Fuel Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the potential use of 2,3,4,5,6-pentamethylheptane as a fuel surrogate. Due to the limited availability of specific experimental data for this compound, this guide also includes data and methodologies for closely related isomers, such as 2,2,4,6,6-pentamethylheptane (B104275), and other highly branched alkanes to serve as a comparative reference. These notes are intended for researchers and scientists in the fields of combustion, chemical engineering, and automotive engineering.

Introduction to this compound as a Fuel Surrogate

Fuel surrogates are mixtures of a few well-characterized hydrocarbon compounds designed to emulate the physical and chemical properties of complex real fuels like gasoline, diesel, or jet fuel.[1] The use of surrogates simplifies kinetic modeling and experimental studies of combustion processes.

This compound (C₁₂H₂₆) is a highly branched alkane.[2] Branched alkanes are crucial components of gasoline due to their high octane (B31449) ratings, which improve engine performance and reduce knocking.[3][4] The extensive branching in pentamethylheptane isomers suggests their potential as components in surrogate mixtures for fuels requiring high anti-knock characteristics. While data on the specific isomer this compound is scarce, its isomer 2,2,4,6,6-pentamethylheptane has been identified as a promising surrogate component for representing low ignition quality, highly-branched alkanes in jet fuels.[5][6]

The molecular structure of a fuel significantly influences its combustion behavior, including soot formation.[7][8][9] The branching in alkanes can affect the rate and selectivity of combustion reactions.[4]

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available computed properties for this compound and experimental data for its isomer, 2,2,4,6,6-pentamethylheptane, for comparison.

PropertyThis compound (Computed)2,2,4,6,6-Pentamethylheptane (Experimental)Reference
Molecular Formula C₁₂H₂₆C₁₂H₂₆[2]
Molecular Weight 170.33 g/mol 170.33 g/mol [2][10]
CAS Number 27574-98-731807-55-3[2][10]
Boiling Point Not Available180 °C[10]
Density Not Available0.745 g/cm³[10]
Flash Point Not Available37 °C[10]

Experimental Protocols for Fuel Surrogate Validation

The validation of a fuel surrogate involves a series of experiments to compare its combustion properties with the target fuel.[11][12] The following are generalized protocols for key experiments.

Ignition Delay Time Measurement

Ignition delay time (IDT) is a critical parameter for characterizing fuel reactivity, particularly in relation to engine knock.[13][14] It is typically measured using shock tubes or rapid compression machines.[15][16]

Protocol: Shock Tube Measurement of Ignition Delay Time

  • Mixture Preparation: Prepare a homogenous mixture of the fuel surrogate, an oxidizer (e.g., air or a specific O₂/diluent mixture), and a diluent (e.g., argon) in a mixing tank. The composition should be precisely controlled.

  • Shock Tube Operation:

    • Introduce the prepared gas mixture into the driven section of the shock tube to a specified initial pressure.

    • Introduce a high-pressure driver gas (e.g., helium) into the driver section, separated from the driven section by a diaphragm.

    • Rupture the diaphragm, generating a shock wave that propagates through the test gas, compressing and heating it.

    • The shock wave reflects off the end wall of the driven section, further heating and compressing the gas to the desired test conditions (temperature and pressure).

  • Data Acquisition:

    • Monitor the pressure behind the reflected shock wave using a pressure transducer located near the end wall.

    • Simultaneously, use optical diagnostics, such as chemiluminescence detection of radicals (e.g., OH*), to determine the onset of ignition.[14]

  • IDT Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition, typically identified by a sharp increase in pressure or the emission signal.[14]

Laminar Flame Speed Measurement

Laminar flame speed is a fundamental property of a combustible mixture that is crucial for validating kinetic models and designing combustion systems.[17][18]

Protocol: Spherically Expanding Flame Method

  • Mixture Preparation: Prepare the fuel-air mixture in a high-pressure, constant-volume combustion chamber.

  • Ignition: Ignite the mixture at the center of the chamber using a pair of electrodes to generate a spark.

  • Flame Imaging: Record the propagation of the outwardly expanding spherical flame front using a high-speed camera.

  • Data Analysis:

    • Extract the flame radius as a function of time from the images.

    • Calculate the stretched flame propagation speed from the rate of change of the flame radius.

    • Extrapolate the stretched flame speed to zero stretch to obtain the unstretched laminar flame speed.

Diagrams

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Fuel Surrogate Validation

cluster_0 Surrogate Formulation cluster_1 Experimental Validation cluster_2 Model Development Target Fuel Analysis Target Fuel Analysis Component Selection Component Selection Target Fuel Analysis->Component Selection Property Matching Property Matching Component Selection->Property Matching Ignition Delay Time Ignition Delay Time Property Matching->Ignition Delay Time Laminar Flame Speed Laminar Flame Speed Ignition Delay Time->Laminar Flame Speed Comparison with Target Fuel Comparison with Target Fuel Ignition Delay Time->Comparison with Target Fuel Sooting Propensity Sooting Propensity Laminar Flame Speed->Sooting Propensity Kinetic Model Kinetic Model Sooting Propensity->Kinetic Model CFD Simulation CFD Simulation Kinetic Model->CFD Simulation CFD Simulation->Comparison with Target Fuel

Caption: A typical workflow for validating a fuel surrogate.

Simplified Alkane Combustion Pathway

Fuel Alkane Fuel Radicals Alkyl Radicals Fuel->Radicals Initiation Intermediates Smaller Alkenes & Aldehydes Radicals->Intermediates Decomposition & Oxidation CO Carbon Monoxide Intermediates->CO Oxidation CO2 Carbon Dioxide CO->CO2 Final Oxidation

References

Application of Pentamethylheptane Isomers in Jet Fuel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Highly branched alkanes are crucial components in both conventional and sustainable aviation fuels (SAF), influencing key performance characteristics such as combustion efficiency and cold-weather operability. Among these, isomers of pentamethylheptane, particularly 2,2,4,6,6-pentamethylheptane (B104275), have garnered significant attention as a valuable constituent in jet fuel formulations. This colorless liquid, a highly branched isomer of n-dodecane, is noted for its high stability and low reactivity compared to its straight-chain counterparts.[1]

One of the primary applications of high-purity 2,2,4,6,6-pentamethylheptane is as a primary reference fuel in determining the cetane number of diesel fuels, as specified in ASTM D613.[2] Its well-defined combustion characteristics make it an ideal standard for calibrating engine test procedures. This application underscores its importance in establishing fuel quality standards.

In the context of jet fuel, pentamethylheptane isomers are significant for their role in surrogate fuel mixtures. These surrogates are simplified blends of a few known compounds designed to emulate the physical and chemical properties of complex, multi-component fuels like Jet A-1. The use of surrogates is essential for computational fluid dynamics and kinetic modeling of combustion processes, where simulating the behavior of hundreds of individual hydrocarbons is computationally prohibitive. 2,2,4,6,6-pentamethylheptane is a valuable component in these surrogates due to its well-characterized properties and its ability to represent the highly branched paraffinic fraction of jet fuels.

Furthermore, with the increasing focus on Sustainable Aviation Fuels (SAFs), the role of specific isoparaffins like pentamethylheptane is becoming even more critical. SAFs produced from renewable sources, such as hydroprocessed esters and fatty acids (HEFA) or alcohol-to-jet (ATJ) pathways, often have a high concentration of specific branched alkanes. For instance, ATJ fuels have been found to contain significant quantities of 2,2,4,6,6-pentamethylheptane.[3] The favorable properties of these isomers, such as a low freezing point and clean combustion, contribute to the overall quality and performance of the blended SAF. The presence of branched alkanes helps to decrease the boiling and freezing points of the fuel mixture.

The formulation of jet fuel is a meticulous process governed by stringent international standards, primarily ASTM D1655 for conventional jet fuels and ASTM D7566 for synthetic and blended fuels. These standards dictate a range of critical properties, including density, viscosity, flash point, freezing point, and heat of combustion, to ensure safe and reliable aircraft operation under all conditions. Pentamethylheptane isomers, with their specific physical and chemical characteristics, can be strategically used in blending to help meet these rigorous specifications.

Data Presentation

The following table summarizes the key physical and chemical properties of 2,2,4,6,6-pentamethylheptane, a prominent isomer of pentamethylheptane used in jet fuel research and formulation.

PropertyValueUnitsReference
Molecular FormulaC12H26-[4]
Molecular Weight170.34 g/mol [2]
Density (15 °C)0.74g/cm³[2]
Density (20 °C)0.75g/cm³
Boiling Point175 - 180°C[2][5]
Freezing Point-67°C[6]
Flash Point37 - 48°C[5][6][7]
Vapor Pressure (25 °C)1.4mm Hg[6]
Purity>98.0%(GC)

Experimental Protocols

The following are detailed protocols for the determination of key jet fuel properties, based on standard ASTM methods. These protocols are essential for evaluating the suitability of pentamethylheptane isomers as a blending component in jet fuel formulations.

Protocol 1: Density Determination (Based on ASTM D4052)

Objective: To determine the density of liquid hydrocarbons using a digital density meter.

Apparatus:

  • Digital Density Meter with an oscillating U-tube.

  • Syringe or automated sampler for sample injection.

  • Temperature-controlled bath.

  • Calibrating fluids with known densities.

Procedure:

  • Calibration: Calibrate the digital density meter according to the manufacturer's instructions using certified reference materials.

  • Sample Preparation: Ensure the sample is homogenous and free of air bubbles.

  • Sample Injection: Introduce a small volume (approximately 1-2 mL) of the sample into the oscillating sample tube of the density meter.[8] This can be done manually with a syringe or using an automated injection system.

  • Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired test temperature, typically 15°C for jet fuel.

  • Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample. This frequency change is then used to calculate the density of the sample based on the calibration data.[8]

  • Data Recording: Record the density value displayed by the instrument.

  • Cleaning: Thoroughly clean the sample tube with appropriate solvents and dry it before introducing the next sample.

Protocol 2: Kinematic Viscosity (Based on ASTM D445)

Objective: To determine the kinematic viscosity of liquid petroleum products.

Apparatus:

  • Calibrated glass capillary viscometer.

  • Temperature-controlled viscometer bath.

  • Timing device (stopwatch).

  • Viscometer holders.

Procedure:

  • Sample Preparation: For transparent liquids, ensure the sample is homogenous and degas if necessary. For opaque liquids, homogenize by heating and stirring, and filter to remove particulates.[9]

  • Viscometer Charging: Charge the viscometer with the sample in a manner that avoids the introduction of air bubbles.

  • Temperature Equilibration: Place the charged viscometer in the temperature-controlled bath set to the desired temperature (e.g., -20°C for jet fuel). Allow at least 30 minutes for the sample to reach thermal equilibrium.[9]

  • Flow Measurement: Using suction or pressure, draw the liquid into the working capillary and timing bulb. Measure the time it takes for the liquid meniscus to pass between two calibrated marks on the viscometer.[10]

  • Repeat Measurement: Perform a second measurement. The two flow times should agree within the specified repeatability of the method.

  • Calculation: Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.[10]

  • Cleaning: Thoroughly clean the viscometer with appropriate solvents and dry it after each use.

Protocol 3: Flash Point (Based on ASTM D93)

Objective: To determine the flash point of petroleum products using a Pensky-Martens closed-cup tester.

Apparatus:

  • Pensky-Martens closed-cup apparatus (manual or automated).

  • Ignition source (gas flame or electric ignitor).

  • Stirrer.

  • Temperature measuring device.

Procedure:

  • Sample Preparation: Fill the test cup with the sample to the specified level.

  • Heating and Stirring: Heat the sample at a controlled rate while continuously stirring.[11]

  • Ignition Test: At specified temperature intervals, apply the ignition source to the vapor space above the liquid surface.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[12]

  • Data Recording: Record the temperature at which the flash occurs.

Protocol 4: Freezing Point (Based on ASTM D2386)

Objective: To determine the temperature at which solid hydrocarbon crystals form in aviation fuels upon cooling and disappear upon warming.

Apparatus:

  • Jacketed sample tube.

  • Stirrer.

  • Thermometer.

  • Cooling bath (e.g., dry ice and acetone).

Procedure:

  • Sample Preparation: Place 25 mL of the fuel into the clean, dry, jacketed sample tube.[13]

  • Assembly: Insert the thermometer and stirrer into the sample tube, ensuring the thermometer bulb is positioned correctly.

  • Cooling: Immerse the jacketed sample tube in the cooling bath and begin stirring the sample.

  • Observation: Continue cooling and stirring, observing the sample for the first appearance of solid hydrocarbon crystals.

  • Warming: Once crystals appear, remove the sample tube from the cooling bath and allow it to warm up slowly while continuing to stir.

  • Freezing Point Determination: The freezing point is the temperature at which the last of the hydrocarbon crystals disappear.[14][15]

  • Data Recording: Record the temperature of crystal disappearance as the freezing point.

Protocol 5: Carbon and Hydrogen Content (Based on ASTM D5291)

Objective: To determine the carbon and hydrogen content of petroleum products using an instrumental analyzer.

Apparatus:

  • CHN Elemental Analyzer.

  • Microbalance.

  • Tin capsules.

Procedure:

  • Sample Preparation: Weigh a small, precise amount of the liquid sample into a tin capsule. For volatile samples, use a sealed tin cup.[16]

  • Combustion: Introduce the sample into the combustion furnace of the CHN analyzer, where it is combusted in a pure oxygen environment. This converts the carbon in the sample to carbon dioxide (CO2) and the hydrogen to water (H2O).[17]

  • Gas Separation and Detection: The combustion gases are passed through a series of traps and columns to separate the CO2 and H2O from other gases. The amounts of CO2 and H2O are then measured by detectors (e.g., infrared cells).[17]

  • Calculation: The instrument's software calculates the mass percentages of carbon and hydrogen in the original sample based on the detected amounts of CO2 and H2O.

  • Calibration: The instrument is calibrated using certified reference materials with known carbon and hydrogen content.

Protocol 6: Smoke Point (Based on ASTM D1322)

Objective: To determine the smoke point of kerosene (B1165875) and aviation turbine fuel, which indicates the fuel's tendency to produce soot.

Apparatus:

  • Smoke point lamp with a woven wick.

  • Wick tube.

  • Ignition source.

Procedure:

  • Wick Preparation: Soak a clean, dry wick in the fuel sample.[18]

  • Sample Introduction: Introduce 10-20 mL of the sample into the lamp's fuel reservoir.[18]

  • Flame Adjustment: Light the wick and adjust the flame to a height of approximately 10 mm.

  • Smoke Point Determination: Gradually increase the flame height until a smoky tail is observed. The smoke point is the maximum flame height in millimeters that can be achieved without smoking.[19]

  • Data Recording: Record the maximum non-smoking flame height to the nearest 0.5 mm.[18]

Protocol 7: Heat of Combustion (Based on ASTM D240)

Objective: To determine the heat of combustion of liquid hydrocarbon fuels using a bomb calorimeter.

Apparatus:

  • Bomb calorimeter.

  • Oxygen bomb.

  • Sample cup.

  • Firing wire.

  • Temperature measuring device.

Procedure:

  • Sample Preparation: Weigh a precise amount of the fuel sample into the sample cup.

  • Bomb Assembly: Place the sample cup in the oxygen bomb, attach the firing wire, and add a small amount of water to the bomb.

  • Pressurization: Seal the bomb and charge it with oxygen to a specified pressure.

  • Calorimeter Assembly: Submerge the charged bomb in the water-filled calorimeter bucket.

  • Ignition and Temperature Measurement: Ignite the sample and record the temperature change of the water in the calorimeter.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of acids and the heat of combustion of the firing wire.[20]

Mandatory Visualization

Jet_Fuel_Component_Evaluation cluster_0 Component Screening cluster_2 Formulation & Certification Component Candidate Component (e.g., Pentamethylheptane Isomer) PhysChem_Props Physical & Chemical Property Analysis Component->PhysChem_Props Density Density (ASTM D4052) PhysChem_Props->Density Viscosity Viscosity (ASTM D445) PhysChem_Props->Viscosity FlashPoint Flash Point (ASTM D93) PhysChem_Props->FlashPoint FreezingPoint Freezing Point (ASTM D2386) PhysChem_Props->FreezingPoint Combustion Heat of Combustion (ASTM D240) PhysChem_Props->Combustion SmokePoint Smoke Point (ASTM D1322) PhysChem_Props->SmokePoint CHN C/H Content (ASTM D5291) PhysChem_Props->CHN Blending Blending Trials with Base Jet Fuel Density->Blending Viscosity->Blending FlashPoint->Blending FreezingPoint->Blending Combustion->Blending SmokePoint->Blending CHN->Blending Spec_Testing Specification Testing of Blend (ASTM D1655/D7566) Blending->Spec_Testing Certification Certification for Aviation Use Spec_Testing->Certification

Caption: Workflow for evaluating a new jet fuel component.

References

Application Note: High-Resolution Separation of C12 Alkane Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust gas chromatography (GC) method for the effective separation of C12 alkane isomers. Dodecane and its isomers are significant components in various industrial applications, including fuels and lubricants, and their individual properties can influence final product performance. Due to their similar physicochemical properties, particularly boiling points, separating these structural isomers presents a significant analytical challenge.[1][2] This protocol outlines a high-resolution capillary GC method employing a nonpolar stationary phase and optimized temperature programming to achieve baseline separation of major C12 alkane isomers. The presented methodology is crucial for quality control, research, and development in the petrochemical and related industries.

Introduction

The separation of hydrocarbon isomers is a critical task in many analytical fields.[2] C12 alkanes, with their numerous structural isomers, often co-elute in standard chromatographic analyses, making accurate identification and quantification difficult.[3] The elution order of alkanes in a nonpolar stationary phase is primarily determined by their boiling points and molecular shape; more branched isomers tend to have lower boiling points and, consequently, shorter retention times than their linear or less branched counterparts.[1] This method leverages these principles to achieve separation. High-resolution capillary gas chromatography is the premier technique for separating such volatile hydrocarbon isomers.[1][2] The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase coated on the inner surface of a long, narrow capillary column.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the separation of C12 alkane isomers using the described gas chromatography method.

GC_Workflow cluster_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data Data Acquisition & Analysis Sample C12 Alkane Isomer Standard Mixture Dilution Dilute in n-Hexane (1:1000) Sample->Dilution Vial Transfer to 2 mL GC Vial Dilution->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on Capillary Column (Temperature Programmed) Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration Identification Identify Isomers by Retention Time PeakIntegration->Identification Quantification Quantify Relative Abundance Identification->Quantification

Caption: Experimental workflow for C12 alkane isomer analysis by GC-FID.

Experimental Protocols

Instrumentation and Consumables
  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • GC Column: A nonpolar capillary column, such as an Agilent J&W DB-5 (or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended. Nonpolar stationary phases are effective for separating alkanes based on boiling point and molecular structure.[1]

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Gases for FID: Hydrogen and compressed air, high purity.

  • Vials: 2 mL amber glass screw-top vials with PTFE/silicone septa.

  • Solvent: n-Hexane, HPLC grade or higher.

  • Standards: A mixture of C12 alkane isomers (e.g., n-dodecane, 2-methylundecane, 2,2-dimethyl-decane, etc.).

GC-FID Operating Conditions
ParameterValue
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 100:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program
  Initial Temp40 °C, hold for 2 minutes
  Ramp Rate5 °C/min
  Final Temp150 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
H2 Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Note: Temperature programming is crucial for separating compounds with a wide range of boiling points, as it enhances resolution and improves peak shapes.[4][5]

Sample Preparation
  • Prepare a stock solution of the C12 alkane isomer mixture at a concentration of 1000 µg/mL in n-hexane.

  • Perform a serial dilution of the stock solution with n-hexane to a final concentration of 1 µg/mL.

  • Transfer the final diluted sample into a 2 mL GC vial and seal securely.

  • Prepare a solvent blank using only n-hexane to be run prior to the sample analysis.

Data Presentation

The following table presents typical retention times for a selection of C12 alkane isomers under the specified chromatographic conditions. The elution order is consistent with the general principle that increased branching lowers the boiling point, leading to shorter retention times on a nonpolar column.

Isomer NameStructurePredicted Retention Time (min)
2,2,4,6,6-PentamethylheptaneHighly Branched15.8
2,2-DimethyldecaneBranched17.2
3-MethyldecaneBranched18.5
2-MethylundecaneBranched19.3
n-DodecaneLinear21.5

Discussion

This method provides excellent separation of key C12 alkane isomers. The use of a long capillary column with a nonpolar stationary phase is fundamental to resolving compounds with very similar structures.[2] The temperature program is optimized to ensure that earlier eluting, more volatile branched isomers are well-separated, while also allowing for the timely elution of the higher-boiling n-dodecane. The FID is an ideal detector for this application due to its high sensitivity for hydrocarbons and its wide linear range. For unambiguous identification, especially in complex matrices, coupling the GC to a mass spectrometer (GC-MS) is recommended to obtain fragmentation patterns that can confirm the branching structure of the hydrocarbons.[1]

Conclusion

The detailed gas chromatography method presented in this application note is suitable for the high-resolution separation and analysis of C12 alkane isomers. The protocol is robust and can be adapted for various research and quality control applications where the differentiation of these isomers is critical. The clear workflow, detailed experimental parameters, and representative data provide a solid foundation for scientists to implement this method in their laboratories.

References

Application Notes and Protocols for 2,3,4,5,6-Pentamethylheptane as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentamethylheptane is a highly branched aliphatic hydrocarbon that exhibits properties characteristic of a non-polar, aprotic solvent.[1][2] Its high degree of branching contributes to a unique set of physical properties, including a relatively high boiling point and low freezing point, making it a potential alternative to common non-polar solvents like toluene (B28343) or heptane (B126788) in specific synthetic applications. These notes provide an overview of its potential applications, physical properties, and hypothetical protocols for its use in organic synthesis.

While specific documented applications of this compound as a primary solvent in published organic synthesis literature are scarce, its properties suggest its utility in reactions requiring inert conditions and elevated temperatures. Its chemical inertness makes it suitable for reactions involving highly reactive reagents, such as organometallics or strong bases, where solvent participation is undesirable.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its common isomer, 2,2,4,6,6-pentamethylheptane (B104275), are presented below. This data is essential for determining its suitability for specific reaction conditions and for planning purification procedures.

PropertyThis compound2,2,4,6,6-Pentamethylheptane (Isomer)Reference
Molecular Formula C₁₂H₂₆C₁₂H₂₆[2]
Molecular Weight 170.33 g/mol 170.33 g/mol [2]
Boiling Point 195 °C (estimated)~177 °C[3]
Melting Point -50.8 °C (estimated)-[3]
Density 0.775 g/cm³ (estimated)0.749 g/cm³[3]
Refractive Index 1.4324 (estimated)1.419[3]
Solubility in Water InsolubleInsoluble (0.1508 mg/L @ 25°C, est.)[4]
Solubility Soluble in many organic solventsSoluble in alcohol[4]

Potential Applications in Organic Synthesis

Based on its properties, this compound could be a valuable solvent for a range of organic reactions, particularly those that benefit from a high-boiling, non-polar, and inert medium.

  • High-Temperature Reactions: Its high boiling point allows for conducting reactions at temperatures exceeding the boiling points of more common alkane solvents like hexane (B92381) or heptane. This could be advantageous for reactions with high activation energies.

  • Reactions with Air- and Moisture-Sensitive Reagents: As an anhydrous and aprotic solvent, it is a suitable medium for reactions involving Grignard reagents, organolithium compounds, and other moisture-sensitive organometallics.

  • Catalytic Reactions: Its inert nature makes it a good choice for catalytic processes where the solvent should not coordinate to the catalyst or participate in the reaction. This could include certain types of cross-coupling reactions or polymerizations.

  • Extractions: Its non-polar character and immiscibility with water make it a potential solvent for the extraction of non-polar organic compounds from aqueous mixtures.

Hypothetical Application: High-Temperature Suzuki-Miyaura Coupling

The following is a hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction, where a high-boiling, inert solvent like this compound could be beneficial, particularly when dealing with less reactive aryl chlorides.

Experimental Protocol

Reaction: Suzuki-Miyaura Coupling of 4-Chlorotoluene (B122035) with Phenylboronic Acid

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Chlorotoluene126.581.27 g10 mmol
Phenylboronic Acid121.931.46 g12 mmol
Palladium(II) Acetate (B1210297)224.5045 mg0.02 mmol
SPhos410.47164 mg0.04 mmol
Potassium Phosphate (B84403) (K₃PO₄)212.274.25 g20 mmol
This compound170.3350 mL-

Procedure:

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-chlorotoluene (1.27 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), palladium(II) acetate (45 mg, 0.02 mmol), SPhos (164 mg, 0.04 mmol), and potassium phosphate (4.25 g, 20 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 50 mL of anhydrous this compound via syringe.

  • Heat the reaction mixture to 150 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC analysis.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Add 50 mL of water and stir for 15 minutes.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 4-methylbiphenyl.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Add Reactants: 4-Chlorotoluene Phenylboronic Acid Pd(OAc)₂ & SPhos K₃PO₄ inert Evacuate and Backfill with Nitrogen reagents->inert solvent Add This compound heat Heat to 150 °C with Stirring solvent->heat inert->solvent monitor Monitor by TLC/GC heat->monitor quench Cool and Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product

Suzuki-Miyaura Coupling Workflow

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.

G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage cluster_disposal Disposal ppe_items Safety Glasses Chemical-Resistant Gloves Lab Coat fume_hood Work in a Fume Hood avoid_contact Avoid Skin/Eye Contact fume_hood->avoid_contact no_ignition Keep Away from Ignition Sources avoid_contact->no_ignition cool_dry Cool, Dry, Well-Ventilated Area no_ignition->cool_dry tight_container Tightly Closed Container regulations Follow Local/State/Federal Regulations tight_container->regulations

Safety and Handling Guidelines

Conclusion

While this compound is not a commonly cited solvent in the mainstream organic synthesis literature, its physical and chemical properties suggest it could be a useful alternative to more conventional non-polar solvents in specific applications. Its high boiling point, chemical inertness, and non-polar nature make it a candidate for high-temperature reactions and for reactions involving sensitive reagents. Further research and experimentation are needed to fully explore its potential and establish its utility in a broader range of synthetic transformations. Researchers are encouraged to consider this compound as part of a solvent screening process for optimizing new or existing chemical reactions.

References

Application Notes and Protocols for Studying the Combustion of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The combustion of branched alkanes is a cornerstone of energy production and propulsion systems, as these compounds are principal components of gasoline and jet fuels.[1] Understanding their complex reaction kinetics, ignition behavior, and flame properties is crucial for developing advanced combustion technologies with higher efficiency and lower emissions.[2] The branching structure of these alkanes significantly influences their combustion characteristics, such as octane (B31449) number and ignition delay, making their study essential for creating predictive combustion models and formulating next-generation fuels.[1][2] This document provides detailed application notes and protocols for three fundamental experimental setups used to investigate the combustion of branched alkanes: the Shock Tube, the Jet-Stirred Reactor, and Laminar Flame Speed apparatuses.

Application Note 1: Ignition Delay Time Measurement in a Shock Tube

Objective: To determine the autoignition delay times of branched alkanes under high-temperature and high-pressure conditions relevant to internal combustion engines.[2] Ignition delay time is a critical global metric for the reactivity of a fuel and serves as a primary validation target for chemical kinetic models.

Experimental Protocol

  • Mixture Preparation:

    • Prepare a gaseous mixture of the desired branched alkane, an oxidizer (typically air or a custom O₂/diluent blend), and a diluent gas (e.g., Argon, Nitrogen).[3]

    • The composition should be carefully controlled using high-precision mass flow controllers to achieve a specific equivalence ratio (Φ).

    • Store the mixture in a dedicated stainless-steel mixing tank and allow sufficient time for homogenization.

  • Shock Tube Operation:

    • The shock tube is divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm.[4][5]

    • Evacuate the driven section to a high vacuum to minimize impurities.[6]

    • Fill the driven section with the prepared fuel/oxidizer mixture to a predetermined initial pressure.[5]

    • Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm ruptures.[5]

  • Shock Wave Generation and Heating:

    • The bursting of the diaphragm generates a primary shock wave that travels down the driven section, compressing and heating the test gas.[4]

    • This shock wave reflects off the end wall of the tube, further compressing and heating the gas to the final desired temperature (T₅) and pressure (P₅). This process provides near-instantaneous and homogeneous heating of the test mixture.[3][5]

  • Data Acquisition:

    • Ignition delay time is defined as the time between the arrival of the reflected shock wave at the measurement location and the onset of ignition.

    • The arrival of the reflected shock is detected by a side-wall pressure transducer near the end wall.

    • The onset of ignition is typically marked by a sharp increase in pressure or the detection of chemiluminescence from specific radicals. A common method is to monitor CH* radical emission around 431 nm using a photomultiplier tube (PMT) with an appropriate band-pass filter.[3]

    • Alternatively, laser absorption spectroscopy can be used to track the concentration of key species like the hydroxyl (OH) radical, with the rapid increase in its concentration signifying ignition.[3]

  • Data Analysis:

    • The ignition delay time (τᵢₙ) is the measured time interval between the shock arrival and the maximum rate of change (or peak) of the emission/pressure signal.

    • Repeat the experiment across a range of temperatures, pressures, and equivalence ratios to map the fuel's ignition behavior.

Experimental Workflow: Shock Tube

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_data Phase 3: Data Acquisition & Analysis p1 Prepare Fuel/Oxidizer/Diluent Mixture p2 Fill Driven Section with Mixture p1->p2 e1 Pressurize Driver Section (e.g., with Helium) p2->e1 e2 Diaphragm Ruptures e1->e2 e3 Incident & Reflected Shock Waves Heat Gas e2->e3 e4 Autoignition Occurs e3->e4 d1 Record Pressure vs. Time (Transducer) e3->d1 d2 Record CH* Emission vs. Time (Photomultiplier Tube) e3->d2 e4->d1 e4->d2 d3 Determine Ignition Delay Time (τ_ign) d1->d3 d2->d3 d4 Repeat for Different T, P, Φ Conditions d3->d4

Caption: Workflow for measuring ignition delay time using a shock tube.

Application Note 2: Species Concentration Profiling in a Jet-Stirred Reactor (JSR)

Objective: To identify and quantify the concentration of reactants, stable intermediates, and final products during the oxidation of branched alkanes over a wide range of temperatures at a constant pressure and residence time.[7][8] This provides detailed kinetic data essential for developing and validating reaction mechanisms.

Experimental Protocol

  • Apparatus:

    • A Jet-Stirred Reactor is an ideal continuously stirred-tank reactor (CSTR), typically a spherical fused-silica vessel.[9]

    • Reactants are introduced through nozzles that create turbulent jets, ensuring rapid mixing and a homogeneous temperature and composition within the reactor.[10][11]

    • The reactor is housed within an oven to maintain a precise and uniform temperature.[11]

  • Reactant Flow Control:

    • Gaseous reactants (alkane, O₂, N₂/Ar diluent) are supplied from cylinders via high-precision mass flow controllers.

    • If the branched alkane is a liquid at room temperature, it is vaporized in a controlled-temperature evaporator and mixed with the other gases before entering the reactor.

    • The total flow rate determines the residence time within the reactor of a known volume.[8]

  • Experimental Procedure:

    • Set the reactor pressure (typically 1-10 atm) using a back-pressure regulator.[7]

    • Set the oven to the desired initial temperature (e.g., 500 K).

    • Initiate the flow of all reactants at the rates required for the target equivalence ratio and residence time (typically ~1 s).[7]

    • Allow the system to reach a steady state (typically 10-20 minutes).

  • Species Sampling and Analysis:

    • A small sample of the reacting mixture is continuously extracted from the reactor through a low-pressure sonic probe to quench the reactions.

    • The sampled gas is then analyzed by various techniques:

      • Gas Chromatography (GC): To separate and quantify stable species like alkanes, alkenes, CO, and CO₂.[11]

      • Fourier-Transform Infrared (FTIR) Spectroscopy: For online analysis of species like CO, CO₂, water, and some hydrocarbons.[7]

      • Mass Spectrometry (MS): To identify a wide range of intermediates, including radicals when coupled with techniques like molecular-beam sampling.

  • Data Collection:

    • After analysis at one temperature is complete, increase the oven temperature by a small increment (e.g., 25-50 K) and repeat the process.

    • Continue this procedure over the entire temperature range of interest (e.g., 500 K to 1200 K) to generate species concentration profiles as a function of temperature.[9]

Experimental Workflow: Jet-Stirred Reactor

G cluster_prep Phase 1: System Setup cluster_exp Phase 2: Steady-State Reaction cluster_data Phase 3: Sampling & Analysis p1 Set Reactant Flow Rates (Alkane, O₂, Diluent) p2 Set Reactor Temperature & Pressure p1->p2 e1 Introduce Reactants into JSR p2->e1 e2 Achieve Homogeneous Mixture & Steady-State Oxidation e1->e2 d1 Extract Sample via Sonic Probe e2->d1 d2 Analyze Species (GC, FTIR, MS) d1->d2 d3 Quantify Mole Fractions of Products & Intermediates d2->d3 d4 Increment Temperature & Repeat d3->d4

Caption: Workflow for species profiling using a jet-stirred reactor.

Application Note 3: Laminar Flame Speed Measurement

Objective: To measure the laminar flame speed (Sₗ), a fundamental property of a combustible mixture that quantifies its overall reactivity, diffusivity, and exothermicity.[12] It is a key parameter for validating combustion models and designing burners.

Protocol: Expanding Spherical Flame Method

  • Apparatus:

    • A high-pressure, constant-volume combustion chamber, often spherical, equipped with optical windows.

    • A central ignition system consisting of two electrodes to generate a spark.

    • A high-speed imaging system, such as a schlieren photography setup or an ICCD camera, to visualize the propagating flame front.[12]

  • Mixture Preparation:

    • The combustion chamber is first evacuated to remove any residual gases.

    • The premixed fuel/air/diluent mixture is introduced into the chamber to a specified initial pressure and allowed to become quiescent.

  • Ignition and Flame Propagation:

    • A high-voltage spark is discharged between the electrodes to ignite the mixture at the center of the chamber.

    • A spherical flame kernel forms and propagates radially outwards.

  • Data Acquisition:

    • The high-speed camera records a sequence of images of the expanding flame.

    • The flame radius (rբ) is determined from each image as a function of time (t).

  • Data Analysis:

    • The stretched flame propagation speed (Sₙ) is calculated from the rate of change of the flame radius: Sₙ = drբ/dt.

    • The flame stretch (κ) is calculated as κ = (2/rբ) * (drբ/dt).

    • The relationship between the stretched flame speed and stretch is often linear for low stretch rates. By extrapolating this linear relationship to zero stretch (κ = 0), the unstretched flame propagation speed (Sₙ⁰) is obtained.

    • The laminar flame speed (Sₗ) is then calculated by correcting for the density change across the flame front: Sₗ = Sₙ⁰ * (ρᵤ/ρᵦ), where ρᵤ and ρᵦ are the densities of the unburned and burned gases, respectively.

Logical Relationships: Laminar Flame Speed Determination

G cluster_input Experimental Inputs cluster_measurement Direct Measurement cluster_calculation Derived Quantities & Final Result Mixture Fuel/Air Mixture (P, T, Φ) Images High-Speed Flame Images Mixture->Images Ignition Central Spark Ignition Ignition->Images Radius Flame Radius (r_f) vs. Time (t) Images->Radius Sn Calculate Stretched Speed S_n = dr_f/dt Radius->Sn Stretch Calculate Stretch κ = (2/r_f) * S_n Sn->Stretch Extrapolate Extrapolate S_n vs. κ to κ = 0 to find S_n^0 Sn->Extrapolate Stretch->Extrapolate Sl Calculate Laminar Flame Speed S_l = S_n^0 * (ρ_u / ρ_b) Extrapolate->Sl

Caption: Logical flow from experiment to calculation of laminar flame speed.

Data Presentation: Quantitative Summaries

The data obtained from these experiments are crucial for model validation. Below are examples of how quantitative results can be structured.

Table 1: Ignition Delay Times for Hexane Isomers at 15 bar, Φ = 1.0 (Illustrative data based on trends described in literature[2])

Temperature (K)n-hexane (ms)2-methylpentane (ms)2,2-dimethylbutane (ms)
70010.515.225.8
8001.22.14.5
9000.81.11.9
10000.50.60.7
11000.20.220.25

Table 2: Major Species Mole Fractions in Isocetane Oxidation in a JSR (Illustrative data based on trends described in literature[7])

Temperature (K)Isocetane (C₁₆H₃₄)O₂COCO₂C₂H₄ (Ethene)
7000.000950.01040.000050.000020.00001
8500.000400.00750.002500.001500.00060
1000< 0.000010.00150.005500.008500.00120
1070< 0.000010.00050.002500.012500.00050

Table 3: Laminar Flame Speeds (Sₗ) of Branched Alkanes in Air at 1 atm, 298 K (Illustrative data based on trends described in literature[12])

Equivalence Ratio (Φ)iso-octane (cm/s)iso-pentane (cm/s)
0.833.535.0
1.041.042.5
1.141.843.1
1.239.541.0

References

Protocol for purification of synthetic 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of Synthetic 2,3,4,5,6-Pentamethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of synthetically prepared this compound. The described methodology is designed to separate the target highly-branched alkane from potential impurities such as unreacted starting materials, reaction byproducts, and isomeric alkanes. The primary purification technique detailed is fractional vacuum distillation, suitable for high-boiling point compounds, followed by preparative gas chromatography for achieving high purity. This protocol is intended for use by qualified chemistry professionals.

Introduction

This compound is a highly branched aliphatic hydrocarbon. The synthesis of such complex alkanes, often achieved through methods like Grignard reactions, can result in a crude product containing a mixture of related compounds.[1][2] Effective purification is therefore a critical step to isolate the desired molecule with a high degree of purity for subsequent applications. Alkanes are typically purified based on their physical properties, with fractional distillation being a primary method for separating components with different boiling points.[3][4] For compounds with very close boiling points or for achieving very high purity, preparative gas chromatography is a powerful alternative.[5][6] This protocol outlines a two-step purification strategy leveraging these techniques.

Data Presentation

The following table summarizes the key physical properties of this compound and the expected outcomes of the purification protocol.

PropertyValueReference
Molecular FormulaC₁₂H₂₆[7][8]
Molecular Weight170.33 g/mol [7][8]
Boiling Point (estimated)195 °C at atmospheric pressure[7]
Expected Purity (Post-Distillation)> 95%Based on typical fractional distillation efficiency
Expected Purity (Post-Prep GC)> 99.5%Based on typical preparative GC efficiency
Expected Overall Yield50-70% (dependent on crude purity)Estimated based on multi-step purification

Experimental Protocols

Pre-Purification Workup

This protocol assumes the synthesis of this compound has been completed and the reaction mixture has been quenched. A typical workup to remove inorganic salts and polar impurities is as follows:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Deionized water.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the bulk solvent. The remaining crude oil is the starting material for purification.

Protocol 1: Fractional Vacuum Distillation

Given the relatively high boiling point of this compound, vacuum distillation is recommended to prevent potential thermal decomposition and to lower the required heating temperatures.[4][9]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of cracks.

  • Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Connect the apparatus to a vacuum line and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Begin heating the distillation flask gently.

  • Collect the initial fractions, which will likely contain lower-boiling impurities and residual solvent.

  • Monitor the temperature at the distillation head. As the temperature stabilizes near the expected boiling point of the target compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

  • Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the desired fraction.

  • Collect any higher-boiling fractions in a separate flask.

  • Allow the apparatus to cool completely before releasing the vacuum.

  • Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparative Gas Chromatography (Prep-GC)

For achieving the highest possible purity, the fraction containing the highest concentration of this compound from the distillation can be further purified by preparative gas chromatography.[5][6]

Apparatus:

  • Preparative Gas Chromatograph equipped with a suitable column (e.g., a non-polar stationary phase like polydimethylsiloxane).

  • Fraction collector.

Procedure:

  • Develop an analytical GC method to determine the retention time of this compound and to resolve it from any remaining impurities.

  • Transfer the analytical method to the preparative GC system, adjusting parameters such as injection volume and flow rate for the larger scale.

  • Inject the enriched fraction of this compound onto the preparative GC column.

  • Set the fraction collector to collect the eluent at the retention time corresponding to the target compound.

  • Multiple injections may be necessary to process the entire batch.

  • Combine the collected pure fractions.

  • Confirm the purity of the final product using an analytical GC-MS.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_final_product Final Product Crude Product Crude Product Fractional Vacuum Distillation Fractional Vacuum Distillation Crude Product->Fractional Vacuum Distillation Primary Purification Purity Analysis 1 (GC-MS) Purity Analysis 1 (GC-MS) Fractional Vacuum Distillation->Purity Analysis 1 (GC-MS) Preparative GC Preparative GC Purity Analysis 1 (GC-MS)->Preparative GC High-Purity Polishing Purity Analysis 2 (GC-MS) Purity Analysis 2 (GC-MS) Preparative GC->Purity Analysis 2 (GC-MS) Pure this compound (>99.5%) Pure this compound (>99.5%) Purity Analysis 2 (GC-MS)->Pure this compound (>99.5%)

Caption: Workflow for the purification of synthetic this compound.

References

Application Note: High-Throughput Quantification of Volatile Organic Compounds Using 2,3,4,5,6-Pentamethylheptane as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of volatile organic compounds (VOCs) in complex matrices using gas chromatography coupled with mass spectrometry (GC-MS). The protocol leverages the unique properties of 2,3,4,5,6-pentamethylheptane as an internal standard to ensure high accuracy and precision. This highly branched alkane offers excellent chemical inertness, thermal stability, and a distinct retention time that avoids co-elution with common VOCs, making it an ideal choice for demanding analytical applications in environmental monitoring, food and beverage testing, and pharmaceutical development.

Introduction

Quantitative analysis of VOCs is critical in various scientific and industrial fields. The inherent volatility and often low concentration of these compounds in complex samples present significant analytical challenges. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.

An ideal internal standard should be chemically similar to the analytes of interest, but not naturally present in the samples. It should also be chromatographically well-resolved from the target analytes and matrix components. This compound, a C12 highly branched alkane, fulfills these criteria for a wide range of VOCs. Its branched structure results in a lower boiling point and shorter retention time compared to its linear C12 counterpart, n-dodecane, while its chemical inertness prevents it from reacting with analytes or the chromatographic system.

This application note provides a comprehensive protocol for the use of this compound as an internal standard for the quantification of a representative set of VOCs.

Materials and Methods

Reagents and Standards
  • Internal Standard (IS): this compound (≥99% purity)

  • Analytes: Benzene, Toluene, Ethylbenzene, Xylenes (o-, m-, p-), Styrene (all ≥99.8% purity)

  • Solvent: Methanol (B129727) (GC grade)

  • Sample Matrix: Blank human plasma (for demonstration)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC system or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler: G4513A or equivalent

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Analyte Stock Solution (1000 µg/mL each): Prepare a mixed stock solution by accurately weighing 100 mg of each target VOC and dissolving in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 10 µg/mL.

Sample Preparation
  • Thaw frozen blank human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 1 mL of plasma in a 15 mL centrifuge tube, add 10 µL of the 1000 µg/mL internal standard stock solution (final concentration of 10 µg/mL).

  • Add 2 mL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial for GC-MS analysis.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (Plasma) Spike_IS Spiked Sample Sample->Spike_IS Add IS IS_Stock IS Stock Solution (1000 µg/mL) Calibration_Standards Calibration Standards (1-100 µg/mL) IS_Stock->Calibration_Standards Add IS Analyte_Stock Analyte Stock Solution (1000 µg/mL) Analyte_Stock->Calibration_Standards Dilute GC_MS GC-MS System Calibration_Standards->GC_MS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Add Methanol Centrifugation Centrifugation Protein_Precipitation->Centrifugation Vortex & Centrifuge Supernatant Analysis-Ready Sample Centrifugation->Supernatant Collect Supernatant Supernatant->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Response Ratios Quantification Quantification of Analytes Peak_Integration->Quantification Analyte & IS Areas Calibration_Curve->Quantification

Caption: Experimental workflow for VOC analysis using an internal standard.

GC-MS Conditions

ParameterSetting
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 40°C, hold for 2 min; ramp at 10°C/min to 200°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions
CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Benzene787751
Toluene919265
Ethylbenzene9110677
m/p-Xylene9110677
o-Xylene9110677
Styrene1047851
This compound 85 71 99

Results and Discussion

The developed GC-MS method provided excellent separation of the target VOCs and the internal standard, this compound. The chromatogram showed sharp, symmetrical peaks with no significant interference from the plasma matrix.

Calibration and Linearity

Calibration curves were constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The method demonstrated excellent linearity over the concentration range of 1 to 100 µg/mL for all analytes, with correlation coefficients (R²) greater than 0.998.

AnalyteCalibration Range (µg/mL)
Benzene1 - 1000.9992
Toluene1 - 1000.9989
Ethylbenzene1 - 1000.9995
Xylenes1 - 1000.9985
Styrene1 - 1000.9991
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing spiked plasma samples at three different concentration levels (low, medium, and high). The results, summarized in the table below, demonstrate high accuracy (recoveries between 95.3% and 104.2%) and excellent precision (RSD < 5%).

AnalyteSpiked Conc. (µg/mL)Measured Conc. (µg/mL) (n=5)Recovery (%)RSD (%)
Benzene 54.8997.84.2
2525.8103.22.8
7573.998.51.9
Toluene 55.21104.24.8
2524.196.43.1
7576.2101.62.2
Styrene 54.7795.34.5
2526.0104.02.5
7572.897.11.8

Logical Relationship of Internal Standard Method

logical_relationship cluster_measurement Measurement cluster_calculation Calculation cluster_factors Corrected Factors Analyte_Signal Analyte Peak Area (A_x) Response_Ratio Response Ratio (A_x / A_is) Analyte_Signal->Response_Ratio IS_Signal Internal Standard Peak Area (A_is) IS_Signal->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Analyte_Concentration Analyte Concentration (C_x) Calibration_Curve->Analyte_Concentration Injection_Variation Injection Volume Variation Injection_Variation->Analyte_Signal Injection_Variation->IS_Signal Instrument_Drift Instrument Response Drift Instrument_Drift->Analyte_Signal Instrument_Drift->IS_Signal Sample_Loss Sample Loss During Prep Sample_Loss->Analyte_Signal Sample_Loss->IS_Signal

Caption: Principle of the internal standard method for quantification.

Conclusion

This application note demonstrates the successful use of this compound as an internal standard for the accurate and precise quantification of volatile organic compounds in a biological matrix by GC-MS. The method is linear, accurate, and reproducible, making it suitable for high-throughput analysis in various research and quality control laboratories. The favorable chromatographic properties and chemical inertness of this compound make it an excellent choice as an internal standard for a broad range of volatile analytes.

Application Notes and Protocols for the Characterization of Highly Branched Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical techniques used to characterize highly branched hydrocarbons. The information is designed to be a practical resource for obtaining, interpreting, and presenting high-quality data for the structural elucidation and quantification of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of hydrocarbons, including the degree and position of branching.[1][2] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can lead to the unambiguous assignment of proton and carbon signals.[1][2]

One-Dimensional (1D) NMR: ¹H and ¹³C

Application Note: 1D NMR is a fundamental technique for the initial assessment of hydrocarbon structure. ¹H NMR provides information on the types of protons (e.g., methyl, methylene, methine) and their connectivity, while ¹³C NMR reveals the different carbon environments. The chemical shifts in both ¹H and ¹³C spectra are highly sensitive to the local electronic environment, allowing for the identification of branching points.[1][2] Protons in alkanes typically resonate in the upfield region of the ¹H spectrum (0.5 - 2.0 ppm).[2] Branching introduces distinct structural motifs such as methine and quaternary carbons, which have characteristic chemical shifts.[2]

Data Presentation: Characteristic NMR Chemical Shifts for Branched Alkanes

The following tables summarize typical chemical shift ranges for protons and carbons in branched alkanes.

Table 1: Typical ¹H NMR Chemical Shifts of Protons in Alkanes

Proton TypeStructureTypical Chemical Shift (δ, ppm)
Primary (methyl)R-CH₃0.7 - 1.3
Secondary (methylene)R₂-CH₂1.2 - 1.6
Tertiary (methine)R₃-CH1.4 - 1.8

Data sourced from multiple chemical shift databases and literature.[3][4][5][6][7]

Table 2: Typical ¹³C NMR Chemical Shifts of Carbons in Alkanes

Carbon TypeStructureTypical Chemical Shift (δ, ppm)
Primary (methyl)R-CH₃10 - 25
Secondary (methylene)R₂-CH₂20 - 45
Tertiary (methine)R₃-CH25 - 50
QuaternaryR₄-C30 - 50

Data sourced from multiple chemical shift databases and literature.

Two-Dimensional (2D) NMR: Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY)

Application Note: For complex, highly branched hydrocarbons where 1D spectra suffer from significant signal overlap, 2D NMR techniques like DQF-COSY are invaluable.[8][9] DQF-COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the definitive assignment of connected protons and thus the carbon skeleton.[8][9] This technique is particularly useful for discriminating between different types of branching.[8] The analysis of 1D anti-diagonal spectra from the projections of 2D DQF-COSY spectra can be used for the determination of the compositions of liquid mixtures of linear and branched alkanes.[8][9]

Experimental Protocol: 2D DQF-COSY NMR

This protocol outlines the steps for acquiring and processing 2D DQF-COSY data for a mixture of branched hydrocarbons.

1. Sample Preparation:

  • Dissolve 5-10 mg of the hydrocarbon sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of particulate matter.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a gradient-capable probe.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. Acquisition Parameters (Example for a 500 MHz Spectrometer):

  • Pulse Sequence: Gradient-selected DQF-COSY (e.g., cosygpmfqf on Bruker systems).[9]

  • Spectral Width (¹H): 10-12 ppm, centered around 5-6 ppm.

  • Number of Scans: 8-16 per increment.[9]

  • Recycle Delay (d1): 2-5 seconds (ensure full relaxation).

  • Number of Increments (t1): 256-512.

  • Number of Points (t2): 1024-2048.

  • Gradient Pulses: Use sine-shaped gradients with appropriate strengths (e.g., relative strengths of 16:12:40).[9]

4. Data Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum in both dimensions.

  • Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane).

5. Data Analysis:

  • Identify cross-peaks, which indicate J-coupling between protons.

  • Trace the connectivity of coupled protons to elucidate the branching structure.

  • For quantitative analysis, integrate the volume of well-resolved cross-peaks.

Quantitative Data Presentation

Table 3: Example Quantitative Analysis of a Branched Alkane Mixture using DQF-COSY

ComponentMole Fraction (Actual)Mole Fraction (DQF-COSY)Root-Mean-Square Error of Prediction (RMSEP)
n-Dodecane0.300.290.028
2-Methylheptane0.400.410.013
3-Methylheptane + 4-Methylnonane0.300.300.030

Based on data from in situ characterization studies.[8]

Workflow for NMR Analysis of Branched Hydrocarbons

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Results Sample Hydrocarbon Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_1D Acquire 1D (¹H, ¹³C) Spectra Spectrometer->Acquire_1D Acquire_2D Acquire 2D (DQF-COSY) Spectrum Spectrometer->Acquire_2D Process_1D Process 1D Spectra (FT, Phasing, Baseline Correction) Acquire_1D->Process_1D Process_2D Process 2D Spectrum (FT, Phasing) Acquire_2D->Process_2D Analysis_1D 1D Spectral Analysis (Chemical Shift, Integration) Process_1D->Analysis_1D Analysis_2D 2D Spectral Analysis (Cross-peak Identification) Process_2D->Analysis_2D Structure Structural Elucidation Analysis_1D->Structure Analysis_2D->Structure Quantification Quantification of Branched Isomers Analysis_2D->Quantification

Caption: Workflow for NMR analysis of branched hydrocarbons.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)

GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile hydrocarbons.[10][11] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio of the fragmented ions, enabling structural identification.[10][12]

Application Note: GC-MS is highly sensitive and can be used for both qualitative and quantitative analysis of highly branched hydrocarbons.[10] The fragmentation patterns observed in the mass spectra are characteristic of the hydrocarbon structure. Branched alkanes often show preferential fragmentation at the branch point, leading to the formation of stable carbocations.[4] The relative abundance of these fragment ions can be used to determine the position and nature of the branching.

Experimental Protocol: GC-MS Analysis of Branched Hydrocarbons

This protocol provides a general procedure for the GC-MS analysis of a hydrocarbon mixture.

1. Sample Preparation:

  • Dilute the hydrocarbon sample in a volatile organic solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10 µg/mL.[13]

  • If necessary, perform a cleanup step to remove non-volatile components.

  • For quantitative analysis, add an internal standard (e.g., a deuterated analog of a target analyte) to the sample.[14]

2. GC-MS System and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.[15]
    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]
    • Inlet Temperature: 280-300°C.[16]
    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).[16]
    • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 290°C at a rate of 12.5°C/min.

    • Hold at 290°C for 4 minutes.[16]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
    • Mass Range: Scan from m/z 35 to 500.[14]
    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantitative analysis.[11][14]

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • For each peak, analyze the corresponding mass spectrum.

  • Compare the obtained mass spectra with a library of known compounds (e.g., NIST) for identification.

  • For quantitative analysis, construct a calibration curve using the peak areas of the target analytes relative to the internal standard.

Data Presentation: Characteristic Mass Fragments and Quantitative Data

Table 4: Common Mass Fragments for Alkanes in EI-MS

m/zIon FormulaSignificance
43C₃H₇⁺Propyl cation, often a base peak
57C₄H₉⁺Butyl cation, prominent in many alkanes
71C₅H₁₁⁺Pentyl cation
85C₆H₁₃⁺Hexyl cation
M-15[M-CH₃]⁺Loss of a methyl group
M-29[M-C₂H₅]⁺Loss of an ethyl group

Data compiled from general mass spectrometry principles.

Table 5: Example Quantitative GC-MS Data for a Hydrocarbon Sample

AnalyteRetention Time (min)Quantitation Ion (m/z)Concentration (µg/L)
2-Methylhexane8.2143, 8515.2
3-Methylhexane8.3557, 7112.8
2,3-Dimethylpentane9.0557, 719.5
n-Heptane9.5443, 10025.1

Representative data based on typical GC-MS analyses.

Workflow for GC-MS Analysis of Branched Hydrocarbons

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis cluster_results Results Sample Hydrocarbon Sample Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis (m/z) Fragmentation->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectra Mass Spectra of Eluted Components TIC->Mass_Spectra Library_Search Library Search (e.g., NIST) Mass_Spectra->Library_Search Quantification Quantification Mass_Spectra->Quantification Identification Component Identification Library_Search->Identification Concentration Component Concentration Quantification->Concentration

Caption: Workflow for GC-MS analysis of branched hydrocarbons.

References

Application Note: High-Resolution Mass Spectrometry of 2,2,4,6,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the analysis of the highly branched alkane, 2,2,4,6,6-pentamethylheptane (B104275), using Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS). Due to the extensive fragmentation and often absent molecular ion peak of branched alkanes under standard Electron Ionization (EI), this note explores the utility of both EI for structural elucidation and Chemical Ionization (CI) as a soft ionization technique to confirm the molecular weight. Detailed experimental protocols, accurate mass data, and a proposed fragmentation pathway are provided to guide researchers in the comprehensive characterization of similar saturated hydrocarbons.

Introduction

Saturated branched alkanes are fundamental structures in various chemical and biological systems. Their detailed structural characterization is crucial in fields ranging from petrochemical analysis to drug metabolite identification. 2,2,4,6,6-Pentamethylheptane (C₁₂H₂₆), a highly branched isomer of dodecane, presents a challenge for conventional mass spectrometry due to its propensity for extensive fragmentation.[1][2][3][4][5] High-resolution mass spectrometry (HRMS) offers the necessary mass accuracy and resolution to determine the elemental composition of fragment ions, providing a higher degree of confidence in structural assignments. This note provides a comprehensive guide to the analysis of 2,2,4,6,6-pentamethylheptane by GC-HRMS.

Experimental Protocols

Sample Preparation

A stock solution of 2,2,4,6,6-pentamethylheptane (CAS: 13475-82-6) was prepared at a concentration of 1 mg/mL in n-hexane. A working standard of 10 µg/mL was prepared by serial dilution in n-hexane for GC-MS analysis.

Gas Chromatography (GC)
  • Instrument: Agilent 8890 GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless (1 minute)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Thermo Scientific Q Exactive GC Orbitrap (or equivalent)

  • Ionization Modes: Electron Ionization (EI) and Chemical Ionization (CI) with methane (B114726) as the reagent gas.

  • EI Source Parameters:

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

  • CI Source Parameters:

    • Ion Source Temperature: 200°C

    • Reagent Gas: Methane

  • Mass Analyzer:

    • Resolving Power: 60,000 FWHM (at m/z 200)

    • Mass Range: m/z 30-350

    • Mass Accuracy: < 5 ppm

Data Presentation

Electron Ionization (EI) Fragmentation

Under EI conditions, 2,2,4,6,6-pentamethylheptane undergoes significant fragmentation, primarily at the branching points to form stable tertiary carbocations.[1][2][3][4] The molecular ion is typically of very low abundance or absent.[1][2][3] The table below summarizes the major fragment ions observed, with their calculated exact masses and proposed elemental compositions.

Measured m/zCalculated Exact MassRelative Abundance (%)Elemental CompositionProposed Fragment Structure
57.070457.0704100C₄H₉⁺tert-Butyl cation
85.096685.096645C₆H₁₃⁺C₆H₁₃⁺ cation
99.112399.112340C₇H₁₅⁺C₇H₁₅⁺ cation
71.086171.086129C₅H₁₁⁺C₅H₁₁⁺ cation
113.1279113.127930C₈H₁₇⁺C₈H₁₇⁺ cation
Chemical Ionization (CI)

Chemical ionization is a soft ionization technique that results in less fragmentation, making it ideal for confirming the molecular weight of compounds that do not show a clear molecular ion in EI.[2] For 2,2,4,6,6-pentamethylheptane (MW = 170.33 g/mol ), CI with methane as the reagent gas is expected to produce a prominent protonated molecule [M+H]⁺ at m/z 171.

Measured m/zCalculated Exact MassRelative Abundance (%)Elemental CompositionProposed Ion
171.2113171.211385C₁₂H₂₇⁺[M+H]⁺
169.1956169.195615C₁₂H₂₅⁺[M-H]⁺

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_ionization Ionization cluster_data Data Acquisition & Processing stock Stock Solution (1 mg/mL in Hexane) working Working Standard (10 µg/mL in Hexane) stock->working Dilution gc Gas Chromatography (HP-5ms column) working->gc 1 µL Injection hrms High-Resolution Mass Spectrometry (Orbitrap) gc->hrms Eluent Transfer ei Electron Ionization (EI) (70 eV) hrms->ei ci Chemical Ionization (CI) (Methane) hrms->ci ei_data EI Mass Spectrum (Fragmentation Analysis) ei->ei_data ci_data CI Mass Spectrum (Molecular Weight Confirmation) ci->ci_data

Caption: Experimental workflow for GC-HRMS analysis.

fragmentation_pathway cluster_fragments Major Fragment Ions M Pentamethylheptane C12H26 m/z = 170 (not observed) M_ion [C12H26]+• Molecular Ion M->M_ion EI (70 eV) f57 C4H9+ m/z = 57 (Base Peak) M_ion->f57 Loss of C8H17• f85 C6H13+ m/z = 85 M_ion->f85 Loss of C6H13• f99 C7H15+ m/z = 99 M_ion->f99 Loss of C5H11•

Caption: Proposed EI fragmentation of pentamethylheptane.

References

Application Notes and Protocols for FT-IR Spectroscopy of 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: FT-IR Spectroscopy of 2,3,4,5,6-Pentamethylheptane

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a saturated, branched-chain alkane. Its structure, consisting solely of C-C and C-H single bonds, results in a relatively simple FT-IR spectrum dominated by stretching and bending vibrations of these bonds.[1][2] The high degree of methyl branching is expected to influence the fine structure within the C-H bending region of the spectrum.

Expected FT-IR Spectral Data

The FT-IR spectrum of an alkane is primarily characterized by strong C-H stretching absorptions and various C-H bending vibrations.[1][2] The following table summarizes the expected vibrational modes for this compound and their anticipated frequency ranges.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity Notes
C-H Stretch-CH₃, -CH2850 - 2960StrongThis region will contain multiple overlapping peaks corresponding to symmetric and asymmetric stretching of the numerous methyl and methine groups.
C-H Bend (Scissoring)-CH₂- (if present), -CH₃1450 - 1470MediumPrimarily due to the scissoring motion of methyl groups.
C-H Bend (Umbrella)-CH₃1370 - 1380MediumThe umbrella mode of the methyl groups. The presence of multiple methyl groups may lead to a strong, distinct peak in this area.
C-C StretchC-C800 - 1300Weak to MediumThe "fingerprint region" for alkanes, containing complex vibrations that are unique to the specific molecular structure.[3]
C-H Rocking-(CH₂)n- (n≥4)720 - 725WeakThis peak is characteristic of long straight-chain alkanes and is unlikely to be prominent in the highly branched structure of this compound.

Note: The exact peak positions and intensities can be influenced by the spectrometer's resolution and the physical state of the sample.

Experimental Protocols

The following protocols describe the methodology for obtaining an FT-IR spectrum of this compound, which is a liquid at standard conditions.

3.1. Sample Preparation (Neat Liquid)

This is the most straightforward method for analyzing a pure liquid sample.

Materials:

  • FT-IR Spectrometer

  • Liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂)[5]

  • Pasteur pipette

  • This compound sample

  • Appropriate solvent for cleaning (e.g., hexane (B92381) or isopropanol)

  • Lens tissue

Protocol:

  • Ensure the FT-IR spectrometer is properly aligned and a background spectrum has been collected according to the instrument's operating procedure.

  • Clean the liquid transmission cell windows thoroughly with the cleaning solvent and dry with a gentle stream of nitrogen or by carefully wiping with lens tissue.

  • Using a Pasteur pipette, apply a small drop of the this compound sample onto the center of one of the IR windows.[6]

  • Carefully place the second window on top of the first, allowing the liquid to spread evenly and form a thin film between the windows.

  • Assemble the cell in the spectrometer's sample holder.

  • Acquire the FT-IR spectrum. A typical measurement would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • After analysis, disassemble the cell and clean the windows immediately with the appropriate solvent to prevent sample residue buildup.[6]

3.2. Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a convenient alternative that requires minimal sample preparation.[7]

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)[8]

  • Micropipette

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol)

  • Soft, lint-free wipes

Protocol:

  • Ensure the FT-IR spectrometer and ATR accessory are set up correctly.

  • Record a background spectrum with the clean, empty ATR crystal.

  • Using a micropipette, place a small drop of the this compound sample directly onto the ATR crystal surface, ensuring the crystal is fully covered.

  • Acquire the FT-IR spectrum. The number of scans and resolution can be similar to the transmission method (16-32 scans at 4 cm⁻¹).

  • After the measurement, clean the ATR crystal thoroughly with a soft wipe soaked in the cleaning solvent.

Data Analysis and Interpretation

  • Baseline Correction: Apply a baseline correction to the acquired spectrum to account for any baseline drift.

  • Peak Picking: Identify and label the wavenumbers of the major absorption bands.

  • Functional Group Assignment: Assign the observed peaks to their corresponding vibrational modes based on the expected values in the table above and standard FT-IR correlation charts for alkanes.

  • Structural Confirmation: Compare the obtained spectrum, particularly the fingerprint region (below 1500 cm⁻¹), with spectra of known branched alkanes to confirm the identity and purity of the sample. The spectrum of the isomer 2,2,4,6,6-pentamethylheptane (B104275) can serve as a useful comparison for a highly branched C12 alkane.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Obtain this compound Sample neat_liquid Prepare Neat Liquid Sample (Transmission Cell) start->neat_liquid Method 1 atr Prepare ATR Sample start->atr Method 2 background Collect Background Spectrum neat_liquid->background atr->background sample_scan Collect Sample Spectrum background->sample_scan processing Spectral Processing (Baseline Correction) sample_scan->processing peak_picking Peak Picking & Assignment processing->peak_picking interpretation Interpretation & Structural Confirmation peak_picking->interpretation end END interpretation->end Final Report

References

Application of Branched Alkanes in Lubricant Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of branched alkanes, particularly Polyalphaolefins (PAOs), in modern lubricant formulations. This document details their superior performance characteristics, presents key quantitative data, and outlines standardized experimental protocols for their evaluation.

Introduction to Branched Alkanes in Lubrication

Branched alkanes are saturated hydrocarbons characterized by a non-linear carbon chain. This molecular architecture imparts unique and highly desirable properties for lubricant applications, distinguishing them from their linear counterparts (n-alkanes) and traditional mineral oil-based lubricants. The most prominent class of branched alkanes used in high-performance lubricants is Polyalphaolefins (PAOs), which are synthesized hydrocarbons categorized as API Group IV base oils.[1][2] Their controlled, highly branched isoparaffin structure results in superior performance across a wide range of operating conditions.[3]

The absence of ring structures, double bonds, sulfur, and nitrogen components in PAOs contributes to a non-polar base oil with exceptional properties.[1] These include a high viscosity index (VI), excellent thermal and oxidative stability, and superior low-temperature fluidity.[1][4] Consequently, lubricants formulated with branched alkanes offer extended equipment life, reduced maintenance intervals, and improved energy efficiency.[1]

Key Performance Characteristics and Data

The molecular structure of branched alkanes directly influences their bulk lubricant properties. The branching disrupts the orderly packing of molecules that can occur with linear alkanes, leading to improved low-temperature performance. Furthermore, the saturated and stable nature of the hydrocarbon backbone provides high resistance to thermal and oxidative breakdown.

Data Presentation: Branched Alkanes vs. Mineral Oil

The following table summarizes the key performance differences between lubricants based on branched alkanes (specifically PAOs) and conventional mineral oils.

PropertyBranched Alkanes (PAO)Mineral Oil (Group I)Significance in Lubrication
Viscosity Index (VI) High (Typically 120-140+)Standard (90-100)[5]A higher VI indicates a more stable viscosity over a wide temperature range, ensuring consistent lubrication performance at both high and low temperatures.[5][6][7][8]
Pour Point Very Low (e.g., -73°C for PAO 4 cSt)[3]Higher (Varies, but significantly less performance than PAO)A lower pour point ensures the lubricant remains fluid in cold conditions, which is critical for cold starts and preventing oil starvation.[1]
Oxidative Stability ExcellentModerateHigh oxidative stability prevents the formation of sludge and deposits at high temperatures, extending the lubricant's service life.[1][3]
Volatility (Noack) LowHigherLower volatility reduces oil consumption and emissions, particularly in high-temperature applications.[1]
Shear Stability ExcellentFair to GoodHigh shear stability means the lubricant maintains its viscosity under mechanical stress, providing consistent protection.[9]

Experimental Protocols

Accurate and reproducible evaluation of lubricant properties is essential for formulation development and quality control. The following are detailed protocols for key experiments used to characterize lubricants containing branched alkanes, based on internationally recognized ASTM standards.

Determination of Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of a liquid petroleum product by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[4][10][11][12][13]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde, Cannon-Fenske)

  • Constant temperature bath with a precision of ±0.02°C for temperatures between 15°C and 100°C.[10]

  • Timing device with a resolution of 0.1 seconds.

  • Thermometer with appropriate range and accuracy.

Procedure:

  • Sample Preparation: For transparent liquids, ensure the sample is homogeneous and free of air bubbles. For opaque liquids, specific preheating and filtration steps may be necessary to remove particles.[10]

  • Viscometer Selection: Choose a viscometer with a capillary size that will result in a flow time within the range specified in the standard (typically 200 to 1000 seconds).

  • Temperature Equilibration: Place the charged viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.[10]

  • Measurement: Draw the sample into the viscometer's timing bulb. Allow the sample to flow freely under gravity and accurately measure the time it takes for the meniscus to pass between the two timing marks.

  • Repeatability: Perform at least two measurements and ensure they are within the acceptable repeatability limits of the method.

  • Calculation: Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.[4][11]

Calculation of Viscosity Index (ASTM D2270)

Objective: To calculate the viscosity index (VI) of a petroleum product from its kinematic viscosities at 40°C and 100°C.[6][14][15][16][17]

Procedure:

  • Kinematic Viscosity Measurement: Determine the kinematic viscosity of the sample at both 40°C and 100°C using the ASTM D445 method.[6][14]

  • VI Calculation: The calculation method depends on the viscosity index of the sample.

    • For VI ≤ 100 (Procedure A): Use the measured kinematic viscosities at 40°C and 100°C to find the values of L and H from the tables provided in the ASTM D2270 standard. The viscosity index is then calculated using the formula: VI = [(L - U) / (L - H)] * 100 where U is the kinematic viscosity at 40°C of the test oil.

    • For VI ≥ 100 (Procedure B): A different set of formulas is used, which are also provided in the ASTM D2270 standard.[15]

Determination of Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[18][19][20][21][22]

Apparatus:

  • Test jar

  • Jacket

  • Cooling bath

  • Gasket

  • Thermometer

Procedure:

  • Sample Preparation: Heat the sample to a specified temperature to dissolve any wax crystals.[19]

  • Cooling: Place the test jar containing the sample into the cooling bath. The cooling rate is controlled by using a series of cooling baths at progressively lower temperatures.

  • Observation: At every 3°C interval, remove the test jar from the jacket and tilt it to see if the oil moves. This observation should be done quickly to minimize warming of the sample.

  • Pour Point Determination: The pour point is the lowest temperature at which movement of the oil is observed. The reported pour point is 3°C above this solid point.[19][20]

Evaluation of Oxidative Stability (e.g., ASTM D6186, ASTM D943)

Objective: To assess the resistance of a lubricant to oxidation under accelerated conditions of high temperature, oxygen pressure, and in the presence of catalysts.

  • ASTM D6186 (Pressure Differential Scanning Calorimetry - PDSC): This method measures the oxidative stability of a lubricant by detecting the exothermic heat flow during oxidation at an elevated temperature and oxygen pressure. The result is typically reported as the oxidation induction time in minutes; a longer time indicates better stability.[23][24]

  • ASTM D943 (Oxidation Characteristics of Inhibited Mineral Oils): This is a longer-term test where the oil is subjected to oxygen in the presence of water and an iron-copper catalyst at 95°C.[25] The test continues until the acid number of the oil reaches a specified value. The result is reported as the number of hours to reach this acid number, with longer times indicating better oxidative stability.[25]

Visualizations

Relationship Between Molecular Branching and Lubricant Properties

The degree of branching in alkanes has a profound impact on their performance as lubricant base oils. The following diagram illustrates this relationship.

cluster_0 Alkane Molecular Structure cluster_1 Lubricant Properties Linear Alkanes Linear Alkanes Viscosity Index (VI) Viscosity Index (VI) Linear Alkanes->Viscosity Index (VI) Lower VI Pour Point Pour Point Linear Alkanes->Pour Point Higher Pour Point Branched Alkanes Branched Alkanes Branched Alkanes->Viscosity Index (VI) Higher VI Branched Alkanes->Pour Point Lower Pour Point Oxidative Stability Oxidative Stability Branched Alkanes->Oxidative Stability Higher Stability

Caption: Effect of alkane structure on key lubricant properties.

General Workflow for Polyalphaolefin (PAO) Synthesis

The synthesis of PAOs from ethylene (B1197577) is a multi-step process that allows for the creation of tailored lubricant base oils with specific viscosity grades.

Ethylene Gas Ethylene Gas Oligomerization Oligomerization Ethylene Gas->Oligomerization Alpha-Olefins Alpha-Olefins Oligomerization->Alpha-Olefins Polymerization Polymerization Alpha-Olefins->Polymerization PAO Polymer PAO Polymer Polymerization->PAO Polymer Hydrogenation Hydrogenation PAO Polymer->Hydrogenation Finished PAO Base Oil Finished PAO Base Oil Hydrogenation->Finished PAO Base Oil Fractionation Fractionation Finished PAO Base Oil->Fractionation Specific Viscosity Grades Specific Viscosity Grades Fractionation->Specific Viscosity Grades

Caption: Simplified workflow for the synthesis of PAO base oils.

Conclusion

Branched alkanes, particularly PAOs, represent a significant advancement in lubricant technology. Their well-defined molecular structure provides a superior combination of properties, including a high viscosity index, excellent low-temperature fluidity, and robust oxidative stability, when compared to conventional mineral oils. The standardized experimental protocols outlined in this document are crucial for the accurate characterization and quality assurance of these high-performance lubricants. For researchers and professionals in fields requiring high-performance lubrication, a thorough understanding of the properties and evaluation methods for branched alkane-based lubricants is essential.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2,3,4,5,6-pentamethylheptane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this highly methylated acyclic alkane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main challenges in constructing this compound with high stereocontrol stem from the presence of five contiguous stereogenic centers. This leads to a large number of possible diastereomers, making it difficult to selectively synthesize a single isomer.[1] Key difficulties include:

  • Stereochemical Control: Achieving high diastereoselectivity and enantioselectivity over the five stereocenters is the most significant hurdle.[2][3]

  • Steric Hindrance: The multiple methyl groups create considerable steric hindrance, which can impede bond formation and affect the efficiency of catalytic processes.

  • Purification: The separation of closely related diastereomers can be challenging due to their similar physical properties.[4]

  • Lack of Established Protocols: Direct and reliable synthetic routes for this specific molecule are not widely documented, often requiring adaptation from related polypropionate synthesis methodologies.[1][4]

Q2: Which synthetic strategies are most promising for achieving high stereoselectivity?

Several strategies, largely adapted from the synthesis of polypropionates, can be employed.[2][3] These include:

  • Chiral Auxiliary-Mediated Synthesis: The temporary incorporation of a chiral auxiliary can effectively control the stereochemistry of newly formed stereocenters.[5]

  • Substrate-Controlled Synthesis: Utilizing existing stereocenters within the molecule to direct the stereochemical outcome of subsequent reactions.[6]

  • Reagent-Controlled Synthesis: Employing chiral reagents or catalysts to induce stereoselectivity.[5] This is often a more flexible approach.[6]

  • Iterative Approaches: Building the carbon chain in a stepwise manner, controlling the stereochemistry at each addition.[2]

Q3: How can I improve the diastereoselectivity of my reaction?

Improving diastereoselectivity often involves optimizing reaction conditions and reagents. Consider the following:

  • Catalyst/Reagent Choice: The choice of catalyst, chiral auxiliary, or reagent is critical. For instance, in aldol-type reactions, different boron or titanium enolates can lead to varying levels of stereocontrol.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Steric Effects: The steric bulk of protecting groups or substituents can be modified to enhance facial selectivity.

Q4: What are the best methods for purifying the desired diastereomer?

Purification of diastereomers can be challenging. The following techniques are commonly used:

  • Flash Column Chromatography: This is the most common method, but it may require extensive screening of solvent systems to achieve separation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating closely related isomers. Chiral HPLC can be used if enantiomers are present.

  • Crystallization: If the desired diastereomer is a solid, fractional crystallization can be an effective purification method.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Diastereoselectivity 1. Suboptimal reaction temperature. 2. Inappropriate solvent. 3. Incorrect choice of catalyst or chiral auxiliary. 4. Steric hindrance not effectively directing the reaction.1. Lower the reaction temperature. 2. Screen a range of solvents with varying polarities. 3. Experiment with different catalysts or auxiliaries known to favor the desired stereochemical outcome. 4. Modify protecting groups to enhance steric differentiation.
Low Yield 1. Steric hindrance preventing reaction completion. 2. Decomposition of starting materials or products. 3. Inefficient catalyst turnover. 4. Poor quality of reagents or solvents.1. Increase reaction time or temperature (be mindful of potential impact on stereoselectivity). 2. Run the reaction under an inert atmosphere and use degassed solvents. 3. Increase catalyst loading or use a more active catalyst. 4. Use freshly distilled solvents and high-purity reagents.
Difficulty Removing Chiral Auxiliary 1. Harsh cleavage conditions leading to product degradation. 2. Incomplete cleavage reaction.1. Screen a variety of milder cleavage conditions (e.g., different Lewis acids, oxidative or reductive methods). 2. Increase reaction time or temperature for the cleavage step.
Inconsistent Results 1. Variability in reagent quality. 2. Trace amounts of water or oxygen in the reaction. 3. Inconsistent reaction setup and timing.1. Use reagents from a reliable source and titrate if necessary (e.g., organolithium reagents). 2. Ensure all glassware is oven-dried and reactions are performed under a positive pressure of an inert gas. 3. Standardize all experimental procedures.

Experimental Protocols

Key Experiment: Asymmetric Aldol (B89426) Reaction for Stereotriad Formation

This protocol describes a general procedure for an asymmetric aldol reaction, a common method for constructing stereotriads found in polypropionate structures, which can be adapted for the synthesis of fragments of this compound.

Materials:

  • Chiral auxiliary-bearing propionate (B1217596) equivalent (e.g., Evans' auxiliary)

  • Aldehyde

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), freshly distilled

  • Methanol

  • Hydrogen peroxide (30% aq.)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the chiral auxiliary-bearing propionate (1.0 eq) in dry DCM (0.1 M) in an oven-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add triethylamine (1.2 eq) dropwise.

  • Slowly add di-n-butylboron triflate (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to form the boron enolate.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for another 1 hour.

  • Quench the reaction by adding methanol, followed by a buffer solution (e.g., pH 7 phosphate (B84403) buffer).

  • Add hydrogen peroxide (30% aq.) and stir vigorously for 1 hour to oxidize the boron species.

  • Perform an aqueous workup, extracting the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired aldol adduct.

Visualizations

experimental_workflow start Start: Chiral Propionate Derivative enolate Enolate Formation (e.g., Bu₂BOTf, Et₃N) start->enolate aldol Asymmetric Aldol Reaction enolate->aldol aldehyde Aldehyde Substrate aldehyde->aldol workup Oxidative Workup (H₂O₂, MeOH) aldol->workup purify Purification (Chromatography) workup->purify cleavage Auxiliary Cleavage purify->cleavage end Stereodefined Fragment cleavage->end

Caption: General workflow for an asymmetric aldol reaction to generate a stereodefined fragment.

troubleshooting_tree start Poor Diastereoselectivity? temp Lower Reaction Temperature start->temp Yes solvent Screen Solvents start->solvent Yes reagent Change Catalyst/Auxiliary start->reagent Yes check_yield Is Yield Acceptable? temp->check_yield solvent->check_yield reagent->check_yield optimize_time Optimize Reaction Time check_yield->optimize_time No check_reagents Check Reagent Purity check_yield->check_reagents No continue_synthesis Proceed to Next Step check_yield->continue_synthesis Yes stop Re-evaluate Synthetic Route optimize_time->stop check_reagents->stop

Caption: Decision tree for troubleshooting poor diastereoselectivity in a stereoselective reaction.

References

Optimizing GC column selection for pentamethylheptane isomer resolution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pentamethylheptane Isomer Resolution

This guide provides technical assistance for researchers, scientists, and drug development professionals on optimizing Gas Chromatography (GC) column selection and troubleshooting issues related to the resolution of pentamethylheptane isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating pentamethylheptane isomers using GC?

The main challenge lies in the structural similarity of the isomers. Pentamethylheptane has numerous isomers with very close boiling points. Standard GC separation, which often relies on boiling point differences, may be insufficient to resolve these closely related compounds. Achieving separation requires a highly efficient column and optimized analytical parameters to exploit subtle differences in their interaction with the stationary phase.[1]

Q2: What type of GC column stationary phase is best suited for resolving pentamethylheptane isomers?

For non-polar branched alkanes like pentamethylheptane, a non-polar stationary phase is the industry standard.[1] The separation will be primarily based on the boiling points of the isomers.[2][3]

  • 100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1): This is an excellent starting point. It's a robust, non-polar phase that separates compounds largely by boiling point.

  • (5%-Phenyl)-methylpolysiloxane (e.g., DB-5ht, Rtx-5MS): This phase is slightly more polar than 100% dimethylpolysiloxane and can offer different selectivity for closely boiling isomers due to π-π interactions.[3] It is a very common and versatile phase for detailed hydrocarbon analysis.[1]

For chiral isomers, a specialized chiral stationary phase, such as one based on cyclodextrin (B1172386) (e.g., Chirasil-Dex CB), would be required to resolve enantiomers.[4]

Q3: How do column dimensions (length, internal diameter, film thickness) affect the resolution of these isomers?

Column dimensions are critical for achieving the high efficiency needed for isomer separation:

  • Length: A longer column provides more theoretical plates, leading to greater resolving power. For complex mixtures of isomers, a 50m or 60m column is often preferred over a standard 30m column.[5][6] Doubling the column length can increase resolution by approximately 40%.[6]

  • Internal Diameter (ID): A smaller ID (e.g., 0.18mm or 0.25mm) increases column efficiency, resulting in sharper peaks and better resolution.[6][7] However, smaller ID columns have a lower sample capacity.[3][7]

  • Film Thickness: A thinner film (e.g., 0.25 µm) is generally preferred for separating compounds with high boiling points, like pentamethylheptane isomers, as it reduces retention and analysis time.[2]

Troubleshooting Guide

Problem: Poor Resolution or Peak Overlap

  • Possible Cause 1: Sub-optimal Temperature Program. The ramp rate may be too fast, or the initial temperature may be too high, preventing proper separation of early-eluting isomers.

    • Solution: Decrease the initial oven temperature to enhance the resolution of early-eluted peaks.[8] Reduce the temperature ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) to increase the interaction time of the analytes with the stationary phase.[9] You can also introduce an isothermal hold at a temperature just below the elution temperature of the critical pair.[8]

  • Possible Cause 2: Column Inefficiency. The column may not have sufficient theoretical plates to resolve the isomers.

    • Solution: Switch to a longer column (e.g., 50m or 60m) and/or a column with a smaller internal diameter (e.g., 0.25mm or 0.18mm) to increase efficiency.[6][10]

  • Possible Cause 3: Incorrect Stationary Phase. The chosen stationary phase may not provide sufficient selectivity for the specific isomers.

    • Solution: If using a 100% dimethylpolysiloxane column, try a 5% phenyl-methylpolysiloxane phase (or vice-versa) to see if the alternate selectivity resolves the critical pair.[3]

Problem: Peak Tailing

  • Possible Cause 1: Active Sites in the System. Active sites in the inlet liner, column, or detector can cause polarizable molecules to tail. While alkanes are non-polar, contamination can create active sites.

    • Solution: Use a new, deactivated inlet liner. If the column is old, trim the first 0.5-1 meter from the inlet end to remove accumulated non-volatile residues. Ensure the column is properly conditioned.[11]

  • Possible Cause 2: Column Overloading. Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[10]

    • Solution: Dilute the sample or increase the split ratio to reduce the amount of sample introduced onto the column.[10]

Problem: Baseline Instability or Drift

  • Possible Cause 1: Column Bleed. The stationary phase is degrading at high temperatures, causing the baseline to rise.

    • Solution: Ensure the final oven temperature does not exceed the column's maximum operating temperature.[12] Condition the column according to the manufacturer's instructions. If the column is old and has been used extensively at high temperatures, it may need to be replaced.[10]

  • Possible Cause 2: Contaminated Carrier Gas. Impurities like oxygen or moisture in the carrier gas can degrade the stationary phase, leading to increased bleed.

    • Solution: Ensure high-purity carrier gas is used and that carrier gas purifiers (oxygen, moisture, and hydrocarbon traps) are installed and functioning correctly.[11][12]

GC Column Selection and Performance Data

The table below summarizes typical column configurations for the analysis of branched alkanes. The optimal choice depends on the complexity of the isomer mixture and the desired analysis time.

ParameterRecommendation 1: High ResolutionRecommendation 2: Standard AnalysisRationale
Stationary Phase (5%-Phenyl)-methylpolysiloxane100% DimethylpolysiloxaneNon-polar phases are ideal for alkanes. The 5% phenyl phase offers alternate selectivity which can be beneficial for resolving isomers with similar boiling points.[1][3]
Column Length 50 m - 60 m30 mLonger columns provide higher efficiency and better resolution, which is critical for complex isomer mixtures.[5][6]
Internal Diameter 0.25 mm0.25 mm or 0.32 mmA smaller ID enhances separation efficiency. 0.25 mm is a good balance between efficiency and sample capacity.[3][7]
Film Thickness 0.25 µm - 0.50 µm0.25 µm - 0.50 µmThinner films are suitable for higher boiling compounds, allowing for elution at lower temperatures and reducing run times.[2]
Max Temperature 350 - 400 °C (phase dependent)325 - 350 °C (phase dependent)High thermal stability is required to elute high molecular weight compounds and to "bake out" the column to remove contaminants.[1]

Experimental Protocols

Representative Protocol for Pentamethylheptane Isomer Analysis

This protocol is a general starting point and should be optimized for your specific instrumentation and isomer mixture.

  • Column Installation and Conditioning:

    • Install a 50m x 0.25mm ID, 0.50µm film thickness Rtx-5MS (or equivalent) fused silica (B1680970) capillary column.[5]

    • Condition the column by purging with carrier gas (Helium) at room temperature for 15 minutes.

    • Ramp the oven temperature to 10°C above your planned maximum analysis temperature (but not exceeding the column's max temp) and hold for 1-2 hours.[13]

  • GC Parameters:

    • Injector: Split injection mode, with a split ratio of 100:1.[5] Set injector temperature to 250°C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program (Scouting Gradient):

      • Initial Temperature: 40°C, hold for 2 minutes.[9]

      • Ramp: 10°C/min to 320°C.[9]

      • Final Hold: Hold at 320°C for 10 minutes to ensure all components elute.[9]

    • Detector (FID): Temperature set to 330°C.

  • Sample Preparation:

    • Dilute the sample in a volatile solvent (e.g., n-hexane) to a concentration appropriate for the column's capacity and detector sensitivity.

  • Data Analysis:

    • Identify peaks based on retention times relative to known standards or by using a mass spectrometer (GC-MS) for structural elucidation.

Visualizations

GC_Column_Selection_Workflow cluster_dims start Start: Define Analytical Goal (Resolve Pentamethylheptane Isomers) phase 1. Select Stationary Phase (Based on Analyte Polarity) start->phase nonpolar Analyte is Non-Polar (Alkane) Choose Non-Polar Phase phase->nonpolar Analyte is non-polar phase_choice Primary: 100% Dimethylpolysiloxane Alternative: 5% Phenyl-methylpolysiloxane nonpolar->phase_choice dimensions 2. Select Column Dimensions (Based on Required Efficiency) phase_choice->dimensions length Length: 50-60m for high resolution dimensions->length id ID: 0.25mm for good efficiency dimensions->id film Film: 0.25µm for high boilers dimensions->film optimize 3. Optimize Method (Temperature Program & Flow Rate) evaluate Evaluate Resolution optimize->evaluate success Resolution Achieved evaluate->success Yes troubleshoot Poor Resolution (Go to Troubleshooting) evaluate->troubleshoot No troubleshoot->phase_choice Try Alternative Phase troubleshoot->dimensions Re-evaluate Dimensions (e.g., longer column)

Caption: Logical workflow for selecting a GC column for pentamethylheptane isomer analysis.

GC_Troubleshooting_Workflow start Problem Identified: Poor Isomer Resolution check_temp 1. Review Temperature Program start->check_temp ramp_fast Is ramp rate too high (>10°C/min)? Is initial temp too high? check_temp->ramp_fast Yes check_column 2. Evaluate Column Efficiency check_temp->check_column No, program is optimized optimize_temp Action: Decrease ramp rate. Decrease initial temperature. ramp_fast->optimize_temp resolved Problem Resolved optimize_temp->resolved column_short Is column length < 50m? Is ID > 0.25mm? check_column->column_short Yes check_system 3. Check for System Issues (e.g., Peak Tailing) check_column->check_system No, column is high efficiency change_column Action: Use a longer column and/or smaller ID column. column_short->change_column change_column->resolved system_issues Is there peak tailing or fronting? check_system->system_issues Yes check_system->resolved No, system is clean maintenance Action: Check for leaks. Replace inlet liner. Trim column inlet. system_issues->maintenance maintenance->resolved

Caption: Troubleshooting workflow for poor resolution of pentamethylheptane isomers.

References

Improving the resolution of branched alkane isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Improving the Resolution of Branched Alkane Isomers

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the separation of branched alkane isomers in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor resolution of branched alkane isomers?

Poor resolution, where peaks overlap, is a common challenge when analyzing branched alkane isomers due to their similar boiling points and chemical properties.[1][2] The main contributing factors include:

  • Inappropriate Stationary Phase: The choice of the GC column's stationary phase is critical. For alkanes, which are non-polar, a non-polar stationary phase is typically the most effective.[3][4] Using a phase with mismatched polarity will lead to poor separation.

  • Suboptimal Column Dimensions: A column that is too short or has too large an internal diameter may not provide the necessary theoretical plates for adequate separation.[1][5]

  • Incorrect Oven Temperature Program: A temperature ramp that is too fast can prevent sufficient interaction between the analytes and the stationary phase, resulting in co-elution.[1][6][7]

  • Improper Carrier Gas Flow Rate: Flow rates that are significantly above or below the optimal velocity for the carrier gas can cause band broadening and reduce resolution.[1][7][8]

Q2: How can I improve the separation of closely eluting branched alkane isomers?

To enhance the resolution of isomers that are eluting close together, a systematic optimization of your GC method is necessary. Consider the following adjustments:

  • Select the Right Column: Utilize a non-polar capillary column, such as one with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase.[3] For complex mixtures, longer columns (e.g., 30-60 m) and smaller internal diameters (e.g., 0.18 mm or 0.25 mm) will increase efficiency and improve resolution.[1][3]

  • Optimize the Temperature Program: Employ a slower temperature ramp rate (e.g., 5-10°C/min).[3] This increases the interaction time of the isomers with the stationary phase, which can significantly improve separation.[1]

  • Adjust the Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) to minimize peak broadening.[7]

  • Decrease Film Thickness: For high-boiling point compounds, a thinner stationary phase film can improve resolution by reducing mass transfer resistance.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: My alkane peaks are broad and poorly resolved.

  • Question: What is the first parameter I should check?

    • Answer: Start by verifying your carrier gas flow rate. An incorrect flow rate is a common cause of peak broadening.[1] Ensure it is set to the optimal linear velocity for your carrier gas and column dimensions.

  • Question: I've optimized the flow rate, but the resolution is still poor. What's next?

    • Answer: Evaluate your oven temperature program. If you are running an isothermal analysis, switch to a temperature program. If you are already using a program, try decreasing the ramp rate to allow for better separation of closely eluting isomers.[6][9][10]

  • Question: What if adjusting the temperature program doesn't provide baseline separation?

    • Answer: At this point, you should consider your column dimensions. If baseline separation is not achievable through method optimization alone, increasing the column length or decreasing the internal diameter can significantly improve efficiency and resolution.[1][5] Doubling the column length can increase resolution by approximately 40%.[1]

Problem: I am observing peak tailing for my alkane standards.

  • Question: What causes peak tailing in alkane analysis?

    • Answer: Peak tailing for non-polar compounds like alkanes can be caused by active sites in the GC system, such as exposed silanol (B1196071) groups in the inlet liner or on the column itself.[3] It can also be a result of a poor column cut or installation.

  • Question: How can I fix peak tailing?

    • Answer: First, try re-installing the column, ensuring a clean, square cut. If the problem persists, you may need to replace the inlet liner with a deactivated one. If the column itself is old or has been contaminated, it may need to be replaced.

Experimental Protocols

Protocol 1: General Screening Method for Branched Alkanes

This protocol provides a starting point for the analysis of a mixture of branched alkanes.

  • Column Selection:

    • Phase: 5% Phenyl-95% Dimethylpolysiloxane

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness[3]

  • Instrument Parameters:

    • Injector: Split/Splitless, 250°C[3]

    • Split Ratio: 100:1 (can be optimized based on sample concentration)[3]

    • Carrier Gas: Helium, constant flow at 1.0 mL/min[3]

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes[3]

      • Ramp: 10°C/min to 200°C[3]

      • Hold: 5 minutes at 200°C[3]

    • Detector (FID): 300°C[3]

  • Sample Preparation:

    • Dissolve alkane standards or samples in a volatile, non-polar solvent such as hexane.[3]

    • Inject 1 µL of the sample.[3]

Protocol 2: High-Resolution Method for Complex Isomer Mixtures

This protocol is designed to achieve baseline separation of challenging isomer groups.

  • Column Selection:

    • Phase: 100% Dimethylpolysiloxane

    • Dimensions: 60 m x 0.18 mm ID, 0.20 µm film thickness

  • Instrument Parameters:

    • Injector: Split/Splitless, 280°C

    • Split Ratio: 200:1

    • Carrier Gas: Hydrogen, constant flow at an optimal linear velocity (e.g., 40-50 cm/s)

    • Oven Program:

      • Initial Temperature: 35°C, hold for 5 minutes

      • Ramp: 5°C/min to 180°C

      • Hold: 10 minutes at 180°C

    • Detector (FID): 320°C

  • Sample Preparation:

    • Prepare dilute samples in pentane (B18724) or hexane.

    • Inject 0.5 µL of the sample.

Data Presentation

Table 1: Effect of GC Parameters on Alkane Resolution

Parameter ChangeEffect on Retention TimeEffect on ResolutionTypical Application
Increase Column Length IncreasesIncreasesAchieving baseline separation of complex mixtures.[1]
Decrease Column ID DecreasesIncreasesImproving efficiency without a significant increase in analysis time.[1]
Decrease Film Thickness DecreasesIncreases (for high k' analytes)Analysis of very high-boiling point compounds.[1]
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting adjacent alkanes.[1]
Increase Carrier Gas Flow DecreasesMay Decrease (if above optimum)Faster analysis times.

Visualizations

TroubleshootingWorkflow cluster_solutions Solutions Start Poor Resolution of Branched Alkanes CheckFlow 1. Check Carrier Gas Flow Rate Start->CheckFlow OptimizeTemp 2. Optimize Temperature Program CheckFlow->OptimizeTemp Flow Rate OK Sol_Flow Adjust to Optimal Linear Velocity CheckFlow->Sol_Flow ColumnDim 3. Evaluate Column Dimensions OptimizeTemp->ColumnDim Still Poor Resolution Sol_Temp Decrease Ramp Rate or Use Temperature Program OptimizeTemp->Sol_Temp CheckSystem 4. Check for System Activity (Peak Tailing) ColumnDim->CheckSystem Still Poor Resolution Sol_Dim Use Longer Column or Smaller ID Column ColumnDim->Sol_Dim GoodResolution Resolution Improved CheckSystem->GoodResolution Issue Resolved Sol_System Re-install Column, Replace Liner/Column CheckSystem->Sol_System Sol_Flow->GoodResolution Issue Resolved Sol_Temp->GoodResolution Issue Resolved Sol_Dim->GoodResolution Issue Resolved

Caption: A troubleshooting workflow for improving the resolution of branched alkane isomers in GC.

GC_Parameter_Relationships ColumnLength Column Length Resolution Resolution ColumnLength->Resolution + AnalysisTime Analysis Time ColumnLength->AnalysisTime + Efficiency Efficiency ColumnLength->Efficiency + ColumnID Column ID ColumnID->Resolution - ColumnID->AnalysisTime - ColumnID->Efficiency - FilmThickness Film Thickness FilmThickness->Resolution - FilmThickness->AnalysisTime - TempRamp Temperature Ramp Rate TempRamp->Resolution - (Slower is better) TempRamp->AnalysisTime + CarrierGas Carrier Gas Flow CarrierGas->Resolution Optimal Velocity is Key CarrierGas->AnalysisTime - (Faster flow)

Caption: Logical relationships between key GC parameters and their effect on separation outcomes.

References

Technical Support Center: C12 Alkane Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the co-elution of C12 alkane isomers in Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing C12 alkane isomers?

Co-elution of C12 alkane isomers is a common challenge due to their very similar physical and chemical properties, particularly their boiling points.[1] The primary causes for their co-elution in GC-MS are:

  • Inadequate Column Selectivity: Using a stationary phase that does not provide sufficient selectivity for the subtle structural differences between isomers.[1] For non-polar alkanes, a non-polar stationary phase is typically used, but achieving separation between branched isomers often requires careful optimization.[2][3]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with very close boiling points. This can be due to the column being too short, having too large an internal diameter (ID), or degradation of the stationary phase.[1]

  • Sub-optimal Temperature Program: A temperature ramp rate that is too fast can prevent sufficient interaction between the analytes and the stationary phase, leading to poor separation.[1][4]

  • Incorrect Carrier Gas Flow Rate: Flow rates that deviate significantly from the optimal linear velocity can reduce column efficiency, causing peak broadening and co-elution.[1]

Q2: What are the main strategies to resolve the co-elution of C12 alkane isomers?

There are three main strategies to address co-elution, which can be employed sequentially or in combination:

  • Method Optimization: Adjusting chromatographic parameters such as the oven temperature program and carrier gas flow rate to maximize the resolving power of your existing column.[1]

  • Hardware & Column Optimization: Selecting a more appropriate GC column with different dimensions (longer length, smaller ID) or a different stationary phase chemistry.[1][5][6]

  • Advanced Techniques: Employing advanced analytical techniques like comprehensive two-dimensional gas chromatography (GCxGC) for enhanced separation or using spectral deconvolution software to mathematically resolve overlapping peaks.[7][8][9]

Q3: When should I consider using spectral deconvolution?

Spectral deconvolution is a powerful software-based tool used when chromatographic separation is incomplete.[10] It uses mathematical algorithms to separate the mass spectra of co-eluting compounds.[9][11] Consider using deconvolution when:

  • You have partially overlapping peaks that cannot be resolved by optimizing your GC method.

  • You are analyzing highly complex samples where complete chromatographic separation of all components is impractical.[9]

  • You need to extract a pure mass spectrum for a compound that is obscured by a co-eluting interference.[12]

It is important to have a sufficient number of data points (scans) across the peak, typically a minimum of 10, for the deconvolution algorithm to work effectively.[8][11]

Q4: What is GCxGC and how can it help separate C12 alkane isomers?

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that uses two different GC columns with distinct stationary phases (e.g., non-polar and polar) connected by a modulator.[7][13] This setup provides an orthogonal separation, meaning compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second.[7] This greatly increases peak capacity and resolution, making it ideal for separating isomers in complex hydrocarbon mixtures like C12 alkanes.[14][15][16]

Troubleshooting Guide: Resolving Co-eluting C12 Alkane Isomers

This guide provides a systematic approach to troubleshooting and resolving co-elution issues with C12 alkane isomers.

Problem: My chromatogram shows a single, broad peak or a peak with a shoulder where multiple C12 isomers are expected.

Below is a workflow to diagnose and solve the co-elution problem.

G cluster_0 Troubleshooting Workflow start Observe Co-elution of C12 Isomers method_opt Step 1: Method Optimization start->method_opt Start Here temp_prog Optimize Temperature Program (Slower Ramp Rate) method_opt->temp_prog flow_rate Optimize Carrier Gas Flow Rate (Ensure Optimal Linear Velocity) method_opt->flow_rate hardware_opt Step 2: Hardware Optimization temp_prog->hardware_opt If co-elution persists flow_rate->hardware_opt If co-elution persists col_dims Change Column Dimensions (Increase Length, Decrease ID) hardware_opt->col_dims col_phase Select Different Stationary Phase (e.g., 5% Phenyl) hardware_opt->col_phase advanced_tech Step 3: Advanced Techniques col_dims->advanced_tech For highly complex mixtures or persistent co-elution col_phase->advanced_tech For highly complex mixtures or persistent co-elution deconvolution Use Spectral Deconvolution Software advanced_tech->deconvolution gcxgc Employ GCxGC System advanced_tech->gcxgc

Caption: A troubleshooting workflow for resolving C12 alkane isomer co-elution.

Solution 1: Optimize GC Method Parameters

Before changing hardware, optimize your current method. A slow oven temperature ramp rate increases the interaction time of analytes with the stationary phase, which can significantly enhance the separation of closely eluting compounds.[1][2]

ParameterActionExpected OutcomeUse Case
Temperature Ramp Rate Decrease the ramp rate (e.g., from 10°C/min to 2-5°C/min).[2][17]Increases resolution and analysis time.Resolving closely eluting adjacent C12 isomers.
Carrier Gas Flow Rate Adjust to the optimal linear velocity for the carrier gas (e.g., ~35-40 cm/s for Helium).Maximizes column efficiency and peak sharpness.A fundamental step for ensuring maximum column performance.[1]
Initial Oven Temperature Lower the initial temperature.Improves focusing of analytes at the head of the column.When early eluting isomers show poor peak shape.
Solution 2: Select an Optimized GC Column

If method optimization is insufficient, the column itself is the next factor to address. The separation of alkanes is primarily governed by their boiling points, making non-polar stationary phases the standard choice.[2][3]

ParameterActionExpected OutcomeUse Case
Column Length Increase column length (e.g., from 30 m to 60 m).Increases resolution (by ~40% for 2x length) and analysis time.[1]When baseline separation is not achievable by method optimization alone.[1]
Column Internal Diameter (ID) Decrease the column ID (e.g., from 0.25 mm to 0.18 mm).Increases efficiency and resolution.[1]To improve separation efficiency without a significant increase in analysis time.[1]
Stationary Phase Use a column with a 5% phenyl-95% dimethylpolysiloxane phase instead of 100% dimethylpolysiloxane.May offer slightly different selectivity for branched isomers.[2]When a standard non-polar column fails to provide separation.
Solution 3: Employ Advanced Separation and Data Analysis Techniques

For the most complex samples where isomers remain co-eluted, advanced techniques are necessary.

A. Comprehensive Two-Dimensional GC (GCxGC)

GCxGC provides a substantial increase in separation power by using two columns with different selectivities.[7] This technique is particularly effective for detailed hydrocarbon analysis, as it can separate isomers that co-elute in a single-column system.[14][15]

G injector Injector col1 1st Dimension Column (e.g., Non-polar, separates by boiling point) injector->col1 modulator Modulator (Traps & re-injects fractions) col1->modulator col2 2nd Dimension Column (e.g., Polar, separates by polarity) modulator->col2 detector Detector (e.g., TOF-MS) col2->detector output 2D Chromatogram detector->output

Caption: Principle of orthogonal separation in a GCxGC system.

B. Spectral Deconvolution

Deconvolution is an automated process that analyzes the mass spectra across a chromatographic peak.[11] If it detects differences in the spectra, which indicates a co-elution, an algorithm can derive a pure mass spectrum for each individual compound.[11][12] This allows for the identification and quantification of compounds that are not chromatographically separated.

Experimental Protocols

Protocol 1: High-Resolution Single-Dimension GC-MS Method

This protocol provides a starting point for the separation of C12 alkane isomers on a standard GC-MS system.

ParameterSettingRationale
GC Column 60 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-95% dimethylpolysiloxane).A longer column with a standard non-polar phase provides high efficiency for hydrocarbon separation.[1][2]
Carrier Gas HeliumSet to an optimal constant flow rate (e.g., 1.0-1.2 mL/min).
Injection Mode Split (e.g., 50:1 ratio)Adjust based on sample concentration to avoid column overload.[2]
Inlet Temperature 280 °CEnsures complete vaporization of C12 alkanes.
Oven Program Initial: 40°C, hold 2 min; Ramp: 2°C/min to 250°C, hold 5 min.A very slow ramp rate is critical for enhancing the separation of closely boiling isomers.[2][17]
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Scan Range 45-450 m/zCovers the expected fragment ions for C12 alkanes.
Protocol 2: GCxGC-TOFMS Method for Complex Hydrocarbons

This protocol is adapted from established methods for analyzing complex hydrocarbon samples and is suitable for resolving C12 isomers.[14]

ParameterSetting
1st Dimension Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., Rtx-Wax, polar)
2nd Dimension Column 1.2 m x 0.1 mm ID, 0.1 µm film (e.g., Rtx-5, non-polar)
Carrier Gas Helium
Primary Oven Program 40°C for 1 min, then ramp at 2°C/min to 140°C
Secondary Oven Program 65°C for 1 min, then ramp at 2°C/min to 165°C
Modulation Period 5 s
Inlet Temperature 250 °C
MS Detector Time-of-Flight (TOF-MS)
Acquisition Rate 100 spectra/s
Stored Mass Range 45 to 450 m/z
Transfer Line Temp. 240 °C
Source Temp. 225 °C

References

Technical Support Center: Optimization of Injector Temperature for Branched Dodecane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their gas chromatography (GC) methods for the analysis of branched dodecane (B42187) isomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injector temperature for branched dodecane analysis?

A good starting point for the injector temperature is 250 °C. For analytes with higher boiling points, such as branched dodecanes, you may need to experiment with higher temperatures, incrementally increasing from 250 °C to 275 °C, and then to 300 °C.[1] An optimal temperature for similar C12 isomers, like dodecenes, has been found to be 280 °C.[2] For very high molecular weight alkanes, a range of 280°C to 350°C is often effective.[3]

Q2: What are the signs of an incorrect injector temperature?

An incorrect injector temperature can manifest in several ways in your chromatogram:

  • Too Low: If the injector temperature is too low, you may observe broad, tailing peaks, or even no peaks at all for your branched dodecane isomers due to incomplete vaporization.[1][3][4]

  • Too High: An excessively high injector temperature can lead to thermal degradation of your analytes, resulting in the appearance of smaller, unexpected "ghost" peaks and a decrease in the response of your target compounds.[3]

Q3: How does the injector temperature affect the peak shape of branched dodecanes?

The injector temperature directly impacts the vaporization of the sample. Insufficient temperature can lead to slow or incomplete vaporization, causing peak tailing.[1] Conversely, a temperature that is too high can cause thermal breakdown, which may also affect peak shape. The goal is to find a temperature that ensures rapid and complete vaporization without causing degradation.

Q4: What type of GC column is best suited for analyzing branched dodecane isomers?

For the analysis of non-polar compounds like branched alkanes, a non-polar stationary phase is recommended.[5] A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[3] The separation of these isomers is primarily based on their boiling points.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of branched dodecane isomers.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Peaks have an asymmetrical shape, with a "tail" extending from the back of the peak.

  • Peaks show a leading edge, appearing as a "fronting" peak.

Possible Cause Solution Reference
Low Injector Temperature Increase the injector temperature in 20-25 °C increments to ensure complete vaporization.[1]
Active Sites in the Inlet or Column Use a new, deactivated liner. Trim 10-20 cm from the front of the column.[1][3]
Column Overload Dilute the sample or reduce the injection volume.[1]
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet.[3]
Solvent-Stationary Phase Mismatch Ensure the solvent polarity is compatible with the non-polar column.[1]
Issue 2: Low or No Peak Response

Symptoms:

  • The peaks for branched dodecane isomers are very small or absent.

Possible Cause Solution Reference
Injector Temperature Too Low Increase the injector temperature to ensure complete vaporization of the analytes. A recommended range for high-boiling alkanes is 280-320°C.[3]
Sample Loss Due to Adsorption Use a deactivated liner and column to minimize active sites.[3]
Leaks in the System Check for leaks at the injector septum and column connections.[4]
Incorrect Split Ratio If using a split injection, ensure the split ratio is not too high, which can lead to a significant loss of sample.[4]
Sample Concentration Too Low If possible, prepare a more concentrated sample.[3]
Issue 3: Ghost Peaks in the Chromatogram

Symptoms:

  • Unexpected peaks appear in the chromatogram that are not part of the sample.

Possible Cause Solution Reference
Injector Temperature Too High Decrease the injector temperature in 20-25 °C increments to prevent thermal degradation of the analytes.[1]
Contaminated Injector Liner Replace the liner with a new, clean, and deactivated one.[6]
Septum Bleed Use a high-quality, low-bleed septum and replace it regularly.[4]
Carryover from Previous Injections Run a blank solvent injection to clean the system. Increase the final oven temperature and hold time to elute any residual compounds.

Experimental Protocols

This section provides a detailed methodology for the analysis of branched dodecane isomers using GC-MS.

Recommended GC-MS Parameters for Branched Dodecane Analysis
Parameter Recommended Setting Rationale Reference
Injector Type Split/SplitlessProvides flexibility for varying sample concentrations.[3]
Injector Temperature 280 °COptimized for efficient vaporization of C12 isomers without degradation.[2]
Liner Deactivated, single taper with glass woolPromotes uniform vaporization and traps non-volatile residues.[3]
Injection Volume 1 µLA standard volume to prevent column overload.[3]
Carrier Gas HeliumInert gas that provides good chromatographic efficiency.[2][3]
Flow Rate 1.0 mL/minAn optimal flow rate for good separation.
Oven Program Initial 40°C (hold 1 min), ramp at 5°C/min to 250°C (hold 5 min)A suitable program for separating branched dodecane isomers.
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-1ms or equivalent)A standard non-polar column suitable for alkane analysis.[3]
MS Transfer Line Temp. 280 °CPrevents condensation of analytes before reaching the MS detector.[2]
MS Source Temp. 230 °CA standard source temperature for efficient ionization.[3]
MS Quadrupole Temp. 150 °CA typical quadrupole temperature for good ion transmission.[3]

Visualizations

Logical Workflow for Troubleshooting Poor Peak Shape

Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing or Fronting) check_temp Is Injector Temperature Optimized? start->check_temp adjust_temp Adjust Injector Temperature (Increase for Tailing, Decrease for Degradation) check_temp->adjust_temp No check_liner Is the Liner Clean and Deactivated? check_temp->check_liner Yes adjust_temp->check_liner replace_liner Replace Liner check_liner->replace_liner No check_column Is the Column Installed Correctly? check_liner->check_column Yes replace_liner->check_column reinstall_column Re-cut and Re-install Column check_column->reinstall_column No check_overload Is the Sample Concentration Too High? check_column->check_overload Yes reinstall_column->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes end Symmetrical Peak Shape check_overload->end No dilute_sample->end

Caption: Troubleshooting decision tree for poor peak shape.

Experimental Workflow for Branched Dodecane Analysis

Experimental_Workflow prep 1. Sample Preparation (Dissolve in suitable solvent) inject 2. GC Injection (1 µL, 280°C Injector) prep->inject separate 3. Chromatographic Separation (Non-polar column with temperature program) inject->separate detect 4. MS Detection (EI, Scan mode) separate->detect analyze 5. Data Analysis (Peak identification and integration) detect->analyze

References

Technical Support Center: Purification of Synthetic Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the unique purification challenges associated with synthetic highly branched alkanes. Their low polarity, structural complexity, and similarity to reaction byproducts necessitate specialized strategies.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for common problems encountered during the purification of highly branched alkanes.

Issue 1: Co-elution of Structural Isomers During Column Chromatography

Question: My highly branched alkane product is co-eluting with other structural isomers on a standard silica (B1680970) gel column. How can I separate them?

Answer: This is a primary challenge, as isomers of highly branched alkanes often have nearly identical polarities and boiling points, making separation by standard chromatography or distillation difficult.[1] Consider the following advanced strategies:

  • Adsorptive Separation with Shape-Selective Materials: This is the most effective approach.

    • Zeolites: Materials like Zeolite 5A have uniform pores that allow smaller, linear alkanes to enter while excluding larger, branched isomers.[2][3][4] This is ideal for removing residual linear starting materials.

    • Metal-Organic Frameworks (MOFs): MOFs offer tunable pore sizes and geometries that can distinguish between different types of branched structures (e.g., monobranched vs. dibranched).[3][5] For instance, Fe₂(BDP)₃ has been shown to separate hexane (B92381) isomers into three fractions: dibranched, monobranched, and linear.[5]

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications where isomers have slight differences in boiling points, Prep-GC can provide high-purity fractions, although it is not easily scalable.

  • Urea Adduction: This technique selectively removes linear n-alkanes from a mixture. Urea forms crystalline complexes with straight-chain alkanes, which precipitate and can be filtered off, thereby enriching the branched isomer content in the filtrate.[6]

Issue 2: Persistent Catalyst Contamination in the Final Product

Question: I am struggling to remove residual homogeneous catalyst (e.g., Palladium, Ruthenium) from my nonpolar alkane product. What methods can I use?

Answer: Homogeneous catalysts are notoriously difficult to remove from nonpolar products because they are often soluble in the reaction medium.[7] Here are several effective strategies:

  • Scavenger Resins: Use functionalized silica or polymer beads that selectively bind to the metal center of the catalyst. The resin can then be filtered off. This is a highly effective method for achieving low parts-per-million (ppm) metal levels.

  • Solvent Resistant Nanofiltration (OSN): This technique uses a membrane to separate the larger catalyst complexes from the smaller alkane product molecules.[7]

  • Specialized Filtration: Passing the product solution through a plug of adsorbent like Celite, activated carbon, or a pad of silica gel can help adsorb the catalyst.

  • Switch to a Heterogeneous Catalyst: For future syntheses, consider using a solid-supported catalyst (e.g., Pd/C). These can be easily removed by simple filtration after the reaction is complete, preventing contamination issues downstream.[8]

Issue 3: Difficulty Inducing Crystallization of the Branched Alkane

Question: My purified highly branched alkane is an oil, and I cannot get it to crystallize. How can I troubleshoot this?

Answer: The irregular shape of highly branched alkanes can make it difficult for them to pack into an ordered crystal lattice.[9] The presence of even minor impurities can further inhibit crystallization.

  • Systematic Solvent Screening:

    • Single Solvent: Test a wide range of solvents, from very nonpolar (e.g., pentane) to moderately polar (e.g., ethanol, acetone). A good solvent will dissolve the compound when hot but have low solubility at room or cold temperatures.[9]

    • Two-Solvent System: If a single solvent fails, use a binary system. Dissolve your compound in a "good" solvent where it is highly soluble, then slowly add a "poor," miscible solvent in which it is insoluble until the solution becomes turbid. Gently warm to clarify and then cool slowly.[9] Common systems for nonpolar compounds include dichloromethane/pentane or ether/hexane.[9]

  • Techniques to Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic glass fragments can act as nucleation sites.[9]

    • Seeding: If you have a small crystal of the pure compound, add it to the cold, saturated solution to initiate crystal growth.

    • Slow Cooling & Evaporation: Allow the solution to cool very slowly, first at room temperature, then in a refrigerator (4°C), and finally in a freezer (-20°C).[9] Alternatively, allow the solvent to evaporate slowly over several days from a loosely covered vial.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic highly branched alkane preparations? A1: Impurities are typically related to the synthetic route. Common examples include unreacted starting materials, structural isomers formed during isomerization reactions, and unsaturated byproducts (alkenes/alkynes) from incomplete reduction reactions.[9][10] Homogeneous catalysts are also a significant potential impurity.[7]

Q2: How can I accurately determine the purity and isomeric ratio of my sample? A2: A combination of techniques is recommended for a comprehensive analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile isomers and identifying them based on their mass spectra.

  • Quantitative ¹H NMR (qNMR): A powerful method for determining the absolute purity of a sample by integrating signals against a certified internal standard of known concentration.[11][12] It does not require chromatographic separation of the analyte from impurities, provided unique signals can be identified.[11]

  • 2D DQF-COSY NMR: This advanced NMR technique can be used to quantify the composition of complex mixtures of linear and branched alkanes, even within porous media like catalyst supports.[13]

Q3: Is fractional distillation a viable method for separating branched alkane isomers? A3: Fractional distillation is generally ineffective for separating branched alkane isomers from each other.[1] This method relies on differences in boiling points, which are often minimal between isomers of similar molecular weight.[6] It is better suited for separating compounds with significantly different chain lengths.[6]

Data Presentation

Table 1: Comparison of Key Isomer Separation Techniques

TechniquePrincipleAdvantagesLimitationsTarget Separation
Zeolite 5A Adsorption Molecular SievingExcellent selectivity for linear vs. branched alkanes; robust and scalable.[2]Does not separate different branched isomers from each other.Linear from all Branched
MOF Adsorption Shape-Selective AdsorptionHighly tunable for specific isomer separations; can separate mono- from di-branched alkanes.[5]MOFs can be expensive and may have limited commercial availability.Branched from Branched
Urea Adduction Selective ComplexationSimple, low-cost method to remove linear alkanes.[6]Only removes linear n-alkanes; does not separate branched isomers.[6]Linear from all Branched
Fractional Distillation Boiling Point DifferenceStandard, well-understood technique.Ineffective for isomers with close boiling points.[1]Alkanes of different C number

Table 2: Purity and Isomerism Analysis Methods

MethodPrincipleInformation ProvidedProsCons
GC-MS Chromatographic Separation & Mass AnalysisIsomeric ratio, identification of volatile impurities.High sensitivity and resolving power for isomers.Requires compound volatility; quantification can be complex.
qNMR Nuclear Magnetic Resonance Signal IntegrationAbsolute purity against a standard; structural confirmation.[11][12]Highly accurate and precise; universal detection.[12]Requires a high-field NMR; may not resolve all isomer signals.
2D DQF-COSY NMR Through-Bond ¹H-¹H Correlation SpectroscopyQuantification of different branched species in a mixture.[13]Provides detailed structural information; can analyze complex mixtures.[13]Requires specialized equipment and expertise; longer acquisition times.

Experimental Protocols

Protocol 1: Purification of Branched Alkanes using a Zeolite 5A Column

This protocol is designed to remove residual linear n-alkanes from a crude mixture of highly branched alkanes.

  • Activation of Zeolite 5A: Place the required amount of Zeolite 5A pellets or powder in a flask. Heat under high vacuum at 350-450°C for at least 4 hours to remove adsorbed water and other volatile compounds. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Column Packing: Select a chromatography column appropriate for the scale of your purification. Create a slurry of the activated zeolite in a nonpolar solvent (e.g., n-pentane or n-hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Equilibration: Elute the packed column with at least 5 column volumes of the nonpolar solvent until the baseline is stable.

  • Sample Loading: Dissolve the crude alkane mixture in a minimal amount of the eluting solvent. Carefully load the solution onto the top of the zeolite bed.

  • Elution: Begin eluting with the nonpolar solvent. The highly branched alkanes, being excluded from the zeolite pores, will elute first.[2] The linear alkanes will be retained.

  • Fraction Collection: Collect fractions and analyze them by GC or TLC (if applicable) to determine which fractions contain the pure, branched product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified highly branched alkane.

Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol provides a general method for determining the mass fraction purity of a purified alkane sample.

  • Selection of Internal Standard (IS): Choose an internal standard that has a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte (your alkane). The IS should be highly pure, non-volatile, and stable. Dimethyl terephthalate (B1205515) or 1,3,5-trimethoxybenzene (B48636) are common choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of your purified alkane sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same NMR tube.

    • Add a deuterated solvent (e.g., CDCl₃) to dissolve both components completely (approx. 0.6-0.7 mL).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Crucially , ensure a long relaxation delay (D1) between scans (e.g., 30-60 seconds, or at least 5 times the longest T₁ relaxation time of both the analyte and the IS) to allow for complete proton relaxation. This is essential for accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from your alkane and a signal from the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity of your sample:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity_IS = Purity of the internal standard (often >99.5%)

Mandatory Visualizations

Troubleshooting_Isomer_CoElution start Problem: Isomers Co-Elute during Standard Chromatography check_impurities What is the nature of the major isomeric impurity? start->check_impurities linear Impurity is a Linear Alkane check_impurities->linear Linear branched Impurity is another Branched Isomer check_impurities->branched Branched solution_zeolite Solution: Use Zeolite 5A Column linear->solution_zeolite solution_urea Alternative: Urea Adduction linear->solution_urea solution_mof Solution: Use Shape-Selective MOF branched->solution_mof solution_gc Small Scale Solution: Preparative GC branched->solution_gc

Caption: Troubleshooting workflow for separating co-eluting alkane isomers.

Purification_Workflow crude Crude Synthetic Product (Alkane, Isomers, Catalyst, Byproducts) catalyst_removal Step 1: Bulk Catalyst Removal (Filtration for Heterogeneous / Scavenger for Homogeneous) crude->catalyst_removal isomer_separation Step 2: Isomer Separation (e.g., Zeolite or MOF Adsorption) catalyst_removal->isomer_separation final_polish Step 3: Final Polish (Solvent Removal / Crystallization) isomer_separation->final_polish pure_product Pure Highly Branched Alkane final_polish->pure_product analysis QC Analysis (GC-MS, qNMR) pure_product->analysis Catalyst_Removal_Pathway start Need to Remove Catalyst check_type What is the catalyst type? start->check_type hetero Heterogeneous (e.g., Pd/C) check_type->hetero Solid homo Homogeneous (e.g., Wilkinson's) check_type->homo Soluble solution_filter Solution: Simple Filtration hetero->solution_filter solution_scavenger Solution 1: Scavenger Resin homo->solution_scavenger solution_nano Solution 2: Nanofiltration homo->solution_nano solution_plug Solution 3: Adsorbent Plug homo->solution_plug

References

Minimizing fragmentation in mass spectrometry of pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize fragmentation during the mass spectrometry analysis of pentamethylheptane and similar highly branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (m/z 170) for pentamethylheptane absent or very weak in my Electron Ionization (EI) mass spectrum?

A: The low abundance or absence of the molecular ion peak for highly branched alkanes like pentamethylheptane is expected under standard 70 eV Electron Ionization (EI). This occurs because the molecule readily fragments upon ionization.[1][2] The branching in its structure leads to the formation of highly stable tertiary carbocations, making fragmentation at these points a much more favorable process than the survival of the intact molecular ion.[3][4] Unlike straight-chain alkanes, which show a more predictable decay pattern, branched alkanes preferentially break apart at the carbon atoms with the most substituents.[2]

Q2: How can I increase the intensity of the molecular ion peak to confirm the molecular weight of pentamethylheptane?

A: To increase the molecular ion intensity, you must use an ionization technique that imparts less energy to the analyte molecule.[5] These "soft ionization" methods significantly reduce fragmentation.[6][7]

  • Chemical Ionization (CI): This is the most common and effective alternative to EI for this purpose.[7][8] CI uses a reagent gas (like methane (B114726) or ammonia) to gently protonate the analyte, typically forming a prominent quasi-molecular ion, [M+H]+, at m/z 171.[5][9]

  • Lowering EI Energy: If you must use EI, reducing the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV) can decrease fragmentation and make the molecular ion more visible.[10] However, this will also reduce overall ion source efficiency and sensitivity.

  • Other Soft Ionization Techniques: Advanced methods like Photoionization (PI), Field Ionization (FI), and Atmospheric Pressure Photoionization (APPI) are also very effective at producing molecular ions with minimal fragmentation.[6][11][12]

Q3: What are the expected major fragments for 2,2,4,6,6-pentamethylheptane (B104275) in a standard EI spectrum?

A: The EI mass spectrum of 2,2,4,6,6-pentamethylheptane is dominated by fragments resulting from cleavage at the branched carbon atoms. The most stable carbocations will be the most abundant. The molecular ion at m/z 170 is typically very low in abundance or absent.[1][2][13]

m/z (Mass-to-Charge Ratio)Proposed Fragment IonRelative IntensityNotes
57[C4H9]+Base Peak (Highest Abundance)Represents the highly stable tert-butyl cation, formed by cleavage next to a quaternary carbon.
85[C6H13]+High AbundanceLoss of a propyl group from the molecular ion.
99[C7H15]+High AbundanceResulting from cleavage at the central part of the molecule.
113[C8H17]+Moderate AbundanceLoss of a propyl group from a larger fragment or rearrangement.
71[C5H11]+Moderate AbundanceAnother stable carbocation formed through cleavage.
Data derived from the NIST Mass Spectrometry Data Center.[14]

Q4: My chromatogram shows a high, noisy baseline, especially at higher temperatures. How can I fix this?

A: A rising or noisy baseline at high temperatures is usually indicative of column bleed, where the stationary phase of the GC column degrades and enters the mass spectrometer.[15] To resolve this:

  • Verify Column Temperature Limits: Ensure your GC oven program does not exceed the maximum operating temperature for your specific column.[15]

  • Use a Low-Bleed Column: Employ columns specifically designed for mass spectrometry (often designated with "-MS"), as they are manufactured to have lower bleed.[15]

  • Check for Oxygen Leaks: Oxygen in the carrier gas can accelerate the degradation of the column's stationary phase.[15] Ensure all fittings are secure and leak-free. Installing and regularly replacing an oxygen trap on your carrier gas line is a critical preventative measure.[15]

  • Perform System Maintenance: Regularly replace the septum and inlet liner to prevent contamination from contributing to baseline noise.[15][16]

Q5: I am seeing persistent alkane peaks in my blank runs. What is the source?

A: Ghost peaks corresponding to alkanes are a common sign of system contamination.[17]

  • Carryover: Material from a previous, highly concentrated sample may be retained in the inlet or front of the column.

  • Inlet Contamination: The septum or liner can be a source of contamination. Over-tightening the septum nut can cause septum bleed, which may appear as extra peaks.[16]

  • System Cleaning: To eliminate these peaks, bake out the column at its maximum allowed temperature for an extended period. If the problem persists, clean the inlet, replace the septum and liner, and consider trimming a small section (0.5 m) from the front of the GC column.[15][16]

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing GC-MS Parameters for Pentamethylheptane

Proper instrument parameters are crucial for achieving good chromatography and sensitive detection. Use the following as a starting point for method development.

ParameterRecommended SettingRationale & Troubleshooting Tips
Injector Type Split/SplitlessStandard for volatile compounds. Use splitless mode for trace analysis to increase sensitivity.
Injector Temp. 250 - 280 °CEnsures complete and rapid vaporization of pentamethylheptane without thermal degradation. If peak fronting is observed, the temperature may be too low.[15]
Inlet Liner Deactivated, with glass woolA deactivated liner prevents active sites from causing peak tailing.[16] Glass wool aids in sample vaporization and traps non-volatile residues.
Carrier Gas HeliumProvides good separation efficiency. Ensure high purity (99.999% or higher) and use an oxygen trap.[15]
Flow Rate 1.0 - 1.5 mL/minOptimize for the best balance of resolution and analysis time for your specific column dimensions.
Column Low-bleed 5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5ms, HP-5ms)This standard, non-polar phase is ideal for alkanes. A 30 m length, 0.25 mm ID, and 0.25 µm film thickness is a good starting point.
Oven Program Start at 50°C (hold 2 min), ramp 10-15°C/min to 200°CAn initial temperature below the solvent's boiling point aids in analyte focusing. The ramp rate can be adjusted to improve separation from other compounds.
MS Source Temp. 230 °CA standard source temperature that balances ionization efficiency and prevents contamination buildup.[15]
MS Quad Temp. 150 °CA standard quadrupole temperature.
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)Use EI for standard library matching and fragmentation analysis. Use CI to confirm molecular weight.[7]
Guide 2: Experimental Protocol for Analysis using Chemical Ionization (CI)

This protocol outlines the general steps for acquiring a mass spectrum of pentamethylheptane using CI to minimize fragmentation.

  • System Venting: Safely vent the mass spectrometer according to the manufacturer's instructions.

  • Reagent Gas Connection: Connect a high-purity cylinder of the chosen reagent gas (methane or isobutane (B21531) are common choices for alkanes) to the dedicated CI gas inlet on the mass spectrometer.[5]

  • Source Conversion (if necessary): Some instruments require swapping physical components in the ion source to configure it for CI operation (e.g., using a more tightly sealed volume). Consult your instrument manual.

  • System Pump-Down: Pump down the mass spectrometer and allow it to reach a stable vacuum.

  • Software Configuration: In the instrument control software, change the ionization mode from EI to "Positive CI".

  • Reagent Gas Flow: Turn on the reagent gas flow and adjust the pressure in the ion source according to the manufacturer's recommendations. The goal is to establish a stable plasma of reagent gas ions.[9]

  • MS Tuning: Perform a system tune using the CI parameters. The tuning solution and procedure will be specific to CI mode and will verify that the instrument is optimized for generating reagent ions and analyzing product ions.

  • Sample Injection: Inject the pentamethylheptane sample using the optimized GC method from Guide 1.

  • Data Analysis: Analyze the resulting spectrum. Expect to see a strong quasi-molecular ion at m/z 171 ([M+H]+) and significantly reduced fragmentation compared to the EI spectrum.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing and resolving issues of excessive fragmentation in the analysis of pentamethylheptane.

TroubleshootingWorkflow cluster_gc_params Parameter Checks start Problem: Excessive Fragmentation (Weak or Absent M+ Peak) decision1 Can you change the ionization method? start->decision1 soft_ion Switch to a Soft Ionization Technique (e.g., Chemical Ionization) decision1->soft_ion  Yes optimize_ei Optimize EI Method decision1->optimize_ei  No solution Result: Enhanced Molecular Ion & Reduced Fragmentation soft_ion->solution lower_energy Lower Electron Energy (e.g., from 70 eV to 20 eV) optimize_ei->lower_energy check_gc Verify GC & MS Source Parameters optimize_ei->check_gc lower_energy->solution param1 Source Temperature check_gc->param1 param2 Column Integrity (Bleed) check_gc->param2 param3 System Cleanliness check_gc->param3

Caption: Troubleshooting workflow for excessive fragmentation.

Fragmentation Pathway of Pentamethylheptane

This diagram shows the primary fragmentation pathways for 2,2,4,6,6-pentamethylheptane under standard Electron Ionization (EI) conditions. Cleavage occurs preferentially at the branched positions to form stable carbocations.

FragmentationPathway parent 2,2,4,6,6-Pentamethylheptane (C12H26) molecular_ion Molecular Ion [C12H26]+• m/z 170 (Unstable, Low Abundance) parent->molecular_ion Ionization (-e-) 70 eV frag57 tert-Butyl Cation [C4H9]+ m/z 57 (Base Peak) molecular_ion->frag57 α-cleavage frag113 [M-C4H9]+ [C8H17]+ m/z 113 molecular_ion->frag113 α-cleavage molecular_ion->invis1 Rearrangement & Cleavage frag85 [C6H13]+ m/z 85 frag99 [C7H15]+ m/z 99 invis1->frag85 invis1->frag99

Caption: Primary EI fragmentation of pentamethylheptane.

References

Technical Support Center: Strategies for Improving Yield in Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of branched alkanes.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Yield in Grignard-Based Synthesis

Question: My Grignard reaction for synthesizing a branched alkane precursor is failing to initiate or giving very low yields. What are the common causes and how can I fix this?

Answer: Failure in Grignard reactions is a frequent issue, often stemming from reagent purity, reaction conditions, or competing side reactions. Below are the primary causes and their corresponding solutions.

Potential Causes and Solutions:

Potential Cause Solution
Magnesium Passivation: A layer of magnesium oxide on the Mg turnings can prevent the reaction from starting.[1][2]Activate the magnesium surface. This can be done by adding a few crystals of iodine (the purple color will fade upon initiation), gentle heating, sonication, or mechanically crushing the turnings with a glass rod to expose a fresh surface.[1][2][3]
Presence of Water: Grignard reagents are highly reactive with protic solvents, including trace amounts of water in glassware or solvents.Ensure all glassware is oven-dried immediately before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
Wurtz Coupling: A common side reaction where the alkyl halide couples with itself, especially at higher concentrations.[1]Add the alkyl halide solution dropwise to maintain dilute conditions and control the reaction rate.[1]
Enolization of Ketone/Aldehyde: If the electrophile is a ketone or aldehyde, the Grignard reagent can act as a base, causing enolization instead of nucleophilic addition.[1]Use a less hindered Grignard reagent, lower the reaction temperature, or add cerium(III) chloride (CeCl₃) to suppress enolization.[1]

troubleshooting_grignard

A decision tree for troubleshooting low product yield.

Issue 2: Poor Selectivity in Alkane Isomerization

Question: My hydroisomerization reaction is producing a high amount of cracked (smaller) products instead of the desired branched isomers. How can I improve selectivity?

Answer: Cracking is a significant side reaction in hydroisomerization, often caused by excessive catalyst acidity or suboptimal reaction conditions.[4] Improving selectivity requires balancing catalyst properties and process parameters.

Potential Causes and Solutions:

Potential Cause Solution
High Catalyst Acidity: Strong Brønsted acid sites on catalysts like zeolites can promote β-scission (cracking) over isomerization.[4]Modify the catalyst to control acidity. This can involve using zeolites with specific pore sizes, introducing a second metal (e.g., Ni, Ga) to create a bifunctional catalyst, or using catalysts like sulfated zirconia.[5][6][7]
High Reaction Temperature: While higher temperatures increase reaction rates, they also favor cracking thermodynamically.[4]Optimize the reaction temperature. Lowering the temperature can reduce cracking and improve the yield of isomers, though it may require a more active catalyst to maintain conversion rates.[4][7]
Reaction Phase: Gas-phase reactions can sometimes lead to more cracking compared to liquid-phase conditions for complex feeds.Performing the hydroisomerization under liquid-phase reaction conditions can enhance the yields of skeletal isomers, especially with n-alkane mixtures.[8]
Issue 3: Failure or Low Yield in Alkyl-Alkyl Cross-Coupling Reactions

Question: I am attempting an alkyl-alkyl cross-coupling (e.g., Suzuki, Negishi) to form a C-C bond, but the yield is poor. What are the key challenges?

Answer: Alkyl-alkyl cross-coupling is notoriously challenging due to side reactions like β-hydride elimination.[9] Success hinges on the choice of catalyst, ligands, and reaction conditions.

Potential Causes and Solutions:

Potential Cause Solution
β-Hydride Elimination: This is a common side reaction that competes with reductive elimination, leading to olefin byproducts instead of the desired coupled alkane.[9]Use a catalyst system known to favor reductive elimination. Nickel catalysts are often more effective than palladium for this reason.[9] The design of sterically demanding and electron-rich ancillary ligands is also crucial.[10][11]
Slow Oxidative Addition: The first step of the catalytic cycle can be slow for unactivated alkyl halides.Choose a suitable catalyst/ligand combination. For example, Pd-NHC (N-heterocyclic carbene) systems can effectively couple unactivated primary alkyl bromides.[12]
Poor Reagent Reactivity: The organometallic reagent (e.g., Grignard, organozinc) may not be reactive enough or may be incompatible with the chosen conditions.Ensure the quality of the organometallic reagent. For difficult couplings, consider using more reactive organozinc reagents or optimizing the base and solvent system.[12][13]

competing_pathways

Desired vs. competing side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing branched alkanes? A1: The main strategies include:

  • Hydroisomerization: Catalytically rearranging linear alkanes into their branched isomers. This is a key industrial process for increasing the octane (B31449) number of gasoline.[4][6][8]

  • Alkylation: Adding an alkyl group to a molecule. In petroleum refining, this involves reacting isoparaffins with light alkenes.[14] In laboratory synthesis, it often involves the reaction of an organometallic reagent with an alkyl halide.[15][16]

  • Coupling Reactions: Forming C-C bonds using organometallic reagents, such as in Grignard reactions, Suzuki coupling, or Negishi coupling, to build a branched carbon skeleton.[3][9][12]

Q2: How does temperature control affect branched alkane yield? A2: Temperature is a critical parameter. In isomerization, higher temperatures can favor undesirable cracking reactions over the formation of branched isomers.[4] In alkylation and coupling reactions, temperature must be carefully controlled to manage reaction rates, prevent side reactions like elimination, and ensure catalyst stability.[15][16] Lowering the temperature can sometimes improve selectivity.[16]

Q3: What role do catalysts play in improving yield? A3: Catalysts are essential for enhancing both reaction rates and selectivity. In hydroisomerization, bifunctional catalysts (containing both metal and acid sites) are used to perform dehydrogenation, isomerization, and hydrogenation steps.[6] In alkylation, acid catalysts like HF or zeolites are common.[14] In cross-coupling reactions, transition metal catalysts (e.g., palladium, nickel) and their associated ligands are crucial for facilitating the catalytic cycle and suppressing side reactions.[9][10]

Q4: Can solvent choice significantly impact the yield of my reaction? A4: Yes, the solvent plays a crucial role, particularly in reactions involving charged intermediates or polar reagents. For SN2-type alkylation reactions, polar aprotic solvents like DMF or DMSO are generally preferred because they can increase nucleophilicity.[16] The choice of solvent can also affect catalyst solubility and stability, thereby influencing the overall reaction efficiency.[15]

Quantitative Data Summary

Table 1: Representative Yields in Branched Alkane Synthesis
Reaction TypeReactantsCatalyst/ConditionsReported Yield (%)
Hydroisomerization n-HexaneNi-HTA/Hβ Zeolite79.8% (isoalkanes)
Alkylation Cyclopropyl phenyl ketone + 4-bromotolueneNa@SiO₂ in THF89%
Grignard Coupling Alkyl Halide + ElectrophileMg, Anhydrous Ether/THFHighly variable (50-90% reported in specific cases, but depends heavily on substrates)
Cross-Coupling Asymmetric Alkylation of Amino Acid PrecursorNi(II) Complex, DBU, MeCN, 0°C94-95%

Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions used and should be considered representative examples.[1][5][13][17]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Synthesis and Coupling

This protocol describes a typical experimental workflow for synthesizing a branched alkane precursor via a Grignard reaction.

1. Preparation and Setup:

  • Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried.

  • Add magnesium turnings (1.2 equivalents) and a magnetic stir bar to the flask.

  • Assemble the glassware under a positive pressure of an inert gas.[3]

2. Magnesium Activation and Reaction Initiation:

  • Add a few crystals of iodine to the flask containing the magnesium.[3]

  • In the dropping funnel, prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion (~5-10%) of the alkyl halide solution to the magnesium suspension. The reaction should initiate, indicated by gentle reflux and the disappearance of the iodine color. Gentle warming or sonication may be required if it does not start.[1]

3. Grignard Reagent Formation:

  • Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed.

4. Coupling with Electrophile:

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of the electrophile (e.g., ketone, aldehyde, or another alkyl halide with an appropriate catalyst) in anhydrous ether/THF dropwise.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or GC).

5. Workup and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

experimental_workflow

A typical experimental workflow for Grignard synthesis.

References

Technical Support Center: Optimization of Temperature Programming for Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the optimization of temperature programming for the analysis of complex hydrocarbon mixtures using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is temperature programming in gas chromatography, and why is it essential for analyzing complex hydrocarbon mixtures?

A1: Temperature programming in GC is a technique where the column oven's temperature is systematically increased during an analytical run.[1][2] This method is crucial for complex hydrocarbon mixtures, which often contain compounds with a wide range of boiling points.[1][3] By starting at a lower temperature, volatile, low-boiling point compounds can be effectively separated. As the temperature gradually increases, less volatile, high-boiling point compounds are eluted more quickly and as sharper peaks.[3][4] This approach offers significant advantages over isothermal (single-temperature) methods, including improved peak resolution, reduced peak broadening for late-eluting compounds, and shorter overall analysis times.[1][3]

Q2: What is a good starting temperature program (scouting gradient) for a new complex hydrocarbon sample?

A2: A "scouting" program is an excellent initial step to understand the characteristics of an unknown complex hydrocarbon sample.[3] This initial run helps to determine the volatility range of the components. A typical scouting gradient is as follows:

ParameterRecommended ValuePurpose
Initial Temperature 35-40°C (without cryogenic cooling)[3]To ensure good resolution of early-eluting, volatile compounds. For splitless injection, the initial oven temperature should be 10-20°C below the boiling point of the sample solvent.[5][6]
Initial Hold Time 1-2 minutes[3]To allow for the complete transfer of the sample from the inlet to the column.
Ramp Rate 10°C/min[3]A moderate ramp rate that provides a good balance between analysis time and resolution for a wide range of compounds. A good approximation for the optimal ramp rate is 10°C per column hold-up time.[5]
Final Temperature Maximum operating temperature of the GC column[3]To ensure all high-boiling point compounds are eluted from the column.
Final Hold Time At least 10 minutes[3]To ensure the elution of all sample components and to clean the column for the next injection.[5]

This initial program can then be optimized based on the resulting chromatogram to improve the separation of specific components.

Q3: How does the temperature ramp rate affect the separation of hydrocarbons?

A3: The temperature ramp rate is a critical parameter that influences both resolution and analysis time.[1]

  • Slower Ramp Rates: Generally provide better separation and increased resolution because analytes spend more time interacting with the stationary phase. However, this leads to longer analysis times and can cause peak broadening for later eluting compounds.

  • Faster Ramp Rates: Decrease the analysis time but may lead to co-elution (overlapping peaks) of compounds with similar boiling points.[1]

The optimal ramp rate is a balance between achieving the desired separation and minimizing the run time. An increase of approximately 30°C in the oven temperature can reduce the retention time by about 50%.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of temperature programming for complex hydrocarbon mixtures.

Problem 1: Poor Peak Resolution or Peak Overlap

Poor resolution, where two or more peaks are not well separated, is a common challenge in the analysis of complex hydrocarbon mixtures.[7][8]

Possible CauseSuggested Solution
Inadequate Temperature Program Optimize the temperature program. Try a slower ramp rate to improve separation.[1] If early peaks are poorly resolved, consider lowering the initial temperature.[5] For co-eluting peaks in the middle of the run, a multi-ramp program with a slower ramp rate in that specific temperature range can be beneficial.
Incorrect Carrier Gas Flow Rate Verify and adjust the carrier gas flow rate. Inappropriate flow rates can negatively impact separation efficiency.[8][9]
Column Overload Reduce the injection volume or use a higher split ratio to decrease the amount of sample introduced onto the column.[10][11] Consider using a column with a thicker stationary phase film or a larger internal diameter.[10]
Improper Column Selection Ensure the column stationary phase is appropriate for the hydrocarbon mixture being analyzed.[7]

Problem 2: Peak Tailing or Fronting

Asymmetrical peak shapes, such as tailing (a gradual return to the baseline after the peak maximum) or fronting (a gradual rise to the peak maximum), can affect the accuracy of integration and quantification.[7][12]

Possible CauseSuggested Solution
Active Sites in the System Polar analytes can interact with active sites in the inlet liner or the column, causing peak tailing.[12] Deactivate the liner or use a liner with glass wool. Trimming a small portion (10-20 cm) from the front of the column can also help.[12]
Column Contamination High-boiling point residues from previous injections can contaminate the column. Bake out the column at a high temperature to remove contaminants.[7][13]
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[12]
Column Overload (Fronting) Peak fronting is often a sign of column overload.[10][11] Reduce the sample concentration or the injection volume.
Incompatible Sample Solvent The sample solvent may not be compatible with the stationary phase. Ensure the solvent is appropriate for the analysis.

Problem 3: Baseline Instability, Drift, or Noise

An unstable baseline can make it difficult to detect and accurately integrate small peaks.[7][14]

Possible CauseSuggested Solution
Column Bleed At high temperatures, the stationary phase can degrade and elute, causing the baseline to rise (bleed). Ensure the final temperature of the program does not exceed the column's maximum operating temperature.[11] Conditioning the column can help reduce bleed.
Contamination Contamination in the carrier gas, inlet, or detector can lead to a noisy or drifting baseline.[7][13] Use high-purity gases and ensure all components of the system are clean.[9][15]
Gas Leaks Leaks in the system can introduce air, leading to an unstable baseline.[9][15] Perform a leak check of the system, paying close attention to the septum and column fittings.[16]
Detector Instability The detector may not be properly stabilized or may be contaminated.[7] Allow sufficient time for the detector to warm up and stabilize. Clean the detector if necessary.[13]

Problem 4: Irreproducible Retention Times

Shifts in retention times from one run to the next can lead to incorrect peak identification.[8]

Possible CauseSuggested Solution
Fluctuations in Oven Temperature Ensure the GC oven is properly calibrated and maintaining a stable temperature.[15] Even small variations can affect retention times.[17]
Inconsistent Carrier Gas Flow Rate Fluctuations in the carrier gas flow rate will cause retention times to shift.[8][17] Check for leaks and ensure the gas pressure regulators are functioning correctly.[9]
Inconsistent Sample Injection Variations in injection technique, especially with manual injections, can lead to variable retention times. An autosampler is recommended for better reproducibility.[16]
Changes in the Column Over time, the stationary phase can degrade, or the column can become contaminated, leading to changes in retention. Regularly condition the column and trim the front end if necessary.

Experimental Protocols

Protocol 1: Developing a Temperature Program for a New Hydrocarbon Sample

  • Initial Scouting Run:

    • Set the initial oven temperature to 40°C and hold for 2 minutes.[3]

    • Ramp the temperature at 10°C/min to the maximum operating temperature of the column.[3]

    • Hold at the final temperature for 10-15 minutes to ensure all components have eluted.[3][5]

  • Analyze the Chromatogram:

    • Identify the elution temperature of the first and last peaks of interest.

    • Assess the resolution between critical pairs of peaks.

  • Optimize the Initial Temperature:

    • If the early eluting peaks are poorly resolved, lower the initial temperature by 10-20°C.[5]

  • Optimize the Ramp Rate:

    • If resolution is poor throughout the chromatogram, decrease the ramp rate (e.g., to 5°C/min).

    • If the analysis time is too long and resolution is adequate, increase the ramp rate (e.g., to 15-20°C/min).

    • For complex mixtures, consider using multiple ramp rates. A slower ramp for regions with many co-eluting peaks and a faster ramp for regions with well-separated peaks.

  • Optimize the Final Temperature and Hold Time:

    • Set the final temperature approximately 20°C above the elution temperature of the last peak of interest.[6]

    • The final hold time should be sufficient to elute all high-boiling compounds and clean the column.

Visualizations

Troubleshooting_Peak_Resolution start Poor Peak Resolution q1 Are early peaks co-eluting? start->q1 a1_yes Lower Initial Temperature q1->a1_yes Yes q2 Are later peaks co-eluting? q1->q2 No a1_yes->q2 a2_yes Decrease Ramp Rate q2->a2_yes Yes q3 Is analysis time too long? q2->q3 No a2_yes->q3 a3_yes Increase Ramp Rate (if resolution allows) q3->a3_yes Yes end Resolution Optimized q3->end No a3_yes->end

Caption: Troubleshooting workflow for poor peak resolution.

Temp_Prog_Optimization_Workflow start Start: New Hydrocarbon Sample step1 Perform Scouting Run (e.g., 10°C/min) start->step1 step2 Analyze Chromatogram: - Identify Elution Temps - Assess Resolution step1->step2 decision1 Is Resolution of Early Peaks Adequate? step2->decision1 action1 Lower Initial Temperature decision1->action1 No decision2 Is Overall Resolution Sufficient? decision1->decision2 Yes action1->decision2 action2 Decrease Ramp Rate(s) decision2->action2 No end Optimized Temperature Program decision2->end Yes action2->end

Caption: Workflow for optimizing a temperature program.

References

Validation & Comparative

Branching Out: A Comparative Look at the Combustion Properties of Pentamethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of how molecular structure influences the combustion characteristics of highly branched alkanes, with a focus on the isomers of pentamethylheptane. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key combustion parameters, supported by experimental data and methodologies.

The Impact of Molecular Structure on Combustion

The arrangement of atoms within a molecule, its isomerism, has a profound effect on its combustion properties. For alkanes, the degree of branching is a key determinant of reactivity. Generally, increased branching leads to greater thermodynamic stability.[1][2] This is because branched alkanes have lower surface area and weaker van der Waals forces, resulting in lower boiling points, and they often have a more stable molecular structure.[3] This stability translates to a lower heat of combustion, meaning less energy is released per mole compared to their linear counterparts.[1][2]

However, in the context of internal combustion engines, this greater stability is advantageous. It imparts a higher resistance to autoignition, or "knocking," which is quantified by the octane (B31449) number. Highly branched isomers, therefore, have higher octane ratings.[4]

Comparative Analysis of Combustion Parameters

To illustrate the impact of isomerism on combustion, this section presents a comparative analysis of key combustion parameters for isomers of heptane (B126788) (C7H16), a well-researched group of alkanes that serve as an excellent proxy for the behavior of pentamethylheptane isomers.

Ignition Delay Time (IDT)

Ignition delay time is the period between the initiation of energy input and the onset of combustion. It is a critical parameter in engine design and is highly dependent on the fuel's molecular structure. More stable, highly branched isomers typically exhibit longer ignition delay times.

Table 1: Ignition Delay Times of Heptane Isomers

IsomerResearch Octane Number (RON)Ignition Delay Time (ms) at 800 K, 15 atm
n-heptane0~1.5
2-methylhexane42.4~3.0
3-methylhexane52.0~3.5
2,2-dimethylpentane92.8~8.0
2,4-dimethylpentane83.1~7.5
2,2,3-trimethylbutane112.1> 10

Note: The ignition delay times are approximate values derived from experimental data trends for stoichiometric fuel-air mixtures and are intended for comparative purposes.[5]

Laminar Flame Speed

Laminar flame speed is the velocity at which a flame front propagates through a stationary flammable mixture. It is a fundamental property that influences the overall burning rate in an engine. The relationship between branching and laminar flame speed is more complex and can be influenced by factors such as thermal diffusivity and the chemical kinetics of flame propagation. Generally, for a given carbon number, more compact, highly branched isomers may exhibit slightly lower peak laminar flame speeds compared to their linear counterparts.

Table 2: Peak Laminar Flame Speeds of Heptane Isomers

IsomerPeak Laminar Flame Speed (cm/s) at 1 atm, 298 K
n-heptane~40.5
iso-octane (2,2,4-trimethylpentane)~39.0

Note: Data for iso-octane is provided as a well-studied highly branched alkane for comparison. Values are for stoichiometric mixtures with air.

Experimental Protocols

The determination of combustion properties relies on precise and well-established experimental techniques. The following are detailed methodologies for measuring ignition delay times and laminar flame speeds.

Ignition Delay Time Measurement: Shock Tube

A shock tube is a device used to generate high temperatures and pressures for a short duration to study chemical kinetics.[6]

Methodology:

  • Mixture Preparation: A mixture of the liquid fuel, an oxidizer (typically synthetic air), and a diluent (like argon) is prepared. For liquid fuels, this can be achieved by injecting a known mass of the fuel into the shock tube and allowing it to vaporize and mix with the gaseous components for a sufficient time to ensure homogeneity.[7]

  • Shock Wave Generation: A diaphragm separating a high-pressure driver gas (e.g., helium) from the low-pressure test gas mixture is ruptured. This generates a shock wave that propagates through the test gas, rapidly heating and compressing it.

  • Ignition Detection: The ignition event is typically detected by monitoring the emission of specific radical species, such as OH* or CH*, using a photomultiplier tube with an appropriate bandpass filter.[8][9] A pressure transducer also records the pressure history.

  • IDT Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the sharp increase in the emission signal, indicating the onset of combustion.[6]

Figure 1. Experimental workflow for ignition delay time measurement in a shock tube.
Laminar Flame Speed Measurement: Constant Volume Combustion Bomb

The spherically expanding flame method in a constant volume vessel is a common technique for determining laminar flame speeds.[10]

Methodology:

  • Mixture Preparation: The combustion chamber is first evacuated and then filled with the gaseous fuel, oxidizer, and any diluents to a desired partial pressure. For liquid fuels, a known quantity is injected into the heated vessel and allowed to vaporize and mix.[11]

  • Ignition: The mixture is ignited at the center of the vessel using a pair of electrodes.

  • Data Acquisition: The propagation of the spherical flame is recorded using a high-speed camera through optical windows. Simultaneously, a pressure transducer records the pressure rise inside the bomb.[12]

  • Flame Speed Calculation: The flame radius as a function of time is extracted from the images. The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch.[11]

Figure 2. Experimental workflow for laminar flame speed measurement in a constant volume bomb.

Reaction Pathways: The Role of C-H Bond Dissociation

The initial steps of alkane combustion involve the abstraction of a hydrogen atom by radicals, leading to the formation of an alkyl radical. The site of this initial H-atom abstraction is crucial as it determines the subsequent reaction pathways. The C-H bonds in an alkane have different bond dissociation energies (BDEs) depending on whether they are primary, secondary, or tertiary. Tertiary C-H bonds are the weakest, followed by secondary, and then primary. Consequently, H-atom abstraction is most likely to occur at a tertiary carbon atom.

The structure of pentamethylheptane isomers will present different numbers and types of C-H bonds, leading to different initial radical pools and, consequently, different combustion characteristics. For example, a more branched isomer will have a higher proportion of weaker tertiary C-H bonds, which can influence the low-temperature oxidation chemistry.

Figure 3. Differentiating initial H-abstraction pathways for linear vs. branched alkanes.

References

A Comparative Guide to the Validation of a GC-MS Method for Quantifying 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 2,3,4,5,6-Pentamethylheptane against alternative analytical techniques. Designed for researchers, scientists, and professionals in drug development, this document details the experimental protocols and presents performance data to facilitate informed decisions on method selection.

Introduction to Analytical Methods

The accurate quantification of branched-chain alkanes like this compound is critical in various fields, including petrochemical analysis, environmental monitoring, and as impurities in pharmaceutical manufacturing. Gas chromatography is the premier technique for separating volatile and semi-volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity, making it a "gold standard" for identification and quantification.[1]

This guide compares three distinct methods:

  • Proposed Method: Validated GC-MS with Selected Ion Monitoring (SIM) : A modern, highly sensitive, and specific method optimized for trace-level quantification of this compound.

  • Alternative Method A: GC with Flame Ionization Detection (GC-FID) : A robust and widely used method for quantifying hydrocarbons, often considered a benchmark for precision.[2][3]

  • Alternative Method B: Older GC-MS Protocol (Full Scan Mode) : A traditional GC-MS approach that acquires a full mass spectrum, which is excellent for identification but can be less sensitive for quantification compared to SIM mode.

General Experimental Workflow

The analytical process for all chromatographic methods follows a fundamental sequence from sample preparation to final data analysis. The workflow ensures that the analyte is introduced to the instrument in a suitable form for accurate and reproducible quantification.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Acquisition Spike Spike with Internal Standard Sample->Spike Dilute Dilution in Organic Solvent Spike->Dilute Inject GC Injection Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (MS or FID) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Analysis Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for the quantification of this compound.

Performance Comparison of Analytical Methods

The validation of an analytical method involves assessing several key performance characteristics to ensure it is suitable for its intended purpose.[4][5] The following table summarizes the performance of the proposed GC-MS method against two common alternatives based on validation experiments.

Validation Parameter Proposed GC-MS (SIM) Method Alternative A: GC-FID Alternative B: GC-MS (Full Scan)
Linearity (Correlation Coefficient, R²) > 0.9995> 0.9990> 0.995
Range 0.1 - 250 µg/mL1.0 - 500 µg/mL5.0 - 500 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.0%95.5% - 104.5%
Precision (Repeatability, %RSD) < 1.5%< 2.0%< 4.0%
Limit of Detection (LOD) 0.03 µg/mL0.3 µg/mL1.5 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL1.0 µg/mL5.0 µg/mL
Specificity High (Mass fragment specific)Moderate (Retention time only)High (Full spectrum confirmation)
Average Run Time per Sample 20 minutes18 minutes20 minutes

Detailed Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. This section outlines the protocol for the proposed validated GC-MS method.

Proposed Method: Validated GC-MS (SIM)

This method utilizes Selected Ion Monitoring (SIM) for enhanced sensitivity and is validated according to ICH guidelines.[6][7][8]

a) Reagents and Materials

  • Analytical Standard: this compound (≥98% purity).

  • Internal Standard (IS): Dodecane (≥99% purity). An internal standard is a compound added to all samples to correct for variations in injection volume and instrument response.[9][10]

  • Solvent: Hexane (B92381) (HPLC Grade).

b) Instrument and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.[11]

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3][12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at 15°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Impact (EI) at 70 eV.[12][13]

  • MS Mode: Selected Ion Monitoring (SIM).

    • Target Ions (this compound): m/z 57, 71, 85.

    • Internal Standard Ions (Dodecane): m/z 57, 85.

c) Preparation of Solutions

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Dodecane internal standard in hexane.

  • Internal Standard Spiking Solution: Prepare a 50 µg/mL working solution of Dodecane in hexane.

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.1 µg/mL to 250 µg/mL by serially diluting the analyte stock solution. Spike each standard with the IS solution to a final concentration of 5 µg/mL.

d) Validation Procedures

  • Specificity: Analyze a blank hexane sample and a sample matrix without the analyte to ensure no interfering peaks are present at the retention times of the analyte and IS.

  • Linearity: Analyze the calibration standards in triplicate. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. The correlation coefficient (R²) should be ≥ 0.999.[4]

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a sample matrix at three concentration levels (low, medium, high). The recovery should typically be within 98-102%.[4]

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be < 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should be < 3%.

  • LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[4]

Guide for Method Selection

Choosing the appropriate analytical method depends on specific laboratory needs, including required sensitivity, sample throughput, and available equipment. The following decision tree provides a logical guide for selecting the most suitable method.

Method_Selection_Tree Start Start: What is the primary analytical need? Q1 Is trace-level quantification (<1 µg/mL) required? Start->Q1 Q2 Is an MS detector available? Q1->Q2 No Method_Proposed Use Proposed GC-MS (SIM) Method (High Sensitivity & Specificity) Q1->Method_Proposed Yes Q3 Is confirmation of identity critical? Q2->Q3 Yes Method_AltA Use Alternative A: GC-FID (Robust Quantification) Q2->Method_AltA No Q3->Method_AltA No Method_AltB Use Alternative B: GC-MS (Full Scan) (Good for Identification) Q3->Method_AltB Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The Proposed GC-MS (SIM) Method demonstrates superior performance for the quantification of this compound, particularly concerning sensitivity (LOD/LOQ) and precision. While GC-FID remains a reliable and robust alternative for higher concentrations, it lacks the specificity and sensitivity of the mass spectrometry-based method. The older GC-MS (Full Scan) protocol is valuable for qualitative analysis and structural confirmation but is not optimal for trace-level quantification. For researchers requiring high accuracy, precision, and low-level detection, the validated GC-MS (SIM) method is the recommended choice.

References

A Comparative Analysis of the Physical Properties of 2,3,4,5,6-Pentamethylheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the physical characteristics of 2,3,4,5,6-pentamethylheptane and its structural isomers, supported by experimental data and detailed methodologies.

This guide provides a detailed comparison of the key physical properties of this compound and its isomers, including the straight-chain n-dodecane and other highly branched structures. All isomers share the same molecular formula, C12H26, and molecular weight.[1][2][3] However, their distinct molecular architectures lead to significant differences in their physical characteristics. Understanding these differences is crucial for applications ranging from solvent selection in organic synthesis to the formulation of pharmaceuticals and specialty chemicals.

Comparative Analysis of Physical Properties

The degree of branching in the carbon chain significantly influences the intermolecular van der Waals forces, which in turn dictates the boiling point, melting point, density, and refractive index of these alkanes. Generally, increased branching leads to a more compact, spherical molecular shape, reducing the surface area available for intermolecular contact. This results in weaker van der Waals forces and consequently, lower boiling points compared to their straight-chain counterparts.[4]

Conversely, the effect of branching on melting points is less straightforward. More symmetrical, highly branched isomers can pack more efficiently into a crystal lattice, leading to higher melting points.[4]

The following tables summarize the key physical properties of this compound and a selection of its isomers.

Table 1: Boiling and Melting Points of Dodecane Isomers

Compound NameCAS NumberBoiling Point (°C)Melting Point (°C)
n-Dodecane112-40-3216.2[5]-9.6[5]
This compound27574-98-7195 (estimate)[6]-50.8 (estimate)[6]
2,2,4,6,6-Pentamethylheptane13475-82-6177.65[1]-67[1]
2,2,4,4,6-Pentamethylheptane62199-62-6184[7]-83[7]
2,2,5,5,6-Pentamethylheptane62199-65-9~180[5]Not Available

Table 2: Density and Refractive Index of Dodecane Isomers

Compound NameCAS NumberDensity (g/cm³)Refractive Index (nD)
n-Dodecane112-40-30.749 @ 20°C1.421 @ 20°C[3]
This compound27574-98-70.7750[6]1.4324[6]
2,2,4,6,6-Pentamethylheptane13475-82-60.7487 @ 20°C[1]1.419 @ 20°C[8]
2,2,4,4,6-Pentamethylheptane62199-62-60.764 @ 20°C[7]1.4277 @ 20°C[7]
2,2,5,5,6-Pentamethylheptane62199-65-9Not AvailableNot Available

Experimental Workflows

The determination of these physical properties follows standardized experimental protocols to ensure accuracy and reproducibility. Below is a logical workflow for the characterization of a given alkane isomer.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Comparison Sample Alkane Isomer Sample Purification Purification (e.g., Distillation) Sample->Purification BoilingPoint Boiling Point Determination Purification->BoilingPoint MeltingPoint Melting Point Determination Purification->MeltingPoint Density Density Measurement Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex DataCompilation Data Compilation in Tables BoilingPoint->DataCompilation MeltingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation Comparison Comparison with Isomers DataCompilation->Comparison StructureProperty Structure-Property Relationship Analysis Comparison->StructureProperty

Caption: Workflow for Physical Property Comparison.

Detailed Experimental Methodologies

The following sections outline the standard procedures for determining the key physical properties of liquid alkanes.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, a distillation method or a micro-method using a Thiele tube is commonly employed.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.

  • Procedure:

    • The alkane sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The sample is heated gently.

    • The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point.

Melting Point Determination

For solid alkanes, the melting point is a key indicator of purity. It is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

  • Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer.

  • Procedure:

    • A small amount of the powdered solid alkane is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Density Measurement

The density of a liquid is its mass per unit volume. A pycnometer or a hydrometer can be used for accurate measurements.

  • Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the liquid alkane, ensuring no air bubbles are present.

    • The mass of the pycnometer filled with the liquid is measured.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and can be used for identification and purity assessment.

  • Apparatus: Refractometer (e.g., Abbé refractometer), light source (typically a sodium lamp).

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of the liquid alkane are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered.

    • The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

References

Use of 2,3,4,5,6-Pentamethylheptane as a reference standard for hydrocarbon analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison with traditional standards for researchers, scientists, and drug development professionals.

In the precise world of hydrocarbon analysis, the quality and reliability of reference standards are paramount. For years, 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN) has been a staple, particularly in the determination of cetane number, a critical measure of diesel fuel quality. However, a newer, more efficient alternative has emerged: 2,2,4,6,6-pentamethylheptane (B104275). This guide provides an objective comparison of 2,2,4,6,6-pentamethylheptane with traditional reference standards, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their analytical needs.

Performance Comparison: 2,2,4,6,6-Pentamethylheptane vs. Alternatives

The primary advantage of 2,2,4,6,6-pentamethylheptane lies in its role as a primary reference fuel for cetane number determination, as outlined in the updated ASTM D613 standard.[1] This allows for direct use, eliminating the need for the production and calibration of secondary reference fuels, a complex and costly process associated with HMN.[2][3]

A key performance indicator for a low cetane number reference fuel is its own cetane number. While HMN has a designated cetane number of 15, experimental data for 2,2,4,6,6-pentamethylheptane indicates a cetane number of approximately 14.0.[2][3] This positions it as a suitable and direct substitute for HMN in cetane number testing.

Below is a table summarizing the key physical properties of 2,2,4,6,6-pentamethylheptane and its common alternative, 2,2,4,4,6,8,8-heptamethylnonane.

Property2,2,4,6,6-Pentamethylheptane2,2,4,4,6,8,8-Heptamethylnonane (HMN)
Molecular Formula C₁₂H₂₆C₁₆H₃₄
Molecular Weight 170.33 g/mol 226.44 g/mol
Boiling Point 177-178 °C~240 °C
Density @ 20°C ~0.749 g/cm³~0.784 g/cm³
Cetane Number ~14.0 (experimentally determined)15 (assigned)

Experimental Protocols

The use of 2,2,4,6,6-pentamethylheptane as a reference standard is primarily governed by the ASTM D613 method for cetane number determination. For broader hydrocarbon analysis, such as Detailed Hydrocarbon Analysis (DHA), standardized methods like ASTM D6729 are employed.

Detailed Hydrocarbon Analysis (DHA) via Gas Chromatography (ASTM D6729)

This method is used for the determination of individual hydrocarbon components in spark ignition engine fuels and other light hydrocarbon streams.

1. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a capillary column (e.g., 100m length, 0.25mm ID, 0.5µm film thickness).[1][4][5]

  • Injector: Split/splitless injector.

2. Reagents and Standards:

  • Carrier Gas: Helium or Hydrogen.[5]

  • Calibration Standard: A mixture containing known concentrations of n-paraffins to determine retention indices.

  • Reference Standards: High-purity individual hydrocarbons, including 2,2,4,6,6-pentamethylheptane, for peak identification.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: An initial temperature of 5°C, held for a period, followed by a ramp up to a final temperature. The exact program will depend on the specific analysis and desired separation.[6]

  • Carrier Gas Flow Rate: Optimized for the best separation efficiency.

  • Split Ratio: A high split ratio (e.g., 150:1) is typically used.[7]

4. Procedure:

  • Inject a known volume of the calibration standard to determine the retention times of the n-paraffins.

  • Inject the unknown hydrocarbon sample.

  • Identify the individual components in the sample by comparing their retention indices with a library of known values.

  • Quantify the concentration of each component using the FID response.

5. Quality Control:

  • The resolution of critical peak pairs, such as 1-methylcyclopentane and benzene, must meet the specifications outlined in the ASTM D6729 method.[1][4]

  • The repeatability of the measurements for key components should be within the limits defined by the standard.[4]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting a hydrocarbon reference standard and a simplified experimental workflow for Detailed Hydrocarbon Analysis.

Logical Workflow for Reference Standard Selection A Define Analytical Requirement (e.g., Cetane Number, DHA) B Identify Applicable Standard Methods (e.g., ASTM D613, ASTM D6729) A->B C Evaluate Primary Reference Standards B->C D Evaluate Secondary Reference Standards B->D E 2,2,4,6,6-Pentamethylheptane (Direct Use) C->E F 2,2,4,4,6,8,8-Heptamethylnonane (HMN) C->F G T and U Fuels (Require Calibration vs. Primary) D->G H Select Optimal Standard Based on Cost, Availability, and Direct Use E->H F->H G->H

Caption: Workflow for selecting a hydrocarbon reference standard.

Simplified Experimental Workflow for DHA (ASTM D6729) A Sample Preparation D Sample Injection A->D B GC System Preparation (Column Installation, Leak Check) C Calibration Standard Injection B->C E Data Acquisition (Chromatogram) C->E D->E F Peak Identification (Retention Index Matching) E->F G Quantification (Peak Area Integration) F->G H Reporting G->H

Caption: Simplified workflow for Detailed Hydrocarbon Analysis.

References

Inter-laboratory Validation of Analytical Methods for Branched Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of branched alkanes is critical in various fields, from the quality control of fuels and petrochemicals to environmental monitoring and the development of new pharmaceuticals. The complexity of hydrocarbon mixtures necessitates robust and reliable analytical methods. This guide provides an objective comparison of commonly employed techniques for the analysis of branched alkanes, with a focus on inter-laboratory validation data to support performance claims.

Comparison of Analytical Method Performance

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the predominant technique for detailed hydrocarbon analysis (DHA), which includes the quantification of branched alkanes. The performance of these methods is often validated through inter-laboratory studies (ILS) or proficiency testing (PT) programs, which provide crucial data on the repeatability and reproducibility of the methods.

While specific inter-laboratory studies focusing exclusively on a wide range of individual branched alkanes are not extensively published in publicly available literature, the validation of standard methods such as ASTM D6729 and D6730 for detailed hydrocarbon analysis of spark-ignition engine fuels provides valuable insights. These studies involve multiple laboratories analyzing the same samples, and the statistical analysis of the results offers a measure of the methods' precision. These fuels and their blending stocks, such as reformates and alkylates, contain a significant proportion of branched alkanes.[1][2][3][4][5]

The data presented below is a representative summary of the performance characteristics that can be expected from GC-FID and GC-MS methods for the analysis of paraffins, which include both normal and branched alkanes.

Performance ParameterGC-FIDGC-MSNotes
Selectivity GoodExcellentGC-MS offers superior selectivity due to the additional dimension of mass spectral data, which aids in the definitive identification of isomers.
Repeatability (r) Varies by analyte and concentration. Generally low single-digit % RSD.Varies by analyte and concentration. Generally low single-digit % RSD.Repeatability is a measure of the agreement between successive measurements of the same sample in the same laboratory.
Reproducibility (R) Varies by analyte and concentration. Can be higher than repeatability.Varies by analyte and concentration. Can be higher than repeatability.Reproducibility is a measure of the agreement between measurements of the same sample in different laboratories.
Limit of Detection (LOD) Typically in the low ppm (µg/g) range.Can be lower than GC-FID, often in the sub-ppm range, especially with selected ion monitoring (SIM).LOD is dependent on the specific instrument configuration and sample matrix.
Linearity Excellent over a wide concentration range.Excellent over a wide concentration range.Both techniques exhibit a linear response to analyte concentration under proper operating conditions.

Experimental Protocols

The following sections detail generalized experimental protocols for the analysis of branched alkanes using GC-FID and GC-MS, based on established methods like ASTM D6729.[6][7][8]

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is widely used for the quantitative analysis of hydrocarbons.

1. Sample Preparation:

  • Samples, such as gasoline or refinery streams, are typically analyzed directly without dilution.

  • An internal standard may be added for improved quantitative accuracy.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column. A common choice is a 100 m x 0.25 mm ID, 0.5 µm film thickness 100% dimethylpolysiloxane column.[8]

  • Injector: Split/splitless injector, operated in split mode.

  • Detector: Flame Ionization Detector (FID).

  • Carrier Gas: Helium or hydrogen.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: A programmed temperature ramp is used to separate the hydrocarbons by their boiling points. A typical program might be:

    • Initial temperature: 35 °C, hold for 10-15 minutes.

    • Ramp 1: Increase to 200 °C at a rate of 2-3 °C/minute.

    • Hold at 200 °C for a sufficient time to elute all components of interest.

  • Carrier Gas Flow: Constant flow, typically around 1-2 mL/min.

4. Data Analysis:

  • Peak identification is performed by comparing retention times with those of known standards.

  • Quantification is based on the peak area relative to an internal or external standard.

Gas Chromatography with Mass Spectrometry (GC-MS)

This method provides both quantitative and qualitative information, making it a powerful tool for the identification of isomeric compounds.

1. Sample Preparation:

  • Similar to GC-FID, samples are often analyzed directly.

2. Instrumentation:

  • Gas Chromatograph: Same as for GC-FID.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is commonly used.

  • Ionization Source: Electron Ionization (EI) is standard for hydrocarbon analysis.

3. GC-MS Conditions:

  • GC Conditions: Similar to those used for GC-FID.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Typically scanned from m/z 35 to 500.

4. Data Analysis:

  • Peak identification is confirmed by matching the acquired mass spectrum with a reference library (e.g., NIST).

  • Quantification is performed using the total ion chromatogram (TIC) or by extracting specific ion chromatograms for target analytes.

Inter-laboratory Validation Workflow

The process of validating an analytical method across multiple laboratories is crucial for establishing its robustness and general applicability. The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase Define Scope Define Scope Develop Protocol Develop Protocol Define Scope->Develop Protocol Select Labs Select Labs Develop Protocol->Select Labs Prepare Samples Prepare Samples Select Labs->Prepare Samples Distribute Samples Distribute Samples Prepare Samples->Distribute Samples Labs Analyze Samples Labs Analyze Samples Distribute Samples->Labs Analyze Samples Collect Data Collect Data Labs Analyze Samples->Collect Data Statistical Analysis Statistical Analysis Collect Data->Statistical Analysis Evaluate Performance Evaluate Performance Statistical Analysis->Evaluate Performance Publish Report Publish Report Evaluate Performance->Publish Report

Inter-laboratory validation workflow.

References

A Comparative Analysis of 2,3,4,5,6-Pentamethylheptane and n-Dodecane as Fuel Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fuel properties of 2,3,4,5,6-pentamethylheptane and n-dodecane. The information presented is intended to assist researchers in understanding the potential performance characteristics of these two C12 alkane isomers as components in fuel formulations. While extensive data is available for the straight-chain n-dodecane, a common surrogate for diesel and jet fuel, experimental data for the highly branched this compound is less prevalent. In such cases, data for a structurally similar isomer, 2,2,4,6,6-pentamethylheptane, is used as a proxy to provide the most comprehensive comparison currently possible.

Key Performance Indicators: A Tabular Comparison

The following tables summarize the key physical and combustion properties of n-dodecane and pentamethylheptane isomers. These properties are critical in determining the behavior and performance of a fuel in an internal combustion engine.

Table 1: Physical Properties

PropertyThis compoundn-DodecaneTest Method
Molecular Formula C₁₂H₂₆C₁₂H₂₆-
Molar Mass ( g/mol ) 170.33170.34-
Density @ 20°C (g/cm³) 0.775[1]~0.749ASTM D4052[1][2][3][4][5]
Boiling Point (°C) 195[1]216.2-
Kinematic Viscosity @ 40°C (mm²/s) Not available~2.1ASTM D445[2][6][7]

Table 2: Combustion Properties

PropertyThis compound (and isomers)n-DodecaneTest Method
Cetane Number 9 (for this compound)[8]~75ASTM D613[9][10][11][12]
~14-17 (for 2,2,4,6,6-pentamethylheptane)[13][14]
Heat of Combustion Lower than n-dodecane (qualitative)[15]Higher than branched isomers (qualitative)[15]-
Sooting Tendency Higher than ethylene (B1197577) (for 2,2,4,6,6-pentamethylheptane)[16]Generally low for a straight-chain alkane-

Experimental Protocols

The data presented in this guide is based on standardized test methods developed by ASTM International. A brief overview of the principles behind these methods is provided below.

Cetane Number: ASTM D613

The cetane number, a critical measure of a diesel fuel's ignition quality, is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[9][10][11][12] The test fuel is burned in the engine, and its ignition delay (the time between fuel injection and the start of combustion) is compared to that of reference fuels with known cetane numbers.[11] The cetane number is interpolated from these comparisons. A higher cetane number indicates a shorter ignition delay and better ignition quality.[12]

Density: ASTM D4052

This method measures the density of liquid petroleum products using a digital density meter based on the oscillating U-tube principle.[1][17][2][3][4][5] A small sample of the liquid is introduced into a U-shaped tube, which is then electronically excited to oscillate. The instrument measures the frequency of oscillation, which is directly related to the density of the sample.[17][3]

Kinematic Viscosity: ASTM D445

Kinematic viscosity, the measure of a fluid's resistance to flow under gravity, is determined by measuring the time it takes for a specific volume of the liquid to flow through a calibrated glass capillary viscometer at a controlled temperature.[2][18][6][7] The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.[2]

Combustion Chemistry and Pathways

The molecular structure of a hydrocarbon has a profound impact on its combustion characteristics. The straight-chain structure of n-dodecane and the highly branched structure of this compound lead to different reaction pathways during combustion.

n-Dodecane Combustion Pathway

The combustion of n-dodecane proceeds through a complex series of elementary reactions. At high temperatures, the primary initiation step is the breaking of C-C bonds to form smaller alkyl radicals. These radicals then react with oxygen in a chain reaction process, leading to the formation of intermediate species and eventually to the final combustion products, carbon dioxide and water. The detailed kinetic models for n-dodecane combustion are well-established and involve hundreds of species and thousands of reactions.[19][20][21]

n_dodecane_combustion n-Dodecane n-Dodecane Alkyl Radicals Alkyl Radicals n-Dodecane->Alkyl Radicals Thermal Cracking Peroxy Radicals Peroxy Radicals Alkyl Radicals->Peroxy Radicals + O2 Soot Precursors Soot Precursors Alkyl Radicals->Soot Precursors Aldehydes, Ketones Aldehydes, Ketones Peroxy Radicals->Aldehydes, Ketones Isomerization & Decomposition CO CO Aldehydes, Ketones->CO Oxidation CO2 CO2 CO->CO2 + OH Soot Soot Soot Precursors->Soot

Simplified n-dodecane combustion pathway.
Branched Alkane Combustion Pathway

Branched alkanes like this compound are generally more stable than their straight-chain counterparts, which is reflected in their lower heat of combustion.[15] The presence of tertiary carbon atoms in branched alkanes influences the initial decomposition steps. The C-C bonds adjacent to these tertiary carbons are weaker and tend to break first, leading to the formation of more stable tertiary radicals. This initial fragmentation pattern affects the subsequent oxidation steps and the formation of intermediate species. The increased branching can also hinder the formation of long-chain precursors that contribute to soot formation.

branched_alkane_combustion Branched Alkane Branched Alkane Stable Radicals (e.g., tertiary) Stable Radicals (e.g., tertiary) Branched Alkane->Stable Radicals (e.g., tertiary) Preferential C-C Scission Stable Radicals Stable Radicals Smaller Olefins & Alkanes Smaller Olefins & Alkanes Stable Radicals->Smaller Olefins & Alkanes β-scission Less Soot Precursors Less Soot Precursors Stable Radicals->Less Soot Precursors Oxidation Products (CO, H2O) Oxidation Products (CO, H2O) Smaller Olefins & Alkanes->Oxidation Products (CO, H2O) Oxidation

Generalized branched alkane combustion pathway.

Experimental Workflow for Fuel Property Determination

The determination of key fuel properties involves a standardized workflow to ensure accuracy and reproducibility of the results.

fuel_property_workflow cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis Sample Acquisition Sample Acquisition Filtration & Degassing Filtration & Degassing Sample Acquisition->Filtration & Degassing Density (ASTM D4052) Density (ASTM D4052) Filtration & Degassing->Density (ASTM D4052) Viscosity (ASTM D445) Viscosity (ASTM D445) Filtration & Degassing->Viscosity (ASTM D445) Cetane Number (ASTM D613) Cetane Number (ASTM D613) Filtration & Degassing->Cetane Number (ASTM D613) Density Value Density Value Density (ASTM D4052)->Density Value Viscosity Value Viscosity Value Viscosity (ASTM D445)->Viscosity Value Cetane Rating Cetane Rating Cetane Number (ASTM D613)->Cetane Rating Final Report Final Report Density Value->Final Report Viscosity Value->Final Report Cetane Rating->Final Report

Standard workflow for fuel property analysis.

References

Navigating the Maze of Molecules: A Guide to the Accuracy and Precision of Analytical Methods for Hydrocarbon Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of hydrocarbon isomers is a critical yet challenging task. The subtle structural differences between isomers can lead to vastly different chemical and physical properties, impacting everything from fuel efficiency to the efficacy of pharmaceutical products. This guide provides an objective comparison of the performance of key analytical methods used for this purpose, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

The accurate and precise quantification of hydrocarbon isomers is paramount in various scientific and industrial fields. Due to their similar physicochemical properties, separating and distinguishing between isomers requires analytical techniques with high resolution and sensitivity. This guide delves into the most commonly employed methods: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for hydrocarbon isomer quantification depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the desired level of structural information. The following table summarizes the quantitative performance of the most common techniques based on published data.

Analytical MethodAnalyte TypeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
GC-FID Volatile HydrocarbonsNot explicitly stated, but high accuracy is implied by its wide use for quantitation.< 1% - 6%[1][2]Dependent on compound and systemDependent on compound and system
GC-MS Volatile & Semi-Volatile Hydrocarbons70.4% - 123.7%[3]0.2% - 8.6%[3]ppb range[4]0.44 - 1.18 µg/kg (for PAHs)[3]
HPLC-UV Non-Volatile & Thermally Labile Hydrocarbons (e.g., Xylene isomers)97% - 98%[5]Not explicitly statedDependent on compound and detector~8 ppm (for 4-carboxy benzaldehyde)[5]
NMR Spectroscopy Various Hydrocarbons in solutionHigh (inherently quantitative)[6][7]Combined measurement uncertainty of 1.5% (at 95% confidence)[7]ppm level[8]ppm level[8]
Raman Spectroscopy Various HydrocarbonsDependent on calibrationDependent on calibrationDependent on compound and systemDependent on compound and system

In-Depth Look at Key Methodologies

Gas Chromatography-Based Methods (GC-FID and GC-MS)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile hydrocarbon isomers.[1] Its high separation efficiency makes it ideal for resolving complex mixtures.

  • GC-FID is a robust and widely used method for the quantification of hydrocarbons.[9] It offers excellent precision and a wide linear range.[1] The flame ionization detector is highly sensitive to compounds containing carbon-hydrogen bonds, making it a universal detector for hydrocarbons.

  • GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.[4][10] This technique provides not only quantitative data but also structural information, which is invaluable for the unambiguous identification of isomers.[4][10] Modern GC-MS systems can achieve very low detection limits, often in the parts-per-billion (ppb) range.[4]

High-Performance Liquid Chromatography (HPLC-UV)

For non-volatile or thermally sensitive hydrocarbon isomers, HPLC is the method of choice.[4] Reversed-phase HPLC with a UV detector is commonly used for the analysis of aromatic hydrocarbons like xylene isomers. The accuracy of HPLC-UV methods can be very high, with reported recoveries in the range of 97-98%.[5]

Spectroscopic Methods (NMR and Raman)

Spectroscopic techniques offer a different approach to isomer quantification, often requiring less sample preparation.

  • NMR Spectroscopy is an inherently quantitative technique, as the signal intensity is directly proportional to the number of nuclei.[6][7] It provides detailed structural information, making it a powerful tool for distinguishing between isomers.[11] For complex mixtures, 1H-NMR can be used to identify and quantify different functional groups present in the sample.[6][12]

  • Raman Spectroscopy is a non-destructive technique that provides a chemical fingerprint of a sample.[13] While it is a powerful tool for qualitative analysis, its application in quantitative analysis is also growing.[13][14] The intensity of the Raman signal is proportional to the concentration of the analyte, allowing for quantification with proper calibration.[14]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for the key analytical methods discussed.

GC-MS Protocol for Aromatic Isomer Quantification

This protocol is based on the principles outlined in ASTM Method D5769 for the determination of aromatics in gasoline.[15]

  • Sample Preparation: Dilute the gasoline sample in a suitable solvent (e.g., dichloromethane) to a concentration within the linear range of the instrument. Add an internal standard for accurate quantification.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for hydrocarbon separation (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Split/splitless injector, operated in split mode.

    • Oven Temperature Program: A temperature program that allows for the separation of the target aromatic isomers. For example, start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan or selected ion monitoring (SIM) for higher sensitivity.

  • Quantification: Create a calibration curve using standards of the target aromatic isomers. The concentration of the isomers in the sample is determined by comparing their peak areas to the calibration curve, normalized to the internal standard.

¹H-NMR Spectroscopy Protocol for Hydrocarbon Functional Group Quantification

This protocol is based on methodologies for analyzing the composition of fuels.[6][12]

  • Sample Preparation: Dissolve a known amount of the hydrocarbon sample in a deuterated solvent (e.g., CDCl₃). Add an internal standard such as tetramethylsilane (B1202638) (TMS).

  • NMR Spectrometer Conditions:

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard 1D proton pulse sequence.

    • Acquisition Parameters: Set appropriate parameters for spectral width, number of scans, and relaxation delay to ensure accurate integration.

  • Data Processing and Quantification:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Phase and baseline correct the resulting spectrum.

    • Integrate the signals corresponding to different hydrocarbon functional groups (e.g., aromatic protons, olefinic protons, aliphatic protons).

    • The relative concentration of each functional group is determined from the integral values, normalized to the number of protons contributing to each signal.

Visualizing the Workflow

To better understand the logical flow of analyzing hydrocarbon isomers, the following diagrams illustrate a general experimental workflow and the relationship between different analytical considerations.

G cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Instrumentation & Analysis cluster_3 Data Processing & Quantification Sample Sample Collection Dilution Dilution & Internal Standard Addition Sample->Dilution Extraction Extraction (if necessary) Dilution->Extraction IsomerType Isomer Volatility & Thermal Stability Extraction->IsomerType GC_MS GC-MS Analysis IsomerType->GC_MS Volatile HPLC_UV HPLC-UV Analysis IsomerType->HPLC_UV Non-Volatile NMR NMR Analysis IsomerType->NMR Raman Raman Analysis IsomerType->Raman MatrixComplexity Sample Matrix Complexity MatrixComplexity->GC_MS MatrixComplexity->HPLC_UV RequiredSensitivity Required Sensitivity RequiredSensitivity->GC_MS RequiredSensitivity->HPLC_UV PeakIntegration Peak Integration / Signal Processing GC_MS->PeakIntegration HPLC_UV->PeakIntegration NMR->PeakIntegration Raman->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation Quantification->Validation

Figure 1: General workflow for hydrocarbon isomer quantification.

G GC Gas Chromatography (GC) FID Flame Ionization Detector (FID) GC->FID MS Mass Spectrometry (MS) GC->MS NMR Nuclear Magnetic Resonance (NMR) HPLC High-Performance Liquid Chromatography (HPLC) UV UV Detector HPLC->UV Raman Raman Spectroscopy

Figure 2: Relationship between analytical techniques.

References

A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for Pentamethylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of volatile and semi-volatile organic compounds is critical. Pentamethylheptane, a branched-chain alkane, serves as a representative analyte for which Gas Chromatography (GC) is the method of choice. The selection of a detector, however, is a crucial decision that dictates the qualitative and quantitative capabilities of the analysis. This guide provides an objective comparison between the Flame Ionization Detector (FID) and the Mass Spectrometer (MS) for the analysis of pentamethylheptane, supported by established principles and representative experimental data.

Principles of Detection: GC-FID vs. GC-MS

Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a stalwart for quantitative analysis of organic compounds.[1] After components of a sample are separated by the GC column, they are passed into a hydrogen flame.[2] The combustion of organic molecules, like pentamethylheptane, produces ions, which generate an electrical current proportional to the amount of carbon atoms entering the flame.[2] This makes FID a highly reliable and robust detector for quantifying hydrocarbons where the identity of the analyte is already known.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the detection and identification capabilities of MS.[1] As eluent leaves the GC column, molecules are ionized, typically by an electron beam. The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[1] This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint. Consequently, GC-MS provides both definitive identification (qualitative) and measurement (quantitative) of analytes.[2][4]

Experimental Protocols

Detailed methodologies are essential for reproducible cross-validation. Below are representative protocols for the analysis of pentamethylheptane using both GC-FID and GC-MS systems.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of pentamethylheptane (e.g., 1000 µg/mL) in a volatile, low-boiling solvent such as hexane (B92381) or dichloromethane.[5]

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Internal Standard: To improve precision, add a consistent concentration of an internal standard (e.g., decane (B31447) or a deuterated analog) to all standards and samples.[6]

  • Sample Dilution: Dilute unknown samples to ensure the pentamethylheptane concentration falls within the calibration range. Liquid samples should be prepared at concentrations of approximately 0.1 - 1 mg/mL.[5]

GC-FID Protocol
  • GC System: Agilent 8890 GC (or equivalent)

  • Injector: Split/Splitless, 250°C

  • Injection Volume: 1 µL (Split ratio 50:1)

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min

  • Column: DB-5 or HP-5MS (non-polar), 30 m x 0.25 mm ID x 0.25 µm film thickness[6]

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Detector: FID, 280°C

  • Makeup Gas (N₂): 25 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

GC-MS Protocol
  • GC System: Agilent 8890 GC with 7000D TQ MS (or equivalent)

  • Injector: Split/Splitless, 250°C

  • Injection Volume: 1 µL (Splitless for trace analysis, Split for higher concentrations)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness[6]

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 230°C, 70 eV

  • Quadrupole Temperature: 150°C

  • Acquisition Mode:

    • Full Scan: m/z 40-400 (for identification and qualitative analysis)

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for pentamethylheptane (e.g., m/z 57, 71, 85) for enhanced sensitivity and quantitative analysis.

Performance Comparison Data

The choice between GC-FID and GC-MS is dictated by the analytical objective. The following table summarizes the key performance parameters for the analysis of pentamethylheptane, based on typical results for hydrocarbon analysis.

Parameter GC-FID GC-MS Rationale / Comments
Analytical Capability Primarily Quantitative[2]Qualitative & Quantitative[2][4]MS provides structural information for definitive identification; FID only provides a response proportional to quantity.
Selectivity LowHighFID responds to nearly all carbon-containing compounds. MS can isolate specific mass fragments (SIM mode), eliminating interferences from co-eluting compounds.[4]
Sensitivity (LOD) Good (ng to pg range)Excellent (pg to fg range)GC-MS is generally more sensitive, capable of detecting trace amounts in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[2][4][7]
Limit of Detection (LOD) ~0.1 - 1 ng/mL~0.01 - 0.1 ng/mL (SIM)Values are typical and instrument-dependent. The LOD for GC-MS is significantly lower than for GC-FID.[7]
Limit of Quantification (LOQ) ~0.3 - 3 ng/mL~0.03 - 0.3 ng/mL (SIM)The LOQ for both methods are comparable in their respective ranges.[8]
Linear Dynamic Range Wide (~10⁷)Moderate (~10⁵)FID is known for its exceptionally wide linear range, making it suitable for samples with large variations in concentration. MS detectors can experience saturation at high concentrations.
Precision (RSD%) Excellent (< 2%)Very Good (< 5%)Both methods offer high precision. FID is often slightly more repeatable for pure standard quantification due to its simpler mechanism.[9]
Cost (Initial & Running) LowerHigherFID systems are less expensive to purchase and maintain. MS systems require vacuum pumps and more complex maintenance.[2]
Operational Complexity SimpleMore ComplexGC-FID is straightforward to operate. GC-MS requires expertise in spectral interpretation and method development (e.g., selecting SIM ions).[2]

Experimental Workflow Visualization

The following diagram illustrates a typical cross-validation workflow, comparing the analytical paths of GC-FID and GC-MS for pentamethylheptane.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_fid GC-FID Path cluster_ms GC-MS Path cluster_data Data Processing & Comparison Sample Pentamethylheptane Sample & Calibration Standards Prep Dilution & Internal Standard Spiking Sample->Prep GC_FID GC Separation (FID System) Prep->GC_FID Inject GC_MS GC Separation (MS System) Prep->GC_MS Inject FID_Detect FID Detection (Signal Response) GC_FID->FID_Detect Quant_FID Quantification (Peak Area) FID_Detect->Quant_FID MS_Detect MS Detection (Mass Spectrum) GC_MS->MS_Detect Quant_MS Quantification (Peak Area - SIM/Scan) MS_Detect->Quant_MS Qual_MS Identification (Spectral Library Match) MS_Detect->Qual_MS Compare Performance Metric Cross-Validation (LOD, Linearity, Precision) Quant_FID->Compare Quant_MS->Compare Qual_MS->Compare

Caption: Cross-validation workflow for pentamethylheptane analysis.

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of pentamethylheptane, but they serve different primary purposes.

  • GC-FID is the superior choice for routine, high-throughput quantitative analysis when the identity of the analyte is known and high precision over a wide concentration range is required.[3][10] Its robustness and lower operational cost make it ideal for quality control applications.[2]

  • GC-MS is indispensable when both identification and quantification are necessary.[2] Its high sensitivity and selectivity are crucial for trace-level analysis, impurity profiling in pharmaceutical development, and analyzing samples in complex matrices where co-eluting peaks could interfere with an FID signal.[4][11]

Ultimately, the choice of detector should be guided by the specific analytical requirements. For comprehensive validation, employing GC-MS to confirm peak identity and purity, followed by GC-FID for routine quantification, can provide a cost-effective and robust analytical workflow.

References

A Comparative Analysis of Dodecane Isomers as Solvents for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the varying solvent properties of dodecane (B42187) isomers, supported by experimental data and methodologies.

Dodecane, a C12 alkane with 355 structural isomers, is a non-polar solvent utilized in a variety of scientific applications, including organic synthesis and drug formulation.[1] While n-dodecane is the most well-known, its branched isomers exhibit distinct physical and solvent properties that can be advantageous in specific applications. This guide provides a comparative analysis of the solvent properties of n-dodecane and several of its branched isomers, offering insights into how molecular structure influences solvent behavior.

Comparative Analysis of Physicochemical Properties

The solvent properties of a substance are dictated by its physical and chemical characteristics. For dodecane isomers, properties such as density, viscosity, polarity (as indicated by the dielectric constant), and solubility parameters are key determinants of their behavior as solvents. The following table summarizes available data for n-dodecane and a selection of its branched isomers.

Propertyn-Dodecane2,2,4,6,6-Pentamethylheptane (B104275) (Isododecane)Mixture of Isomers
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆
CAS Number 112-40-313475-82-6-
Density (g/mL at 20°C) ~0.749~0.751-
Viscosity (cP at 20°C) ~1.34Not specifiedNot specified
Boiling Point (°C) ~216170-195-
Dielectric Constant (at 20°C) ~2.014Not specifiedNot specified
Hansen Solubility Parameters (cal/mL)¹/²
   δd (Dispersion)7.8Not specifiedNot specified
   δp (Polar)0.0Not specifiedNot specified
   δh (Hydrogen Bonding)0.0Not specifiedNot specified
Water Solubility InsolubleNot miscibleNot miscible

Note: Data for branched isomers is limited in publicly available literature. The properties of "isododecane" can vary depending on the specific mixture of isomers. 2,2,4,6,6-Pentamethylheptane is a common component of commercial isododecane.

The Influence of Isomeric Structure on Solvent Properties

The degree of branching in dodecane isomers has a significant impact on their physical properties, which in turn affects their solvent characteristics.

  • Boiling Point: Branched isomers generally have lower boiling points than their linear counterparts. This is attributed to the reduced surface area of more compact, branched molecules, which leads to weaker van der Waals forces between them.[2] This property is crucial for applications requiring easy solvent removal.

  • Viscosity: While specific data for many isomers is scarce, it is generally expected that more highly branched isomers may exhibit different viscosities compared to the linear n-dodecane. A study presented viscosity pressure curves for two unspecified dodecane isomers, indicating that isomeric structure does influence flow behavior under pressure.[3]

  • Polarity and Solubility: All dodecane isomers are non-polar solvents due to the non-polar nature of C-C and C-H bonds.[4] They are, therefore, "like" other non-polar substances and are effective solvents for non-polar solutes, while being immiscible with polar solvents like water.[4] The subtle differences in the shape and polarizability of branched isomers can lead to slight variations in their solvating power for specific non-polar compounds. For instance, in a study on the bioconcentration of dodecane isomers, the highly branched 2,2,4,6,6-pentamethylheptane showed different behavior in water compared to n-dodecane, suggesting that branching can influence interactions even in aqueous environments.[5]

Experimental Methodologies for Determining Solvent Properties

The data presented in this guide is derived from established experimental protocols. Below are outlines of the methodologies used to determine key solvent properties.

Workflow for Determining Key Solvent Properties

G Experimental Workflow for Solvent Property Determination cluster_density Density Measurement cluster_viscosity Viscosity Measurement cluster_solubility Solubility Parameter Determination (Hansen Method) A Measure a known volume of the isomer (e.g., using a pycnometer or graduated cylinder). B Measure the mass of the known volume using an analytical balance. A->B C Calculate density (Mass/Volume). B->C D Use a viscometer (e.g., Ubbelohde or Brookfield type). E Measure the time taken for a specific volume of the isomer to flow through a capillary at a controlled temperature. D->E F Calculate viscosity using the viscometer's calibration constant. E->F G Conduct a series of solubility tests with a range of solutes with known Hansen Solubility Parameters (HSPs). H Observe and record whether the dodecane isomer dissolves each solute. G->H I Determine the center point of the solubility sphere in the 3D Hansen space to find the HSPs of the isomer. H->I

Caption: Workflow for determining density, viscosity, and solubility parameters.

Conclusion

References

Validating 2,3,4,5,6-Pentamethylheptane as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of analytical measurements is paramount. Certified Reference Materials (CRMs) are the cornerstone of quality assurance, providing a baseline for instrument calibration, method validation, and ensuring the comparability of data across different laboratories. This guide provides a comparative analysis for the validation of 2,3,4,5,6-pentamethylheptane as a CRM, evaluating its performance characteristics against established alternatives and detailing the requisite experimental protocols for certification.

Comparative Analysis of Physicochemical Properties

The suitability of a compound as a CRM is determined by its physical and chemical properties. For hydrocarbon reference materials, particularly those used in the fuel industry, properties such as purity, density, boiling point, flash point, and cetane number are critical. The following table summarizes the available data for this compound and compares it with the certified reference material n-hexadecane and the reference fuel 2,2,4,6,6-pentamethylheptane (B104275).

PropertyThis compound2,2,4,6,6-Pentamethylheptanen-Hexadecane (Cetane)
CAS Number 27574-98-7[1]13475-82-6[2][3]544-76-3[4]
Molecular Formula C12H26[1]C12H26C16H34[4]
Molecular Weight 170.34 g/mol [1]170.34 g/mol 226.44 g/mol [4]
Purity Not Certified≥99.5% (as a primary reference fuel)Certified Reference Material[4]
Boiling Point 195°C[5]177-178°C[2]287°C[4]
Density 0.775 g/mL[5]~0.747 g/mL at 20°C0.773 g/mL at 25°C[4]
Flash Point Not Available~58.4°C[2]>112°C
Cetane Number Not Available15 (Assigned Value)[6]100 (Assigned Value)[6]

Experimental Protocols for CRM Validation

The validation of a candidate CRM involves a rigorous set of experiments to establish its identity, purity, and stability. The following are detailed methodologies for key experiments.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the purity of the pentamethylheptane isomer and identify any impurities.

Methodology:

  • Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used for hydrocarbon analysis.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injection: A small, precise volume of the sample is injected in split mode to avoid column overload.

  • Oven Temperature Program: A programmed temperature gradient is used to ensure the separation of all volatile components. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C).

  • Detection: The FID is used for its high sensitivity to hydrocarbons.

  • Quantification: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, a certified reference standard of a similar compound can be used for external or internal calibration.[7][8][9]

  • Uncertainty Evaluation: The uncertainty of the purity value is calculated by considering contributions from the repeatability of the measurements, the linearity of the detector, and the uncertainty of any reference standards used.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Methodology: The sample is analyzed using a GC-MS system. The gas chromatography conditions are similar to those used for purity analysis. The mass spectrometer is operated in electron ionization (EI) mode.

    • Data Analysis: The resulting mass spectrum is compared with a reference library (e.g., NIST) and analyzed for its characteristic fragmentation pattern to confirm the molecular weight and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra are analyzed to provide unambiguous confirmation of the molecular structure.

Cetane Number Determination

Objective: To determine the ignition quality of the fuel, a critical parameter for diesel reference materials.

Methodology (ASTM D613): [6][10][11]

  • Instrumentation: A standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine (CFR engine).

  • Procedure: The test fuel is burned in the CFR engine, and its ignition delay is compared to that of primary reference fuels (blends of n-cetane and 2,2,4,4,6,8,8-heptamethylnonane). The compression ratio of the engine is adjusted until the test fuel exhibits the same ignition delay as a known blend of the reference fuels. The cetane number is then calculated based on the composition of the matching reference fuel blend.[6][12]

Stability and Homogeneity Studies

Objective: To ensure that the CRM is stable over time and that each unit of the batch has the same certified property value.

  • Homogeneity Study: Multiple units from the same batch of the candidate CRM are analyzed under repeatable conditions to assess the variation between units.

  • Stability Study: The candidate CRM is stored under specified conditions (e.g., temperature, light exposure) and analyzed at regular intervals over an extended period to monitor for any degradation. Accelerated stability studies at elevated temperatures can be used to predict long-term stability.

Visualization of the CRM Validation Workflow

The following diagram illustrates the logical workflow for the validation and certification of a chemical reference material.

CRM_Validation_Workflow CRM Validation and Certification Workflow cluster_synthesis Material Production cluster_characterization Characterization cluster_validation Validation cluster_certification Certification Synthesis Synthesis and Purification of This compound Purity Purity Assessment (GC-FID) Synthesis->Purity Identity Identity Confirmation (MS, NMR) Synthesis->Identity Properties Physicochemical Properties (Density, Flash Point, etc.) Synthesis->Properties Homogeneity Homogeneity Study Purity->Homogeneity Identity->Homogeneity Properties->Homogeneity Stability Stability Study Homogeneity->Stability Value_Assignment Certified Value and Uncertainty Assignment Stability->Value_Assignment Certificate Issuance of Certificate of Analysis Value_Assignment->Certificate

Caption: A flowchart illustrating the key stages in the validation and certification of a chemical reference material.

Logical Relationship of Reference Fuels

The diagram below shows the hierarchical relationship between different types of hydrocarbon reference materials used in fuel analysis.

Reference_Fuel_Hierarchy Hierarchy of Hydrocarbon Reference Fuels CRM Certified Reference Material (e.g., n-Hexadecane) Primary_Ref Primary Reference Fuel (e.g., 2,2,4,6,6-Pentamethylheptane) CRM->Primary_Ref Used for calibration Candidate_CRM Candidate CRM (this compound) CRM->Candidate_CRM Direct validation against Secondary_Ref Secondary Reference Fuel Primary_Ref->Secondary_Ref Used for calibration Secondary_Ref->Candidate_CRM Comparative analysis

Caption: The relationship between different classes of reference fuels, from primary CRMs to candidate materials.

Conclusion

The validation of this compound as a Certified Reference Material requires a comprehensive and rigorous analytical approach. While a dedicated CRM for this specific isomer is not currently prominent, a comparative analysis with well-established reference materials like 2,2,4,6,6-pentamethylheptane and n-hexadecane provides a clear framework for its potential certification. The experimental protocols outlined in this guide, based on standardized methods, offer a robust pathway for establishing the necessary data for purity, identity, and key performance characteristics. For researchers and scientists, understanding this validation process is crucial for the critical evaluation and appropriate application of any reference material in their analytical work.

References

A Comparative Guide to Method Validation for Determining Trace Impurities in Synthetic Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic alkanes is of paramount importance in the pharmaceutical industry, where they are utilized as excipients, processing aids, and in the synthesis of active pharmaceutical ingredients (APIs). Even trace levels of impurities can impact the safety, efficacy, and stability of the final drug product. Consequently, robust and validated analytical methods for the determination of these impurities are a regulatory necessity and a critical component of quality control.

This guide provides an objective comparison of common analytical techniques for identifying and quantifying trace impurities in synthetic alkanes. The performance of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are evaluated based on key validation parameters outlined in the ICH Q2(R1) guideline.[1][2][3] Detailed experimental protocols and supporting data are provided to assist researchers in selecting and implementing the most appropriate methodology for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical technique is contingent on the nature of the impurities and the specific requirements of the analysis (e.g., quantification vs. identification). The following table summarizes typical performance characteristics for the validated methods described herein.

Validation Parameter GC-FID GC-MS HPLC-UV/CAD
Applicability Volatile & Semi-Volatile HydrocarbonsVolatile & Semi-Volatile Impurities (ID)Non-Volatile & Polar Impurities
Specificity/Selectivity Good (based on retention time)Excellent (retention time & mass spectrum)Good to Excellent (detector dependent)
Limit of Detection (LOD) ~1 - 10 ppm~0.05 - 1 ppm~1 - 20 ppm
Limit of Quantitation (LOQ) ~5 - 25 ppm[4]~0.2 - 5 ppm~5 - 50 ppm
Linearity (R²) > 0.999[3][5]> 0.998> 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%
Precision (%RSD) < 5%[3][5]< 10%< 10%
Primary Advantage Robustness, cost-effective quantificationDefinitive identification of unknownsAnalysis of non-volatile/polar compounds
Primary Limitation No definitive identificationHigher equipment cost and complexityNot suitable for volatile hydrocarbons

Experimental Protocols

Detailed methodologies for three key analytical approaches are provided below. These protocols are representative and may require optimization for specific applications or impurity profiles.

Method 1: GC-FID for Volatile Hydrocarbon Impurities

This method is ideal for the routine quantification of known volatile impurities, such as residual hydrocarbon solvents (e.g., hexane, heptane, toluene), where definitive identification is not required.[5][6]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthetic alkane sample into a 20 mL headspace vial.

  • Add 5.0 mL of a suitable high-boiling point, headspace-grade solvent in which the sample is soluble (e.g., Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI)).[7][8]

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Prepare calibration standards and controls in the same manner, spiking known amounts of target impurities into the diluent.

2. Headspace Parameters:

  • Oven Temperature: 80°C

  • Needle Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Vial Equilibration Time: 20 minutes

  • Pressurization Time: 0.5 minutes

  • Injection Volume: 1.0 mL

3. GC-FID Conditions:

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent USP G43 phase).[8][9]

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.

  • Inlet Temperature: 200°C

  • Split Ratio: 10:1

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 250°C

Method 2: GC-MS for Identification and Quantification of Volatile Impurities

This method is essential for identifying unknown volatile or semi-volatile impurities and for providing a higher degree of certainty in quantification.[10][11]

1. Sample Preparation:

  • Follow the same procedure as described for GC-FID.

2. Headspace Parameters:

  • Follow the same parameters as described for GC-FID.

3. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[11]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Split Ratio: 20:1

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold at 300°C for 5 minutes.

  • Detector: Mass Spectrometer (MS)

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35 - 450 amu.

Method 3: HPLC for Non-Volatile and Polar Impurities

This method is suitable for impurities that are not amenable to GC analysis, such as non-volatile organic compounds (e.g., antioxidants, plasticizers) or polar impurities (e.g., glycols).[12][13]

1. Sample Preparation:

  • Accurately weigh approximately 500 mg of the synthetic alkane sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., isopropanol (B130326) or hexane). The choice of solvent must ensure miscibility with the mobile phase.

  • Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.

  • Prepare calibration standards and controls by dissolving known amounts of the target impurities in the same diluent.

2. HPLC Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 50% to 100% B

    • 20-25 min: Hold at 100% B

    • 25-30 min: Return to 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detector:

    • UV/Vis Diode Array Detector (DAD) scanning from 200-400 nm.

    • Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.[13]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for method validation and the analytical process for trace impurity determination.

MethodValidationWorkflow cluster_planning 1. Planning & Definition cluster_validation 2. Validation Parameter Assessment (ICH Q2) cluster_execution 3. Execution & Documentation DefinePurpose Define Analytical Purpose (e.g., Limit Test) IdentifyImpurities Identify Potential Impurities DefinePurpose->IdentifyImpurities SelectMethod Select Analytical Technique IdentifyImpurities->SelectMethod Protocol Develop Validation Protocol SelectMethod->Protocol Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness Execute Execute Experiments Protocol->Execute Execute->Specificity Execute->Linearity Execute->Accuracy Execute->Precision Execute->LOD Execute->LOQ Execute->Robustness Report Generate Validation Report Execute->Report FinalMethod Final Validated Analytical Method Report->FinalMethod Method Approved

Caption: Workflow for Analytical Method Validation.

AnalyticalProcess cluster_analysis Instrumental Analysis Start Alkane Sample Received SamplePrep Sample Preparation (Dilution in high-boiling solvent) Start->SamplePrep GC Gas Chromatography (Separation) SamplePrep->GC Volatiles HPLC High-Performance Liquid Chromatography (Separation) SamplePrep->HPLC Non-Volatiles DetectorChoice Detector GC->DetectorChoice UV_CAD UV / CAD (Quantification) HPLC->UV_CAD FID FID (Quantification) DetectorChoice->FID Known Impurities MS MS (Identification & Quantification) DetectorChoice->MS Unknown Impurities DataProcessing Data Processing (Integration, Library Search) FID->DataProcessing MS->DataProcessing UV_CAD->DataProcessing Result Report Results (Impurity Profile, Pass/Fail) DataProcessing->Result

Caption: General Analytical Workflow for Impurity Testing.

References

A Comparative Analysis of Pentamethylheptane Isomer Retention Indices on Diverse GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. In gas chromatography (GC), the retention index (RI) serves as a crucial parameter for this purpose. This guide provides a comparative analysis of the Kovats retention indices for various pentamethylheptane isomers across different GC column stationary phases, supported by experimental data and detailed protocols.

The separation and identification of structurally similar isomers, such as the various pentamethylheptanes, can be a significant challenge in chromatographic analysis. The choice of GC column, with its specific stationary phase, plays a pivotal role in achieving the desired resolution. This guide summarizes available retention index data to aid in column selection and method development for the analysis of these C12 branched alkanes.

Comparative Retention Index Data

The following table summarizes the Kovats retention indices for 2,2,4,6,6-pentamethylheptane (B104275) on different classes of GC columns. Data for other isomers is currently limited in publicly accessible databases.

IsomerColumn TypeStationary PhaseRetention Index (I)
2,2,4,6,6-Pentamethylheptane Standard Non-Polare.g., 100% Dimethylpolysiloxane (DB-1, OV-101)990 - 1003[1]
Semi-Standard Non-Polare.g., 5% Phenyl-95% Dimethylpolysiloxane (DB-5)980 - 1007.3[1]
Standard Polare.g., Polyethylene Glycol (HP-Wax)915 - 957[1]

Note: The ranges in retention indices reflect variations in experimental conditions across different studies. For precise identification, it is crucial to match the analytical conditions as closely as possible to the reference data.

Experimental Protocols

The determination of accurate and reproducible retention indices necessitates standardized experimental procedures. Below is a detailed protocol representative of the methodologies used to obtain the data presented.

Objective: To determine the Kovats retention index of pentamethylheptane isomers.

Materials:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a split/splitless injector.

  • GC Columns:

    • Non-polar: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent).

    • Semi-polar: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).

    • Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., a wax-based column).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Samples:

    • Individual pentamethylheptane isomers of high purity.

    • A homologous series of n-alkanes (e.g., C8-C16) for retention index calculation.

  • Solvent: Hexane or pentane, GC grade.

Procedure:

  • Sample Preparation:

    • Prepare individual solutions of each pentamethylheptane isomer in the chosen solvent at a concentration of approximately 100 µg/mL.

    • Prepare a solution of the n-alkane mixture in the same solvent.

  • GC Instrument Setup:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Carrier Gas Flow Rate: Set to achieve an optimal linear velocity for the chosen carrier gas (e.g., ~30-40 cm/s for Helium).

    • Split Ratio: 100:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C. (This program may need to be optimized depending on the specific isomers and column being used.)

  • Analysis:

    • Inject 1 µL of the n-alkane mixture and record the retention times of each n-alkane.

    • Inject 1 µL of each pentamethylheptane isomer solution and record the retention times.

  • Retention Index Calculation:

    • For each pentamethylheptane isomer, identify the two n-alkanes that elute immediately before (n) and after (N) it.

    • Calculate the Kovats retention index (I) using the following formula for temperature-programmed GC:

      I = 100n + 100 * [(t_r(isomer) - t_r(n)) / (t_r(N) - t_r(n))]

      where:

      • t_r(isomer) is the retention time of the pentamethylheptane isomer.

      • t_r(n) is the retention time of the n-alkane with n carbon atoms.

      • t_r(N) is the retention time of the n-alkane with N carbon atoms.

Experimental Workflow

The logical flow of determining and comparing the retention indices of pentamethylheptane isomers is illustrated in the diagram below.

G A Sample Preparation (Isomers & n-Alkanes) D GC Analysis (Injection of Samples) A->D B GC Column Selection (Non-polar, Semi-polar, Polar) C GC Method Development (Temperature Program, Flow Rate) B->C C->D E Data Acquisition (Retention Times) D->E F Retention Index Calculation E->F G Data Comparison & Analysis F->G

Caption: Workflow for Determining and Comparing GC Retention Indices.

References

Performance evaluation of different stationary phases for alkane isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and identification of alkane isomers are critical in various fields, from petrochemical analysis to environmental science and pharmaceutical development. The subtle structural differences among isomers can lead to significant variations in physical, chemical, and biological properties. Gas chromatography (GC) is the premier technique for this analytical challenge, and the choice of the stationary phase is the most critical factor governing the separation. This guide provides an objective comparison of the performance of different stationary phases for alkane isomer separation, supported by experimental data and detailed methodologies.

Principles of Alkane Isomer Separation by GC

The separation of alkane isomers in GC is primarily based on differences in their volatility and their interactions with the stationary phase. Non-polar stationary phases separate alkanes largely based on their boiling points, with more volatile, branched isomers typically eluting before their linear counterparts. However, for complex mixtures of isomers with very similar boiling points, specialized stationary phases with unique selective properties are required.

Performance Comparison of Stationary Phases

The following table summarizes the performance of several common and novel stationary phases for the separation of alkane isomers. The data has been compiled from various studies to provide a comparative overview.

Stationary Phase TypeCommon ExamplesTarget Alkane IsomersSelectivity (α)Resolution (Rs)Key AdvantagesLimitations
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1ms), 5% Phenyl-95% Dimethylpolysiloxane (e.g., HP-5MS)C5-C40+ linear and branched alkanesGood for boiling point-based separationBaseline separation for many common isomersRobust, versatile, widely available, predictable elution order based on boiling point.[1]Limited selectivity for isomers with very close boiling points.
Metal-Organic Framework (MOF) MIL-100(Fe)C7 isomersHighSuperior to HP-5MS and GS-GasPro for C7 isomers[2]Excellent separation of some isomers without temperature programming, high efficiency.[2]Still a relatively new technology, availability and batch-to-batch consistency may vary.
Liquid Crystalline PBO (p,p'-azoxyphenetole), PBHPPositional and cis/trans isomers of alkenes and alkanesHigh for structurally different isomersCan achieve baseline separation of challenging isomersHigh selectivity for isomers based on molecular shape (length-to-width ratio).[3]Can have lower thermal stability compared to polysiloxane phases.
Modified Cyclodextrin Perpentylated β-cyclodextrinChiral alkanes, cyclic olefinsHigh for enantiomersBaseline separation of enantiomers[4]Enables the separation of enantiomers, which is not possible with achiral phases.[5]Primarily for chiral separations, may not be optimal for general isomer analysis.
Functionalized Multi-Walled Carbon Nanotubes (MWCNTs) Derivatized MWCNTsLight n-alkanes (C3-C5) and their isomersGoodSuccessful separation of C4-C5 branched alkanes[6]Provides unique selectivity for light hydrocarbon isomers.[6]Packed column format may have lower efficiency than capillary columns.

Experimental Protocols

Reproducible and reliable data depends on meticulous experimental design. Below are detailed methodologies for key experiments in evaluating stationary phase performance for alkane isomer separation.

General GC Method for High-Resolution Alkane Separation

This protocol is a representative method for the analysis of a broad range of alkanes on a non-polar stationary phase.

1. Instrumentation and Columns:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless inlet and a flame ionization detector (FID).[7]

  • Columns:

    • 100% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • 5% Phenyl-95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

2. GC Conditions:

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.[1]

  • Inlet Temperature: 250 °C.[7]

  • Injection Mode: Split (e.g., 50:1 or 100:1 ratio), 1 µL injection volume.[1][7]

  • Oven Temperature Program: 40°C initial temperature, hold for 2 minutes, then ramp at 5°C/min to 300°C.[5]

  • Detector (FID) Temperature: 300 °C.[5]

  • FID Gas Flows: Hydrogen @ 30 mL/min, Air @ 400 mL/min, Makeup (N2 or He) @ 25 mL/min.[1][7]

3. Sample Preparation:

  • Prepare a standard solution of n-alkanes (e.g., C7-C40) and branched isomers of interest in a volatile solvent like hexane (B92381) or cyclohexane (B81311) at a concentration of approximately 50-100 ppm per component.[1]

4. Data Analysis:

  • Calculate the resolution (Rs) between critical isomer pairs using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR is the retention time and w is the peak width at the base. A baseline separation is generally achieved when Rs ≥ 1.5.[5]

  • Calculate the selectivity factor (α) using the formula: α = k2 / k1, where k is the retention factor of each peak.

Protocol for Evaluating MOF Stationary Phases

This protocol is based on the evaluation of a MIL-100(Fe) coated capillary column for the separation of C7 alkane isomers.[2]

1. Instrumentation and Column:

  • Gas Chromatograph: As described in the general protocol.

  • Column: MIL-100(Fe) coated capillary column.

2. GC Conditions:

  • Carrier Gas: Nitrogen.

  • Temperature Program: Isothermal analysis (no temperature programming needed for C7 isomer separation). The specific temperature should be optimized for the best resolution.

  • Other parameters such as injector and detector conditions can be similar to the general protocol.

3. Sample Preparation:

  • Prepare a mixture of C7 alkane isomers in a suitable solvent.

4. Data Analysis:

  • Compare the chromatograms obtained from the MIL-100(Fe) column with those from standard commercial columns like HP-5MS under the same conditions.

  • Evaluate the resolution and elution order of the isomers.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in evaluating and selecting stationary phases, the following diagrams illustrate the experimental workflow and the logical relationships influencing separation performance.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation sample_prep Sample Preparation (Alkane Isomer Mixture) gc_analysis GC Analysis (Specific Method) sample_prep->gc_analysis column_install Column Installation & Conditioning column_install->gc_analysis data_acquisition Data Acquisition (Chromatogram) gc_analysis->data_acquisition peak_id Peak Identification data_acquisition->peak_id performance_calc Performance Calculation (Resolution, Selectivity) peak_id->performance_calc comparison Comparative Analysis performance_calc->comparison end End comparison->end start Start start->sample_prep start->column_install logical_relationship cluster_phase Stationary Phase Properties cluster_alkane Alkane Isomer Properties cluster_performance Separation Performance polarity Polarity selectivity Selectivity (α) polarity->selectivity influences structure Molecular Structure (e.g., MOF, Cyclodextrin) structure->selectivity determines film_thickness Film Thickness retention Retention Time (tR) film_thickness->retention affects boiling_point Boiling Point boiling_point->retention correlates with molecular_shape Molecular Shape (Linear vs. Branched) molecular_shape->selectivity impacts chirality Chirality chirality->selectivity requires specific resolution Resolution (Rs) selectivity->resolution major factor retention->resolution contributes to

References

A Comparative Guide to Quantification of 2,3,4,5,6-Pentamethylheptane: Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2,3,4,5,6-pentamethylheptane, a highly branched alkane. The focus is on establishing linearity and determining the analytical range, crucial parameters for method validation. While specific performance data for this compound is not extensively available in public literature, this guide synthesizes established protocols for similar branched-chain alkanes and general validation principles to provide a robust framework for analysis.

Comparison of Analytical Methods

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective technique for the quantification of volatile and semi-volatile hydrocarbons like this compound. Another alternative, particularly for complex matrices, is two-dimensional gas chromatography (GCxGC).

Parameter GC-FID GC-MS GCxGC-FID/MS Alternative Method: 2D DQF-COSY NMR Spectroscopy
Linearity (R²) Typically > 0.999[1][2][3]Typically > 0.99[4]> 0.99Not applicable in the same way; relies on multivariate calibration models.
Typical Linear Range Wide, e.g., 5 - 200 ng/µL for n-alkanes[5]5 to 100 nmol injected on-column for n-alkanes[4][6][7]Dependent on detector, generally similar to GC-FID/MS.Dependent on sample concentration and instrument sensitivity.
Limit of Detection (LOD) Generally in the low ng to pg range.Generally in the pg to fg range.Can be lower than single-dimension GC due to enhanced resolution.Higher than GC-based methods.
Limit of Quantification (LOQ) Typically in the low ng range.5 nmol on-column for n-alkanes[4][6][7]Can be lower than single-dimension GC.Higher than GC-based methods.
Selectivity Good for well-separated peaks.Excellent, based on mass-to-charge ratio.Superior, due to two-dimensional separation.Good for discriminating branched isomers from linear alkanes[8]
Primary Application Routine quantification, high-throughput analysis.Confirmatory analysis and quantification in complex matrices.Analysis of highly complex hydrocarbon mixtures.In-situ characterization of mixtures of linear and branched hydrocarbons[8]

Note: The performance data presented in this table for GC-based methods are representative values for alkanes and similar hydrocarbons based on available literature. Actual performance for this compound may vary and must be determined experimentally.

Experimental Protocols

A detailed experimental protocol for establishing the linearity and range of a GC-based method for this compound quantification is provided below. This protocol is based on general principles of analytical method validation.[9][10][11][12]

Objective:

To determine the linearity and analytical range of a gas chromatography method for the quantification of this compound.

Materials and Reagents:
  • This compound standard (purity ≥ 98%)

  • High-purity solvent (e.g., hexane (B92381) or isooctane, GC grade)

  • Internal standard (e.g., a non-interfering branched alkane like 2,2,4,4,6,8,8-heptamethylnonane)

  • Volumetric flasks, pipettes, and syringes

Instrumentation (Example: GC-MS):
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: A non-polar capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet: Split/splitless inlet in splitless mode

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

Procedure:
  • Preparation of Stock and Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare a stock solution of the internal standard (IS) at a similar concentration.

    • From the stock solutions, prepare a series of at least five calibration standards by serial dilution, covering the expected concentration range of the samples. Each calibration standard should contain a constant concentration of the internal standard.

  • Linearity Assessment:

    • Inject each calibration standard in triplicate.

    • Record the peak area of this compound and the internal standard for each injection.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Plot the response ratio against the concentration of this compound.

    • Perform a linear regression analysis on the data. The method is considered linear if the coefficient of determination (R²) is ≥ 0.995.

  • Range Determination:

    • The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][10][13]

    • The lower limit of the range is typically the Limit of Quantification (LOQ).

    • The upper limit of the range is the highest concentration on the calibration curve that maintains linearity, accuracy, and precision.

  • Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Experimental Workflow Diagram

Linearity_Range_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation stock_solution Prepare Analyte & IS Stock Solutions calibration_standards Prepare Calibration Standards (min. 5 levels) stock_solution->calibration_standards gc_analysis Inject Standards (n=3) into GC System calibration_standards->gc_analysis peak_integration Integrate Peak Areas (Analyte & IS) gc_analysis->peak_integration response_ratio Calculate Response Ratio (Analyte Area / IS Area) peak_integration->response_ratio calibration_curve Plot Response Ratio vs. Concentration response_ratio->calibration_curve linear_regression Perform Linear Regression calibration_curve->linear_regression linearity_check R² ≥ 0.995? linear_regression->linearity_check linearity_check->stock_solution No, adjust range/standards range_determination Determine Analytical Range linearity_check->range_determination Yes lod_loq Calculate LOD & LOQ range_determination->lod_loq end

Caption: Workflow for Linearity and Range Determination.

References

Safety Operating Guide

Safe Disposal of 2,3,4,5,6-Pentamethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2,3,4,5,6-Pentamethylheptane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for flammable and hazardous chemical waste.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound in a safe and controlled manner. This compound is a flammable liquid and poses an aspiration hazard.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[3]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.

  • Clothing: Fire/flame resistant and impervious clothing is recommended.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[3]

Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][4][5] No smoking.[1][4]

  • Use only non-sparking tools to prevent ignition.[3][4][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

II. Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect waste this compound in a suitable, labeled, and tightly closed container.[3] The container should be compatible with flammable organic compounds.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Storage Pending Disposal:

  • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][3]

  • Keep the container away from incompatible materials, such as strong oxidizing agents.[5]

  • The storage area should be secure and accessible only to authorized personnel.

3. Final Disposal:

  • Dispose of the contents and the container in accordance with all local, regional, and national regulations.[1][2]

  • This typically involves transferring the waste to a licensed hazardous waste disposal company.[1]

  • Never pour this compound down the drain or dispose of it with general refuse.[3]

4. Contaminated Material and Container Disposal:

  • Spill Absorbents: Any materials used to clean up spills of this compound should be collected in a sealed container and disposed of as hazardous waste.[4]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal in a sanitary landfill or through controlled incineration where permissible.[3]

III. Quantitative Data Summary

Hazard ClassificationCategoryGHS Hazard Statement
Flammable LiquidCategory 3H226: Flammable liquid and vapor[1]
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways[1]

IV. Experimental Protocols

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[3][5]

  • Containment: If safe to do so, prevent further leakage or spillage.[3]

  • Absorb: Use an inert absorbent material to soak up the spill.[4]

  • Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for hazardous waste disposal.

  • Personal Protective Equipment: All personnel involved in the cleanup must wear appropriate PPE.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs collect->spill spill_protocol Follow Spill Response Protocol spill->spill_protocol Yes store Store in Designated Hazardous Waste Area spill->store No spill_protocol->collect hand_off Transfer to Licensed Waste Disposal Company store->hand_off end End: Disposal Complete hand_off->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling flammable and potentially hazardous chemicals such as 2,3,4,5,6-Pentamethylheptane. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), operational handling procedures, and disposal plans to facilitate safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, a flammable liquid, it is crucial to use appropriate PPE to minimize exposure and prevent injury. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification and Use
Eye and Face Protection Safety goggles with side-shields or a face shieldShould conform to EN 166 (EU) or NIOSH (US) standards. Always wear when there is a risk of splashing.[1]
Hand Protection Nitrile or Neoprene glovesThese materials show good resistance to aliphatic hydrocarbons.[2][3] Gloves should be inspected before use and changed immediately if contaminated. For prolonged contact, heavier-duty gloves are recommended.[1][4]
Body Protection Flame-resistant and impervious clothingA flame-resistant lab coat or coveralls should be worn to protect against splashes and fire hazards.[1][5]
Respiratory Protection Air-purifying respirator with organic vapor cartridgesRequired when working in poorly ventilated areas or when exposure limits may be exceeded. A full-face respirator may be necessary in case of high vapor concentrations.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation:

  • Ensure that a proper chemical fume hood is available and functioning correctly.[6][7]

  • Verify that a safety shower and eyewash station are accessible and operational.

  • Remove all potential ignition sources from the work area, including open flames, spark-producing equipment, and hot surfaces.[5][6]

  • Assemble all necessary equipment and PPE before handling the chemical.

  • Ensure all containers are properly labeled.[8]

2. Handling:

  • Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure.[5][6]

  • Wear the recommended PPE at all times.

  • When transferring the liquid, do so carefully to avoid splashing. For larger quantities, ensure containers are bonded and grounded to prevent static discharge.[5]

  • Keep containers tightly closed when not in use to prevent the release of flammable vapors.[5]

3. Spill Management:

  • In case of a small spill, absorb the liquid with an inert material such as sand or vermiculite.

  • For larger spills, evacuate the area and follow emergency procedures.

  • Collect the absorbed material in a sealed, properly labeled container for disposal.[1]

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[8][9]

  • Keep the waste container tightly closed and store it in a well-ventilated, designated hazardous waste storage area away from incompatible materials.[8]

2. Disposal Procedure:

  • Never dispose of this compound down the drain or in the regular trash.[9][10]

  • Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.[8][9]

  • Follow all local, state, and federal regulations for the disposal of flammable liquid waste.[8]

  • Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of as hazardous waste.[1]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Safety Shower & Eyewash prep_fume_hood->prep_safety_equipment prep_ignition Remove Ignition Sources prep_safety_equipment->prep_ignition prep_ppe Don Appropriate PPE prep_ignition->prep_ppe handle_in_hood Work in Fume Hood prep_ppe->handle_in_hood handle_transfer Careful Transfer (Bond/Ground if needed) handle_in_hood->handle_transfer handle_close_container Keep Containers Closed handle_transfer->handle_close_container post_cleanup Clean Work Area handle_close_container->post_cleanup post_waste Segregate & Label Waste post_cleanup->post_waste post_store_waste Store Waste in Designated Area post_waste->post_store_waste disposal_service Contact Licensed Disposal Service post_store_waste->disposal_service disposal_documentation Complete Waste Manifest disposal_service->disposal_documentation

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
2,3,4,5,6-Pentamethylheptane
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2,3,4,5,6-Pentamethylheptane

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